molecular formula C7H8BrN B1339722 2-(Bromomethyl)aniline CAS No. 364360-78-1

2-(Bromomethyl)aniline

Cat. No.: B1339722
CAS No.: 364360-78-1
M. Wt: 186.05 g/mol
InChI Key: AHJOVYCBIADOET-UHFFFAOYSA-N
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Description

2-(Bromomethyl)aniline is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJOVYCBIADOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553355
Record name 2-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364360-78-1
Record name 2-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)aniline: A Cornerstone Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Bromomethyl)aniline, a seemingly simple bifunctional aromatic compound, represents a cornerstone in modern synthetic chemistry. Its strategic placement of a nucleophilic amino group and an electrophilic bromomethyl group on an aromatic scaffold provides a powerful platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. We will delve into the causality behind its synthetic utility, providing field-proven insights and detailed experimental protocols for its preparation and subsequent transformation into valuable heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Profile

This compound (CAS No: 364360-78-1) is an organic compound featuring a benzene ring substituted with an amino (-NH₂) group and a bromomethyl (-CH₂Br) group at positions 1 and 2, respectively.[1][2] This ortho arrangement is pivotal to its unique reactivity, enabling a range of intramolecular reactions that are less accessible to its meta and para isomers.[1]

The molecule's structure combines the nucleophilicity and directing effects of the primary aromatic amine with the electrophilicity of a benzylic bromide, making it a highly valuable and reactive synthetic intermediate.[1]

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[PubChem][3]
CAS Number 364360-78-1[PubChem][3]
Molecular Formula C₇H₈BrN[Smolecule][4]
Molecular Weight 186.05 g/mol [Smolecule][4], [PubChem][2]
Appearance Expected to be a solid or oilInferred from related anilines
Melting Point Data not available; (2-Bromoaniline: 24-28 °C)[ChemicalBook][5]
Boiling Point Data not available; (2-Bromoaniline: 229 °C)[ChemicalBook][5]
Solubility Expected to be soluble in organic solventsInferred
XLogP3 (Computed) 1.8[PubChem][2]
Topological Polar Surface Area 26 Ų[PubChem][2]

Spectroscopic Signature: A Predictive Analysis

A comprehensive understanding of a molecule's spectroscopic data is critical for reaction monitoring and structural confirmation. While a dedicated public spectrum for this compound is not available, its signature can be accurately predicted based on the constituent functional groups and data from analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂Br) would appear as a sharp singlet, significantly downfield (estimated δ 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom. The aromatic protons would exhibit complex splitting patterns (multiplets) in the typical aromatic region (δ 6.7-7.5 ppm). The amine protons (-NH₂) would present as a broad singlet (typically δ 3.5-4.5 ppm), the chemical shift of which can be concentration-dependent and the signal for which disappears upon D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals. The benzylic carbon (-CH₂Br) would be found significantly downfield (estimated δ 30-35 ppm). The aromatic carbons would appear in the δ 115-150 ppm range, with the carbon attached to the nitrogen (C-NH₂) being the most deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[6]

    • N-H Stretch: Two characteristic sharp-to-medium bands are expected for the primary amine in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[6]

    • N-H Bend: A medium-to-strong bending vibration should appear around 1580-1650 cm⁻¹.[6]

    • C-N Stretch: A strong band for the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[6]

    • C-Br Stretch: A band in the lower wavenumber region (500-600 cm⁻¹) would indicate the C-Br bond.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a characteristic molecular ion peak (M⁺) with an isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) confirming the presence of a single bromine atom.[4] The primary fragmentation pathway would be the loss of a bromine radical (•Br) to form a stable aminobenzyl cation [M-Br]⁺. Another significant fragmentation would be the cleavage of the C-C bond to lose the CH₂Br group, resulting in an aniline radical cation.[7][8]

Synthesis of this compound: A Field-Proven Protocol

Direct benzylic bromination of 2-methylaniline is not feasible as the highly activating amino group directs electrophilic bromination to the aromatic ring, leading to undesired products.[1] Therefore, a robust and regioselective synthesis necessitates a protection-bromination-deprotection strategy. This approach ensures the desired benzylic functionalization.

The workflow below outlines the most reliable method for preparing this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Deprotection Start 2-Methylaniline Protect Acetylation with Acetic Anhydride Start->Protect Amine Nucleophilicity Intermediate N-(2-methylphenyl)acetamide Protect->Intermediate Brominate Radical Bromination (NBS, AIBN) Intermediate->Brominate Free Radical Pathway Brom_Intermediate N-(2-(bromomethyl)phenyl)acetamide Brominate->Brom_Intermediate Deprotect Acidic or Basic Hydrolysis Brom_Intermediate->Deprotect Amide Cleavage Final This compound Deprotect->Final G cluster_0 Intramolecular SN2 Cyclization A This compound C Deprotonation A->C B Base (e.g., NaH, K2CO3) B->C D Anilide Anion (Intermediate) C->D Forms potent nucleophile E Intramolecular Nucleophilic Attack D->E N attacks C-Br F Transition State E->F G Indoline F->G Ring Closure, Br- leaves H Oxidation (Optional) G->H I Indole H->I Aromatization

Sources

2-(Bromomethyl)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)aniline (CAS: 364360-78-1 for the free base; often handled as the hydrobromide salt, CAS: 107563-00-8) is a highly reactive, bifunctional building block used extensively in the synthesis of nitrogen-containing heterocycles, particularly isoindolines and quinolines .[1]

Its structural uniqueness lies in the ortho-positioning of a nucleophilic amino group (


) and an electrophilic bromomethyl group (

).[1] This "push-pull" arrangement makes the free base inherently unstable, prone to rapid intramolecular cyclization.[1] Consequently, successful utilization in drug discovery workflows requires strict adherence to salt-form handling protocols and in situ neutralization strategies.[1]

Chemical Identity & Physical Properties[2][3]

The distinction between the free base and the salt form is critical for experimental reproducibility.

PropertyFree BaseHydrobromide Salt (Preferred)
Chemical Name This compoundThis compound hydrobromide
CAS Number 364360-78-1 107563-00-8
Molecular Formula


Molecular Weight 186.05 g/mol 266.96 g/mol
Appearance Unstable oil / Low-melting solidOff-white to beige crystalline solid
Stability Low (Rapid self-alkylation)High (Stable desiccant storage)
Solubility DCM, THF, Ethyl AcetateWater, Methanol, DMSO
Structural Insight & Stability Warning

The free base of this compound is a "ticking clock."[1] The amino group is positioned perfectly to perform an intramolecular


 attack on the benzylic carbon, displacing the bromide to form isoindoline  (or its hydrobromide salt).
  • Storage Rule: Always purchase and store as the Hydrobromide (HBr) salt .

  • Usage Rule: Liberate the free base only in the presence of the target electrophile or nucleophile to intercept the reactive species before self-cyclization occurs.

Synthetic Utility & Reactivity Pathways[4][5][6][7][8]

The core utility of this compound is its ability to serve as a [C+N] synthon for constructing bicyclic systems.[1]

Mechanism of Action: The Isoindoline Gateway

The following diagram illustrates the divergent pathways available to this molecule. Control over pH and solvent determines whether the molecule polymerizes, cyclizes, or couples with a partner.

ReactivityPathways Start This compound (HBr Salt) FreeBase Free Base (Transient Species) Start->FreeBase Base (e.g., Et3N, K2CO3) Isoindoline Isoindoline (Self-Cyclization Product) FreeBase->Isoindoline Intramolecular SN2 (Fast without external Nu) Heterocycle N-Substituted Isoindolines (Target Scaffold) FreeBase->Heterocycle + R-NH2 / R-SH (Intermolecular Capture)

Figure 1: Divergent reactivity pathways.[1] The "Free Base" node represents the critical control point where the chemist must introduce the reaction partner immediately.

Experimental Protocols

Synthesis of this compound Hydrobromide

Target Audience: Chemists needing to synthesize the material de novo due to supply chain issues.[1]

Principle: Selective bromination of 2-aminobenzyl alcohol using hydrobromic acid.[1] The acidic conditions protonate the amine, preventing self-cyclization during the reaction.

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)[1][2]

  • Hydrobromic acid (48% aq., 5.0 equiv)

  • Solvent: Acetic acid (glacial)[1][3]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzyl alcohol (12.3 g, 100 mmol) in glacial acetic acid (50 mL).

  • Acid Addition: Cautiously add 48% aqueous HBr (30 mL, ~260 mmol) dropwise with stirring. Exothermic reaction - cooling may be required.[1]

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. Monitor by TLC (Note: TLC will show the free base after workup; look for disappearance of alcohol).

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C. The hydrobromide salt should precipitate.

  • Isolation: Filter the solid. Wash the cake with cold acetone or diethyl ether to remove excess acid and water.

  • Drying: Dry under vacuum over

    
     or KOH pellets.
    
    • Expected Yield: 70–85%

    • Characterization:

      
       NMR (
      
      
      
      ) should show a singlet for
      
      
      around
      
      
      4.6–4.8 ppm and a broad exchangeable signal for
      
      
      .[1]
Application: Synthesis of N-Benzylisoindoline

Demonstrating the "In Situ" Neutralization Technique.

Protocol:

  • Suspend This compound HBr (1.0 equiv) in anhydrous acetonitrile.

  • Add Benzaldehyde (1.0 equiv) and Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Note: This is a reductive amination approach first.

    • Alternative (Direct Alkylation): If reacting with an alkyl halide, the order is reversed.[4]

  • Preferred Route for Isoindolines:

    • Suspend this compound HBr (1.0 equiv) in DMF.[1]

    • Add the external nucleophile (e.g., Morpholine, 1.1 equiv).

    • Add DIPEA (2.5 equiv) dropwise at 0°C.

    • Mechanism:[5][6][4][7] The base liberates the aniline amine and neutralizes the HBr. The external nucleophile attacks the benzylic bromide faster than the internal aniline nitrogen if the external nucleophile is in excess and more reactive, OR the aniline nitrogen attacks an external electrophile first.

    • Correction for Isoindoline Synthesis: To make the isoindoline core, one typically allows the self-cyclization. To make N-substituted isoindolines, one often starts with 2-bromobenzyl bromide and an amine.[1]

    • Specific Use of this compound: It is used to synthesize Quinazolines or Benzodiazepines where the amine and the bromide react with different parts of a bifunctional electrophile.

Case Study: Drug Development Application

Topic: Synthesis of fused Quinazoline derivatives (EGFR inhibitors context).

In the development of kinase inhibitors, the this compound scaffold serves as a precursor to Quinazolines .

Workflow:

  • Acylation: this compound HBr is treated with an acyl chloride (

    
    ) in the presence of mild base (Pyridine) at low temperature.[1]
    
    • Result: The aniline nitrogen is acylated.[8] The benzylic bromide remains intact.[9]

  • Cyclization: Treatment with ammonia or a primary amine results in displacement of the bromide and subsequent condensation with the amide carbonyl, closing the Quinazoline ring.

QuinazolineSynthesis Step1 This compound (HBr) Step2 N-Acyl Intermediate (Stable) Step1->Step2 R-COCl, Pyridine (Acylation) Step3 Quinazoline Core Step2->Step3 NH3 / Heat (Cyclization)

Figure 2: Strategic use of this compound in kinase inhibitor synthesis.

Safety & Toxicology

  • Hazards: Corrosive, Lachrymator.

  • Specific Danger: Benzylic bromides are potent alkylating agents. They can alkylate DNA.[1]

  • Handling:

    • Use a fume hood (Lachrymator).[1]

    • Wear double nitrile gloves.[1]

    • Quenching: Quench excess reagent with aqueous ammonium hydroxide or sodium thiosulfate solution before disposal.

References

  • PubChem. "this compound Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2026.[1][9] [Link][1]

  • ResearchGate. "Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines." ResearchGate.[1] Accessed 2026.[1][9] [Link]

Sources

Technical Guide: Solubility & Stability of 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and handling of 2-(Bromomethyl)aniline (CAS: 364360-78-1) and its stable hydrobromide salt (CAS: 107563-00-8).[1][2]

Executive Summary

This compound is a critical yet transient intermediate used primarily in the synthesis of nitrogen heterocycles such as isoindolines, indoles, and quinolines.[2] Unlike standard reagents, it cannot be treated as a static compound. [2]

The defining characteristic of this molecule is its inherent instability . The presence of a nucleophilic amino group (


) ortho to a highly electrophilic bromomethyl group (

) creates a "ticking clock" where the molecule rapidly undergoes intramolecular cyclization to form isoindoline hydrobromide or polymerizes.[1]

Consequently, solubility data must be bifurcated into two distinct categories:

  • The Stable Salt (Hydrobromide): The commercial storage form.[2]

  • The Transient Free Base: The reactive species generated in situ.[2]

Part 1: Physicochemical Profile & Instability Mechanism[1][3]

Understanding the solubility of this compound requires first understanding why it degrades.[2] In solution, the free base exists in equilibrium between an open-chain form and a cyclized product.

The "Doom Loop": Intramolecular Cyclization

The following diagram illustrates the degradation pathway that dictates solvent choice and handling speed.

G Start This compound (Free Base) Transition Intramolecular Nucleophilic Attack Start->Transition Fast in Polar Solvents Polymer Oligomers/Polymers (Intermolecular) Start->Polymer High Concentration End Isoindoline Hydrobromide (Cyclized Salt) Transition->End Main Pathway

Figure 1: Mechanism of instability. The free amine attacks the benzylic carbon, leading to rapid self-consumption.

Part 2: Solubility Data & Solvent Compatibility

Because the free base is transient, quantitative solubility (g/L) is dynamic. The data below combines empirical observations with standard solubility rules for aniline derivatives.

Table 1: Solubility Profile by Form
Solvent ClassSolventHydrobromide Salt (Storage Form)Free Base (Reactive Form)Critical Notes
Chlorinated Dichloromethane (DCM)Insoluble (< 0.1 g/L)High (> 100 g/L)Best for biphasic extraction.[1]
ChloroformInsolubleHighGood for NMR, but acid traces accelerate cyclization.[2]
Ethers THFVery LowHigh Ideal reaction solvent; stabilizes free base slightly.[2]
Diethyl EtherInsolubleModerate/HighPrecipitates the salt; used to wash crude solids.[2]
Polar Aprotic DMSO / DMFHigh (> 200 g/L)High DANGER: Promotes rapid cyclization of the free base.
AcetonitrileModerateHighCommon solvent for substitution reactions.[2]
Protic Methanol / EthanolHigh HighRisk of solvolysis (formation of benzyl ethers).
Non-Polar Hexane / TolueneInsolubleLow/ModerateAntisolvent for the salt.[2]
Aqueous WaterHigh LowSalt dissolves; Free base oils out.[2]
Solvent Selection Strategy
  • For Storage: Keep as the HBr salt in dry conditions.

  • For Reactions: Generate the free base in DCM or THF immediately before use.

  • Avoid: Storing the free base in Methanol or DMSO , as high polarity stabilizes the transition state for cyclization.[2]

Part 3: Experimental Protocols
Protocol A: In-Situ Generation of Free Base (Biphasic Method)

Use this when your reaction requires the free amine in an organic solvent.[1]

  • Suspend: Place 1.0 eq of This compound HBr salt in Dichloromethane (DCM) (approx. 10 mL/g). The salt will not dissolve.[2]

  • Cool: Cool the suspension to 0°C in an ice bath to slow cyclization.

  • Neutralize: Add 1.0 eq of cold saturated NaHCO₃ solution.

  • Extract: Shake vigorously for 30-60 seconds. The solid will disappear as the free base dissolves into the DCM layer.

  • Separate: Quickly separate the organic layer.[2]

  • Dry: Dry over anhydrous MgSO₄ for < 2 minutes.

  • Use: Filter directly into your reaction vessel. Do not evaporate to dryness , as the concentrated free base will polymerize exothermically.[2]

Protocol B: Solubility Testing (Visual)

If you must verify solubility for a specific application:

  • Weigh 10 mg of the HBr salt into a vial.

  • Add 100 µL of solvent.[2]

  • Observation:

    • Clear solution: Soluble (Likely DMSO, MeOH, Water).[2]

    • Suspension: Insoluble (Likely DCM, THF, Hexane).[2]

  • To test Free Base solubility: Add 1 drop of Triethylamine (Et₃N) to the suspension.

    • If it clears: The free base is soluble (e.g., in THF/DCM).[2]

    • If precipitate changes form: You likely formed Et₃N[1]·HBr, while the aniline dissolved.[2]

Part 4: Decision Framework for Researchers

Use this decision tree to determine the correct solvent system for your specific workflow.

SolubilityLogic Start Start: Select Application Storage Long-term Storage? Start->Storage Reaction Synthesis/Reaction? Start->Reaction KeepSalt Keep as HBr Salt (Solid, Desiccated) Storage->KeepSalt ReactionType Reaction Type? Reaction->ReactionType NuSub Nucleophilic Substitution (e.g., with amines) ReactionType->NuSub Cyclization Intended Cyclization (e.g., to Isoindoline) ReactionType->Cyclization Solvent1 Use DCM or THF (Biphasic Generation) NuSub->Solvent1 Minimize Self-Reaction Solvent2 Use DMF, DMSO, or MeOH (Promotes Cyclization) Cyclization->Solvent2 Accelerate Ring Closure

Figure 2: Solvent selection logic based on the intended chemical outcome.

References
  • National Institutes of Health (NIH). (2019). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Isoindolines and Related Heterocycles. Retrieved from [Link]

Sources

Introduction: Navigating the Reactive Landscape of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet for 2-(Bromomethyl)aniline

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic amino group and an electrophilic bromomethyl group on an aromatic ring, makes it a versatile intermediate for synthesizing complex heterocyclic compounds, enzyme inhibitors, and functionalized polymers.[1][2] However, this same chemical reactivity necessitates a profound understanding and respect for its associated hazards.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As a senior application scientist, my objective is to provide an in-depth, field-proven perspective on the safe handling, storage, and emergency management of this compound. We will explore the "why" behind the safety protocols—grounding our procedures in the mechanistic basis of the compound's reactivity and toxicity. For drug development professionals, where this and similar molecules are foundational, such a rigorous approach to safety is not merely procedural but integral to scientific integrity and discovery.

Section 1: Core Hazard Analysis and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The molecule's toxicity profile is a composite of risks from both the aniline moiety and the reactive benzylic bromide.

1.1: GHS Classification and Hazard Statements

While a specific, universally adopted GHS classification for this compound is not consistently available, a presumptive classification can be formulated based on the well-documented hazards of its structural analogues, such as 2-bromoaniline and aniline itself.[3][4] Researchers must handle this compound, at a minimum, as if it possesses the following hazards.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4DangerH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 1/2ADangerH318/H319: Causes serious eye damage/irritation.[3][5]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.[3]
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects.[3]
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer.[3]
Specific Target Organ Toxicity (Repeated)Category 1/2DangerH372/H373: Causes/May cause damage to organs (Blood) through prolonged exposure.[3][4]
Hazardous to the Aquatic Environment (Chronic)Category 1/2WarningH410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[3][4]
1.2: The "Why" Behind the Hazards: A Mechanistic Perspective

Understanding why this compound is hazardous is critical for appreciating the importance of control measures.

  • The Alkylating Agent: The bromomethyl group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[1] In a biological context, this means it can readily alkylate nucleophilic sites on biomolecules like DNA and proteins. This alkylation is the mechanistic basis for its suspected mutagenicity and carcinogenicity.

  • The Aromatic Amine: The aniline portion of the molecule is responsible for the hematological toxicity.[6] Upon absorption, aromatic amines can be metabolized, leading to the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, chemical asphyxiation.[6][7] Onset of symptoms can be delayed by 2 to 4 hours or more.[7]

1.3: Primary Routes of Exposure and Anticipated Symptoms
  • Inhalation: Toxic if inhaled. Vapors or dust can cause respiratory tract irritation.[5] Systemic absorption can lead to headache, dizziness, and the onset of methemoglobinemia.[6]

  • Skin Contact: Toxic upon absorption through the skin.[4] Causes skin irritation and may lead to allergic skin reactions (sensitization).[3][5] Prolonged contact allows for significant systemic absorption, resulting in hematological effects.

  • Eye Contact: Causes serious eye irritation and potentially severe damage.[3][5] The lachrymatory nature of benzylic bromides can cause immediate pain and tearing.

  • Ingestion: Toxic if swallowed.[3] Can cause systemic poisoning with symptoms including nausea, vomiting, and cyanosis.[8]

Section 2: Proactive Safety: Engineering and Personal Protective Measures

A multi-layered approach to exposure prevention is non-negotiable. The hierarchy of controls provides a framework for implementing the most effective safety measures.

2.1: The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over personal protective equipment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing engineering solutions.

2.2: Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of dust or vapors and to contain any potential spills. The fume hood's exhaust system is critical for maintaining a safe breathing zone for the researcher.

2.3: Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used without exception.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield must be worn over the goggles when handling larger quantities or during splash-risk procedures.[4][5]Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Skin Protection Nitrile or neoprene gloves (inspect before use). A chemically resistant lab coat or apron. A full-body suit may be required for large-scale work.[4][5]Prevents dermal contact and absorption. Use proper glove removal technique to avoid self-contamination.[4]
Respiratory For most lab-scale work within a fume hood, no respiratory protection is needed. For spill cleanup or if engineering controls fail, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[5]Provides protection from inhaling harmful vapors or dusts if primary engineering controls are compromised.[5]
2.4: Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE. Prepare all necessary equipment and reagents.

  • Weighing/Dispensing: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper on a balance) inside the fume hood to contain any minor spills.

  • Use: Use the smallest quantity of material necessary for the experiment. Keep containers tightly closed when not in use.[7]

  • Post-Handling: After use, decontaminate the work area. Wash hands and forearms thoroughly with soap and water, even after removing gloves.[4][5]

  • Storage: Store the compound in a cool, dry, well-ventilated, and light-protected area, ideally between 2-8°C as recommended by some suppliers.[5] The storage location must be locked and clearly labeled with the appropriate hazard warnings.[3]

Section 3: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

3.1: In Case of Exposure

Immediate action is paramount. The goal is to remove the chemical from the body as quickly as possible.

Exposure RouteImmediate Action Protocol
Skin Immediately remove all contaminated clothing while under a safety shower.[3] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[10] Gently wash with soap and water.[5] Seek immediate medical attention.[4]
Eyes Immediately flush eyes with a gentle but large stream of water for at least 15-20 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]
Inhalation Move the victim to fresh air at once.[5] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[9] Keep the person warm and at rest.[11] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. [12] If the person is conscious and not convulsing, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[5][13] Seek immediate medical attention and provide the SDS to the medical personnel.[8]
3.2: Spill Management

For a small laboratory spill (<100 mL or 100g):

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated (keep fume hood running).

  • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[4]

  • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[4]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[4]

For large spills, evacuate the laboratory immediately, close the doors, alert personnel in adjacent areas, and contact your institution's emergency response team.

3.3: Fire-Fighting Strategy
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[7]

  • Specific Hazards: The compound is combustible.[3] Containers may rupture violently if heated.[11] Fire will produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[14]

  • Firefighter Protection: Firefighters must wear full protective clothing and a Self-Contained Breathing Apparatus (SCBA).[4] Do not allow fire-fighting runoff water to enter drains or waterways.[6]

3.4: Emergency Response Workflow

Emergency_Workflow cluster_1 Emergency Response Workflow Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to intervene?) Incident->Assess Exposure Exposure Event Assess->Exposure Yes Spill Spill Event Assess->Spill Yes Evacuate Evacuate Area Call Emergency Response Assess->Evacuate No FirstAid Administer First Aid (See Protocol 3.1) Exposure->FirstAid SmallSpill Small & Controllable? Spill->SmallSpill Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident Medical->Report Cleanup Follow Small Spill Cleanup Protocol (3.2) SmallSpill->Cleanup Yes SmallSpill->Evacuate No Cleanup->Report Evacuate->Report

Caption: Decision workflow for responding to a chemical incident.

Section 4: Toxicological and Ecological Profile

4.1: Human Health Effects

The primary long-term health concerns stem from its classification as a suspected mutagen and carcinogen, likely due to its DNA alkylating ability.[3] Repeated or prolonged exposure, even at low levels, can cause damage to the hematopoietic (blood-forming) system, leading to chronic methemoglobinemia.[3][9]

4.2: Ecotoxicity

Based on data for aniline and related compounds, this compound is expected to be toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[3][7] It must not be allowed to enter drains, soil, or waterways.[4] All waste materials must be collected and disposed of as regulated hazardous chemical waste.[4]

Section 5: Physical and Chemical Properties

PropertyValueSource
CAS Number 364360-78-1[1][2]
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2]
IUPAC Name This compound[2][15]
LogP (octanol/water) 2.74[1]
Appearance Data not consistently available (likely solid or oil)-

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. Its dual nature as a potent alkylating agent and a toxic aromatic amine demands a proactive and educated approach to safety. By understanding the mechanisms behind its toxicity, researchers can move from a mindset of rule-following to one of informed risk management. Strict adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are the cornerstones of safely harnessing the synthetic potential of this valuable compound.

References

  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). This compound - Links. [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 4-Bromo-2-methylaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ChemBK. 2-bromomethyl-aniline. [Link]

  • Fire Engineering. (1989, February 1). Bromine. [Link]

Sources

difference between 2-(Bromomethyl)aniline and 2-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, reactive, and practical differences between 2-(Bromomethyl)aniline and 2-aminobenzyl alcohol .

From Stable Precursor to Reactive Warhead in Heterocycle Synthesis

Executive Summary

In drug development and organic synthesis, 2-aminobenzyl alcohol and This compound represent two distinct energetic states of the same structural scaffold.

  • 2-Aminobenzyl alcohol is the thermodynamic resting state : a stable, commercially available shelf reagent used primarily as a pro-electrophile (requiring oxidation or acid activation) to access quinazolines and quinolines.

  • This compound is the kinetic warhead : a highly reactive, transient alkylating agent. It is rarely isolated as a free base due to rapid self-destruction (cyclization) and is instead handled as a hydrobromide salt or generated in situ for nucleophilic substitution reactions where oxidation is detrimental.

Chemical Identity & Physical Properties[1][2][3]

Feature2-Aminobenzyl AlcoholThis compound (HBr Salt)
CAS Number 5344-90-1364360-78-1 (Free base) / 69492-30-2 (HBr)
Structure Phenyl ring with ortho -NH₂ and -CH₂OHPhenyl ring with ortho -NH₂ and -CH₂Br
Physical State White to beige crystalline solidWhite/Off-white powder (Salt); Oil (Free base)
Stability High (Shelf-stable years at RT)Low (Free base cyclizes rapidly); Salt is stable
Reactivity Type Nucleophile (Amine/Alcohol); Pro-electrophileElectrophile (Benzylic Bromide); Nucleophile (Amine)
Primary Hazard IrritantLachrymator , Corrosive, Vesicant

The Core Divergence: Reactivity & Stability Mechanisms

The defining technical difference lies in the intramolecular compatibility of the functional groups.

The "Self-Destruct" Mechanism of the Bromide

This compound contains an internal nucleophile (amine,


) and an internal electrophile (benzylic bromide). In its free base form, the amine lone pair performs an intramolecular 

attack on the benzylic carbon, displacing the bromide.
  • Result: Formation of indoline hydrobromide or oligomerization.

  • Implication: You cannot store the free base. You must synthesize it as the Hydrobromide salt (where the amine is protonated and non-nucleophilic) or generate it immediately before use.

The Oxidative Gateway of the Alcohol

2-Aminobenzyl alcohol is stable because the hydroxyl group is a poor leaving group. To react, it typically requires:

  • Oxidation: Conversion to 2-aminobenzaldehyde (unstable) in situ.

  • Activation: Protonation of the -OH to form a water leaving group (Friedländer synthesis).

Visualization: Reactivity Pathways

ReactivityComparison Alcohol 2-Aminobenzyl Alcohol (Stable Precursor) Aldehyde 2-Aminobenzaldehyde (Transient) Alcohol->Aldehyde Oxidation (MnO2/IBX) or Dehydrogenation Bromide This compound (Reactive Warhead) Indoline Indoline HBr (Cyclization Product) Bromide->Indoline Spontaneous Intramolecular SN2 (Self-Destruct) Quinazoline Quinazoline (Heterocycle) Bromide->Quinazoline N-Protection + Cyclization (Specific Conditions) Aldehyde->Quinazoline + Nitrile/Ketone (Condensation)

Figure 1: Divergent reactivity pathways. The alcohol requires oxidative activation, while the bromide is prone to spontaneous cyclization unless protected.

Synthetic Utility & Applications

2-Aminobenzyl Alcohol: The "Green" Quinazoline Route

This is the preferred starting material for synthesizing quinazolines and quinolines without handling sensitive aldehydes.

  • Mechanism: Acceptorless Dehydrogenative Coupling (ADC).

  • Catalysts: Ir, Ru, or Fe-based systems utilize the alcohol as a hydrogen source, oxidizing it transiently to the aldehyde, which condenses with a nitrile or ketone.

  • Key Advantage: Water and Hydrogen are often the only byproducts.

This compound: The Alkylating Scaffold

Used when the methylene (


) group must remain reduced (e.g., synthesis of tetrahydroquinolines or benzodiazepines) or when forming specific N-alkylated derivatives.
  • Key Reaction: Nucleophilic substitution with external amines/thiols.

  • Constraint: The aniline nitrogen is often protected (e.g., N-Boc, N-Tosyl) before bromination to prevent self-cyclization, or the reaction is performed in strong acid.

Experimental Protocols

Protocol A: Synthesis of this compound Hydrobromide

A robust method to access the reactive bromide in its stable salt form.

Rationale: The free base is unstable. Isolating the HBr salt precipitates the product, preventing cyclization by protonating the amine.

  • Reagents: 2-Aminobenzyl alcohol (10 mmol), 48% HBr (aq) (30 mmol).

  • Procedure:

    • Dissolve 2-aminobenzyl alcohol in a minimal amount of acetic acid or suspend in ether.

    • Add 48% HBr dropwise with vigorous stirring at 0°C.

    • Heat the mixture to reflux for 1-2 hours.

    • Observation: A white/off-white precipitate forms upon cooling.

  • Isolation:

    • Filter the solid.[1][2]

    • Wash with cold acetone or ether (removes unreacted alcohol and acid).

    • Dry under vacuum.

  • Storage: Store in a desiccator. Do not neutralize until the moment of reaction.

Protocol B: Quinazoline Synthesis via Iron-Catalyzed Cascade

Using the alcohol as a stable surrogate for 2-aminobenzaldehyde.

  • Reagents: 2-Aminobenzyl alcohol (1.0 equiv), Benzylamine (1.2 equiv),

    
     (5-10 mol%).
    
  • Conditions: Toluene, 110°C, Open air (Source of

    
    ).
    
  • Workflow:

    • Step 1: Fe-catalyzed oxidation of benzylamine to imine.

    • Step 2: Transimination with 2-aminobenzyl alcohol.

    • Step 3: Intramolecular oxidative cyclization.

  • Yield: Typically >80%.

Workflow Visualization

ExperimentalWorkflow cluster_0 Route A: Bromide Salt Synthesis cluster_1 Route B: Quinazoline Synthesis StartA 2-Aminobenzyl Alcohol ReagentA + 48% HBr / Reflux StartA->ReagentA ProductA This compound HBr (Stable Precipitate) ReagentA->ProductA StartB 2-Aminobenzyl Alcohol ReagentB + Benzylamine + FeBr2 (cat) / Air StartB->ReagentB InterB In-situ Oxidation (Aldehyde/Imine) ReagentB->InterB ProductB 2-Phenylquinazoline InterB->ProductB

Figure 2: Comparison of synthetic workflows. Route A isolates the reactive salt; Route B uses the alcohol in a one-pot cascade.

Safety & Handling (Critical)

CompoundHazard ClassPPE Requirement
2-Aminobenzyl Alcohol Irritant (Skin/Eye)Standard Lab Coat, Gloves, Glasses
This compound Lachrymator , VesicantFume Hood Mandatory , Face Shield, Double Gloves
  • Warning: this compound is structurally related to benzyl bromide, a potent tear gas agent. Even the salt form can release traces of the lachrymator upon contact with moisture or base.

  • Neutralization: Quench bromide residues with aqueous sodium thiosulfate or dilute ammonia.

References

  • Gopalaiah, K., et al. (2017).[3] "Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines." Organic & Biomolecular Chemistry. Link

  • Mondal, S., et al. (2020).[4] "Manganese-Catalyzed Acceptorless Dehydrogenative Coupling." Organic Letters. Link

  • Beilstein J. Org. Chem. (2018).[5] "Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives." (Discusses reactivity of aniline derivatives). Link

  • PubChem Database. "this compound Compound Summary." Link

  • Sigma-Aldrich. "2-Aminobenzyl alcohol Product Sheet." Link

Sources

A Comprehensive Technical Guide to the Toxicity and Safe Handling of 2-Aminobenzyl Bromide and Related Benzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the significant hazards associated with 2-aminobenzyl bromide and its structural analogues. Due to the limited publicly available, specific toxicological data for 2-aminobenzyl bromide, this guide synthesizes information from safety data sheets (SDS) and literature for closely related and commonly used benzyl halides, such as 2-bromobenzyl bromide and benzyl bromide itself. The principles of chemical reactivity, toxicity, and safe handling are fundamentally similar across this class of compounds. This guide is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

Toxicological Profile and Hazard Analysis

The Benzyl Halide Functional Group: Inherent Reactivity and Hazards

Benzyl halides, including 2-aminobenzyl bromide, are a class of organic compounds characterized by a benzyl group (a benzene ring attached to a CH₂ group) bonded to a halogen. Their utility in organic synthesis, particularly for the introduction of benzyl groups, stems from their high reactivity.[1][2] This reactivity is also the source of their significant physiological hazards. The carbon-bromine bond is relatively weak and polarized, making the bromide ion an excellent leaving group in nucleophilic substitution reactions.[2]

This inherent reactivity means that benzyl bromides are potent alkylating agents. In a biological context, they can react with endogenous nucleophiles, such as the amine, thiol, and hydroxyl groups found in amino acids and nucleic acids. This indiscriminate alkylation of biomolecules is the mechanistic basis for their toxicity and irritant effects.

Furthermore, many benzyl halides are potent lachrymators, substances that irritate the eyes and cause a copious flow of tears.[1][3][4][5][6] This effect is immediate upon exposure to even minute quantities of vapor.

Hazard Profile of 2-Aminobenzyl Bromide

Based on the profiles of its analogues, 2-aminobenzyl bromide must be treated as a hazardous substance with multiple modes of toxicity. The primary hazards are summarized below.

Hazard Classification Description GHS Hazard Statement (Code) Pictogram
Skin Corrosion/Irritation Causes severe skin burns and eye damage upon direct contact.[6][7][8] The material can produce deep chemical burns that may heal slowly.[9]H314

Serious Eye Damage A potent lachrymator that causes severe irritation and can lead to irreversible eye damage or blindness.[6][9][10]H318

Acute Toxicity (Inhalation) Vapors are toxic if inhaled, causing severe irritation to the respiratory tract, which can lead to chemical pneumonitis and pulmonary edema.[3][9][10]H331 (Toxic if inhaled)

Acute Toxicity (Oral) Harmful if swallowed, capable of causing chemical burns to the oral cavity and gastrointestinal tract.[7][10]H302 (Harmful if swallowed)

Reactivity Hazards Moisture-sensitive.[3][11] Reacts with water, potentially violently with bases, to produce corrosive hydrogen bromide gas.[9][12][13]--

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of the risks associated with 2-aminobenzyl bromide requires a multi-layered approach. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures.

cluster_0 Hierarchy of Controls for 2-Aminobenzyl Bromide Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls applied to 2-aminobenzyl bromide.

For this class of compounds, engineering controls are the most critical, non-negotiable safety measure.

Engineering Controls

All handling of 2-aminobenzyl bromide, including weighing, transfers, and use in reactions, must be performed within a properly functioning and certified chemical fume hood.[12][14] The fume hood provides primary containment, protecting the user from inhaling toxic and lachrymatory vapors. The work area must also be equipped with an immediately accessible safety shower and eyewash station.[15][16]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The required PPE is detailed below.

PPE Category Specific Requirements Rationale
Eye and Face Protection Tightly fitting chemical safety goggles and a full-face shield.[14][15][17]Protects against splashes of the corrosive material and exposure to lachrymatory vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[14][15] Consider double-gloving for added protection.Prevents severe chemical burns upon skin contact.
Body Protection A flame-resistant lab coat is mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn.[9][14][15]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. A NIOSH/MSHA-approved respirator with appropriate cartridges must be used for emergency situations or if engineering controls fail.[3][14]Protects against inhalation of highly toxic vapors.
Foot Protection Closed-toe shoes made of a non-porous material.[14]Protects feet from potential spills.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, pre-defined protocol is essential for mitigating the risks of handling 2-aminobenzyl bromide.

cluster_workflow Safe Handling Workflow A 1. Preparation - Verify fume hood certification - Don full PPE - Assemble all materials B 2. Handling (in Fume Hood) - Carefully open container - Weigh/dispense reagent - Securely close container A->B C 3. Reaction & Quenching - Add reagent to reaction vessel - Quench any excess reagent B->C D 4. Decontamination - Clean external surfaces - Decontaminate glassware C->D E 5. Waste Disposal - Segregate into halogenated waste - Label container correctly D->E

Caption: Step-by-step workflow for safely handling 2-aminobenzyl bromide.

Pre-Handling Checklist
  • Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year and that airflow is adequate.

  • Don PPE: Put on all required PPE as specified in Section 2.2 before entering the area where the chemical is stored or handled.

  • Assemble Materials: Gather all necessary glassware, spatulas, and other equipment inside the fume hood before opening the chemical container.[14]

  • Locate Emergency Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.

Step-by-Step Handling Protocol
  • Container Handling: Open the container of 2-aminobenzyl bromide inside the fume hood. Handle the solid gently to minimize the creation of airborne dust.[14]

  • Dispensing: Use a designated clean spatula to weigh the required amount onto weighing paper or directly into a tared vessel.

  • Closing Container: Promptly and securely close the primary container.

  • Transfer: Carefully add the reagent to the reaction vessel.

  • Immediate Cleanup: Clean the spatula and any minor residue from the weighing area immediately using a suitable solvent, treating the cleaning materials as hazardous waste.

Post-Handling and Decontamination
  • Work Area: Wipe down the surface of the fume hood with an appropriate solvent.

  • Glassware: Carefully quench any residual reagent in glassware before cleaning.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and arms thoroughly with soap and water after exiting the lab.[15]

Storage, Stability, and Incompatibilities

Improper storage is a common source of laboratory incidents. 2-aminobenzyl bromide and its analogues require specific storage conditions to maintain stability and prevent hazardous reactions.

Parameter Requirement Rationale
Temperature Store in a cool, dry area.[3] Refrigeration may be required.Minimizes decomposition and vapor pressure.
Atmosphere Keep container tightly closed.[3][7] Store under an inert gas (e.g., Argon, Nitrogen).[7]Prevents reaction with atmospheric moisture and oxygen.
Light Protect from light.[18]Prevents light-catalyzed decomposition.
Security Store in a locked cabinet or area with restricted access.[3][7]Prevents unauthorized access to a highly hazardous material.
Incompatibilities Segregate from: Bases, strong oxidizing agents, alcohols, amines, and most metals. [9][11][12]These substances can cause violent reactions, rapid decomposition, and the release of heat and toxic gases.[9][13]

Emergency and Spill Response

Rapid and correct response to an exposure or spill is critical.

cluster_spill Spill Response Decision Tree Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Small Small Spill? (Inside Hood) Assess->Small Yes Large Large Spill? (Outside Hood) Assess->Large No Contain Contain Spill (Inert Absorbent) Small->Contain Evacuate Evacuate Area Alert EH&S Large->Evacuate Neutralize Neutralize Residue (Sodium Bicarbonate) Contain->Neutralize Collect Collect Waste (Sealed Container) Neutralize->Collect

Caption: Decision tree for responding to a 2-aminobenzyl bromide spill.

Spill Management
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[18]

  • Assess: If the spill is large, outside of a fume hood, or you are not trained to handle it, evacuate the area, close the doors, and call emergency services/EH&S.

  • For Small Spills Inside a Fume Hood:

    • Wear full PPE, including respiratory protection if necessary.

    • Contain the spill by covering it with an inert absorbent material like sand, earth, or vermiculite.[10] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][19]

    • Decontaminate the area with a solution of sodium bicarbonate, followed by soap and water.[13]

First Aid Measures
  • In all cases of exposure, seek immediate medical attention. [3][7] Provide the Safety Data Sheet to the responding medical personnel.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][15]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][15]

  • Ingestion: Do NOT induce vomiting.[3][7] If the person is conscious, rinse their mouth with water.[7]

Waste Disposal

All materials contaminated with 2-aminobenzyl bromide, including the compound itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[3][8]

  • Classification: Waste is classified as hazardous due to its corrosive and toxic properties.[3]

  • Segregation: Dispose of waste in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

  • Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[7][8]

References

  • Anachemia. (2013, March 19).
  • Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

  • Wikipedia. (n.d.). Benzyl bromide. [Link]

  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromobenzyl bromide. National Center for Biotechnology Information. [Link]

  • Fiveable. (2025, September 15). Benzyl bromide Definition. [Link]

Sources

2-(Bromomethyl)aniline PubChem compound summary

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Bromomethyl)aniline: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound of significant interest to researchers and professionals in drug development and materials science. The guide delves into its physicochemical properties, synthesis methodologies, and characteristic chemical reactivity. Special emphasis is placed on its role as a crucial synthetic intermediate for the construction of nitrogen-containing heterocyclic compounds, enzyme inhibitors, and functionalized polymers. The document outlines detailed experimental protocols, discusses the causality behind synthetic strategies, and provides essential safety and handling information, grounding all technical claims in authoritative sources.

Introduction

This compound, with the chemical formula C₇H₈BrN, is an aromatic amine that features a bromomethyl group positioned ortho to an amino group on a benzene ring.[1] This specific arrangement of a nucleophilic amine and an electrophilic benzylic bromide within the same molecule imparts a unique and powerful reactivity profile. It serves as a pivotal building block in organic synthesis, enabling the streamlined construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[2] Its utility extends from medicinal chemistry, where it is a precursor to bioactive molecules like anti-cancer agents and antibiotics, to materials science for creating specialized polymers and materials for organic electronics.[1][2] This guide synthesizes critical information from its PubChem profile and related scientific literature to serve as a technical resource for its effective application in research and development.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below, primarily sourced from the PubChem database.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₇H₈BrNPubChem[3]
Molecular Weight 186.05 g/mol PubChem[3]
CAS Number 364360-78-1PubChem[3]
InChIKey AHJOVYCBIADOET-UHFFFAOYSA-NPubChem[2]
Canonical SMILES C1=CC=C(C(=C1)CBr)NPubChem[3]
XLogP3 1.8PubChem[3]
Topological Polar Surface Area 26 ŲPubChem[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires careful regioselective control to avoid unwanted reactions on the aniline ring or at the amino group. The amino group is a strong activating group that directs electrophiles to the ortho and para positions, making direct bromination of the methyl group in 2-methylaniline challenging.[2]

Synthetic Strategy: Regioselective Bromination via Amine Protection

A robust and common strategy involves the temporary protection of the highly reactive amino group. Acetylation is a frequently employed method. This protection deactivates the ring towards electrophilic aromatic substitution and allows for a radical-initiated bromination at the benzylic methyl group. The protecting group is then removed via hydrolysis to yield the desired product.[2]

G cluster_0 Synthesis Workflow Start 2-Methylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Protect Amine Intermediate N-(2-methylphenyl)acetamide Step1->Intermediate Step2 Radical Bromination (NBS, AIBN) Intermediate->Step2 Benzylic Bromination Product_Protected N-[2-(bromomethyl)phenyl]acetamide Step2->Product_Protected Step3 Deprotection (Acidic Hydrolysis) Product_Protected->Step3 Unmask Amine End This compound Step3->End

Caption: Workflow for the regioselective synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methylaniline

This protocol describes the three-stage synthesis involving protection, bromination, and deprotection.

Step 1: Acetylation of 2-Methylaniline

  • Dissolve 2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-(2-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Radical Bromination

  • Dissolve N-(2-methylphenyl)acetamide (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with water.

  • Dry the organic layer and concentrate under vacuum to obtain N-[2-(bromomethyl)phenyl]acetamide.

Step 3: Acidic Hydrolysis (Deprotection)

  • Suspend the crude N-[2-(bromomethyl)phenyl]acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and neutralize with a base (e.g., NaOH solution) until alkaline.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed sequentially or in tandem to build complex structures.[2]

Nucleophilic Substitution at the Benzylic Carbon

The bromomethyl group is an excellent electrophile, highly susceptible to Sₙ2 reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, allowing for the introduction of diverse functionalities.[2] This reaction is fundamental to its use as a building block.

G cluster_1 SN2 Reaction Mechanism Reactants This compound + Nu⁻ TransitionState Transition State [Nu---CH₂(PhNH₂)---Br]⁻ Reactants->TransitionState Nucleophilic Attack Products Substituted Product + Br⁻ TransitionState->Products Leaving Group Departure

Caption: Generalized Sₙ2 mechanism at the benzylic position.

Reactions of the Aromatic Amine

The amino group undergoes reactions typical of primary aromatic amines.[2]

  • Acylation and Alkylation: The amine can be acylated or alkylated to introduce various substituents.

  • Diazotization: In the presence of nitrous acid, the amine is converted into a diazonium salt. This intermediate is highly versatile and can be replaced by numerous functional groups (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions or used in azo coupling to form dyes.[1][2]

Intramolecular Cyclization

The ortho-positioning of the nucleophilic amino group and the electrophilic bromomethyl group makes this compound an ideal precursor for intramolecular cyclization reactions. This powerful transformation provides direct access to nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[2]

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

This compound is a cornerstone intermediate for synthesizing a wide array of bioactive molecules.[1]

  • Heterocyclic Compounds: It is used to create heterocycles with potential applications as anti-cancer drugs, antibiotics, and other pharmaceuticals.[1]

  • Enzyme Inhibitors: The scaffold can be elaborated into molecules designed to selectively block the activity of specific enzymes, a critical strategy in modern drug discovery.[1][2]

Materials Science

The compound's reactivity is also harnessed in materials science.

  • Polymer Synthesis: It can be incorporated as a monomer or functionalizing agent to introduce specific properties like improved conductivity or adhesion into polymers.[1]

  • Organic Electronics: It serves as a building block for creating materials used in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Safety, Handling, and Toxicology

While a comprehensive, experimentally verified toxicological profile for this compound is not thoroughly established, data from related bromo-aniline compounds and general chemical principles necessitate stringent safety precautions.[4] Aniline and its derivatives are known to be toxic.

Hazard InformationDetailsSource
GHS Pictograms (for related compounds) Warning (Irritant, Harmful)ECHA via PubChem[5]
Hazard Statements (for related compounds) H312: Harmful in contact with skin. H319: Causes serious eye irritation.ECHA via PubChem[5]
Potential Health Effects May cause skin, eye, and respiratory irritation. Toxic if inhaled, swallowed, or absorbed through the skin. Absorption can lead to methemoglobinemia.Generic MSDS for Bromoanilines[4][6][7]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[7]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[4]

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its unique bifunctional nature, with an ortho-disposed amine and bromomethyl group, provides a powerful platform for the efficient synthesis of a diverse range of chemical entities. Its applications in constructing heterocyclic systems for drug discovery and in developing novel materials underscore its importance in modern chemical research. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, is essential for harnessing its full potential in the laboratory and beyond.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13961053, this compound. PubChem. Retrieved from [Link]

  • Bio-Synthesis. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • U.S. EPA, DSSTox. (2025, October 15). This compound - Links. Available at: [Link]

  • Google Patents. A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 4-Bromo-2-methylaniline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10954240, 4-(Bromomethyl)aniline. PubChem. Retrieved from [Link]

Sources

Technical Guide: Functional Group Analysis & Handling of 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional group analysis, stability profile, and handling protocols for 2-(Bromomethyl)aniline , a critical but labile intermediate in heterocyclic synthesis.

Executive Summary: The "Dr. Jekyll and Mr. Hyde" of Anilines

This compound is a bifunctional building block containing a nucleophilic primary amine and an electrophilic alkyl bromide on the same aromatic scaffold. This dual nature creates an inherent "self-destruct" mechanism: the molecule is prone to rapid intramolecular cyclization to form indoline salts.

For this reason, the compound is almost exclusively stored and handled as its hydrobromide salt . The free base is transient and must be generated in situ at low temperatures. This guide provides the analytical parameters to distinguish the stable salt from its degradation products and outlines a self-validating protocol for its use.

Structural Identity & Functional Group Profile

Chemical Identification

The distinction between the salt and free base forms is critical for procurement and spectral analysis.

FeatureHydrobromide Salt (Stable Form) Free Base (Transient/Reactive)
CAS Number 107563-00-8 364360-78-1
Formula

(or

)

MW 266.96 g/mol 186.05 g/mol
State Crystalline Solid (White/Off-white)Oil / Low-melting Solid (Yellow/Brown)
Storage Desiccated, < -20°C, Inert GasDo Not Store (Use Immediately)
Functional Group Analysis

The molecule's reactivity is dictated by the ortho relationship of its two primary functional groups.

Functional GroupStructureReactivity ProfileDiagnostic IR Signal (

)
Primary Amine

Nucleophile: Attacks electrophiles (including its own tail). Base: Protonates to

(stabilizing).
3400–3300 (N-H stretch, doublet)
Alkyl Bromide

Electrophile: Excellent leaving group (

). Susceptible to

.
~600–500 (C-Br stretch)
Aromatic Ring

Scaffold: Ortho-substitution forces proximity of reactive groups.1600, 1500 (C=C ring stretch)

The Stability Paradox: Intramolecular Cyclization

The defining characteristic of this compound is its propensity to cyclize. In the free base form, the nitrogen lone pair attacks the benzylic carbon, displacing bromide to form Indoline Hydrobromide . This reaction is accelerated by heat and polar solvents.

Degradation Pathway Diagram

The following diagram illustrates the kinetic instability of the free base and the stabilizing effect of protonation.

StabilityPathway Salt This compound HBr (STABLE SALT) Protonated Amine (-NH3+) Base This compound (TRANSIENT FREE BASE) Nucleophilic Amine (-NH2) Salt->Base Neutralization (NaHCO3, <0°C) Base->Salt Acidification (HBr) TS Transition State (Intramolecular SN2) Base->TS Rapid Cyclization (RT or Heat) Indoline Indoline HBr (DEGRADATION PRODUCT) Cyclic Amine TS->Indoline Irreversible Ring Closure

Caption: The "Self-Destruct" Mechanism. Neutralization exposes the nucleophilic amine, leading to rapid cyclization into Indoline if not trapped immediately.

Analytical Characterization (Self-Validating Systems)

To verify the integrity of your starting material (HBr salt), use the following spectral markers. Note: All NMR data for the salt must be acquired in DMSO-


  or 

; attempting to dissolve the salt in

often fails or leads to poor resolution.
Proton NMR ( NMR) in DMSO-
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ammonium 9.0 – 10.5 Broad Singlet3H

(Exchangeable)
Benzylic 4.7 – 4.8 Singlet2H

Aromatic 7.1 – 7.6 Multiplets4HAryl Protons

Critical Quality Attribute (CQA):

  • Pass: A sharp singlet at ~4.7 ppm indicates the intact bromomethyl group.

  • Fail (Degradation): Disappearance of the 4.7 ppm singlet and appearance of two triplets at ~3.0 ppm and ~3.6 ppm . These correspond to the

    
     and 
    
    
    
    methylene protons of the Indoline ring.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: this compound HBr Solvent Dissolve in DMSO-d6 Sample->Solvent NMR Acquire 1H NMR Solvent->NMR Check Check Region 4.5 - 5.0 ppm NMR->Check Pass Singlet @ ~4.7 ppm (INTACT) Check->Pass Yes Fail Triplets @ 3.0/3.6 ppm (INDOLINE FORMED) Check->Fail No

Caption: Rapid NMR triage to confirm material integrity before synthesis.

Handling & Activation Protocol

Objective: Generate the reactive free base for synthesis without triggering cyclization. Principle: Kinetic control. The neutralization is performed at low temperature, and the free base is extracted into a non-polar solvent (where the salt is insoluble) and used immediately.

Protocol: "Cold Neutralization" Extraction
  • Preparation:

    • Cool a saturated solution of Sodium Bicarbonate (

      
      ) to 0°C.
      
    • Cool Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to 0°C.

    • Weigh the this compound HBr salt.

  • Biphasic Neutralization:

    • Suspend the HBr salt in the cold organic solvent.

    • Add the cold aqueous

      
       slowly with vigorous stirring.
      
    • Observation: The solid salt will dissolve as it neutralizes and partitions into the organic layer.

  • Separation:

    • Rapidly separate the layers in a cold separatory funnel.

    • Wash the organic layer once with cold brine.

    • Dry over anhydrous

      
       (keep cold).
      
  • Usage:

    • Do not concentrate to dryness. The concentration process generates heat and promotes cyclization.

    • Use the cold organic solution directly in the subsequent reaction (e.g., addition to a nucleophile).

Synthetic Utility

The primary application of this compound is the synthesis of nitrogen heterocycles, particularly Indoles and Quinazolines .

  • Indole Synthesis:

    • Reaction with alkynes via Sonogashira coupling followed by cyclization.

    • Reaction with ketones/aldehydes (modified Fischer indole synthesis).

  • Protection Strategy:

    • If the free amine is required for a later step but the bromide needs to be preserved, the amine is often protected (e.g., Boc, Cbz) before introducing the bromide (often by brominating the corresponding alcohol). However, if starting with this compound, immediate reaction with an electrophile (like an acid chloride) can "cap" the nitrogen, preventing cyclization and allowing the bromide to be used for alkylation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 13868 (N-(2-Bromoethyl)aniline - Isomer comparison) and related aniline derivatives.

    • ChemBK. CAS 107563-00-8 Entry for 2-Bromomethyl-aniline hydrobromide.[2]

  • Synthetic Methodology & Cyclization

    • MDPI. Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization. (Discusses the cyclization of 2-alkynylanilines, a related pathway).

    • BenchChem.[3] this compound: Reactivity Profiles and Intramolecular Cyclization.

  • Spectroscopic Data

    • NIST Chemistry WebBook.[4] Infrared Spectra of Aniline Derivatives.

    • Royal Society of Chemistry. 1H NMR data for Indole derivatives (verifying the degradation product shifts).

Sources

Methodological & Application

Application Note and Protocol for the Preparation of 2-(Bromomethyl)aniline Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of 2-(Bromomethyl)aniline hydrobromide salt. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile chemical intermediate. The procedure emphasizes safety, efficiency, and high purity of the final product. Key experimental choices are rationalized to provide a deeper understanding of the underlying chemical principles.

Introduction

This compound and its hydrobromide salt are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive benzylic bromide and a nucleophilic amino group on the same aromatic ring allows for a diverse range of subsequent chemical transformations. This dual functionality makes it a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity.

The hydrobromide salt form is often preferred for its increased stability and ease of handling compared to the free base, which can be prone to self-reaction and degradation. This protocol details a robust method for the preparation of the hydrobromide salt, ensuring a stable and pure product suitable for downstream applications.

Reaction Scheme and Mechanism

The synthesis of this compound hydrobromide initiates with the bromination of 2-methylaniline (o-toluidine). The reaction proceeds via a free radical mechanism at the benzylic position, followed by in-situ formation of the hydrobromide salt.

Reaction:

2-Methylaniline + N-Bromosuccinimide (NBS) + HBr → this compound Hydrobromide + Succinimide

Mechanism:

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or light. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methylaniline to form a resonance-stabilized benzyl radical. The benzyl radical subsequently reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the radical chain reaction. The presence of hydrobromic acid (HBr) ensures the protonation of the aniline nitrogen, forming the stable hydrobromide salt.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Methylaniline (o-Toluidine)Reagent Grade, ≥99%Sigma-Aldrich95-53-4Freshly distilled before use.
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Acros Organics128-08-5Recrystallized from water if necessary.
Azobisisobutyronitrile (AIBN)Reagent Grade, 98%Alfa Aesar78-67-1Handle with care; potential explosive.
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Fisher Scientific56-23-5Use in a well-ventilated fume hood.
Hydrobromic Acid (48% in water)Reagent GradeJ.T. Baker10035-10-6Corrosive. Handle with appropriate PPE.[1]
Diethyl EtherAnhydrous, ≥99.7%EMD Millipore60-29-7
n-HexaneACS Grade, ≥98.5%VWR110-54-3
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Salt Formation A Charge flask with 2-methylaniline and CCl₄ B Add AIBN A->B C Set up reflux condenser and N₂ atmosphere B->C D Heat to reflux (approx. 77°C) C->D E Slowly add NBS solution in CCl₄ D->E F Monitor reaction by TLC E->F G Cool reaction to room temperature F->G H Filter off succinimide G->H I Wash filtrate with aq. NaHCO₃ H->I J Dry organic layer over Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Dissolve crude product in diethyl ether K->L M Add 48% HBr dropwise with stirring L->M N Collect precipitate by filtration M->N O Wash with cold n-hexane N->O P Dry under vacuum O->P

Caption: Experimental workflow for the synthesis of this compound hydrobromide.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methylaniline (10.7 g, 0.1 mol) and 150 mL of anhydrous carbon tetrachloride.

    • Add a catalytic amount of AIBN (0.164 g, 1 mmol) to the flask.

    • Establish an inert atmosphere by flushing the system with nitrogen gas.

  • Bromination:

    • Gently heat the mixture to reflux (approximately 77 °C) using a heating mantle.

    • In a separate beaker, dissolve N-bromosuccinimide (17.8 g, 0.1 mol) in 100 mL of anhydrous carbon tetrachloride with gentle warming.

    • Once the reaction mixture is at a steady reflux, add the NBS solution dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux and to prevent the accumulation of unreacted bromine.[2][3]

    • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up and Isolation of the Free Base:

    • Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

  • Hydrobromide Salt Formation and Purification:

    • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether (approximately 100 mL).

    • While stirring vigorously, add 48% aqueous hydrobromic acid (approximately 11.3 mL, 0.1 mol) dropwise. A precipitate of this compound hydrobromide will form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold n-hexane to remove any non-polar impurities.[4]

    • Dry the white to off-white solid product under vacuum to a constant weight.

Characterization and Data

Expected Yield and Physical Properties
PropertyExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 152-156 °C
Molecular Formula C₇H₉Br₂N
Molecular Weight 280.96 g/mol
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (br s, 3H, -NH₃⁺), 7.50-7.30 (m, 4H, Ar-H), 4.75 (s, 2H, -CH₂Br).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 138.5, 132.1, 130.5, 129.8, 128.6, 125.4, 32.7.

  • FTIR (KBr, cm⁻¹): 3000-2800 (N-H stretch), 1600, 1490 (C=C stretch), 1250 (C-N stretch), 680 (C-Br stretch).

Safety and Handling

  • 2-Methylaniline: Toxic and a suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride: Toxic and harmful to the environment. Use in a well-ventilated fume hood.

  • Hydrobromic Acid: Highly corrosive and can cause severe burns.[1][5] Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling.[6][7] Work in a well-ventilated area.[8]

  • AIBN: Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating without solvent.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reflux time and monitor by TLC. Ensure NBS was added slowly.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Product is an oil or sticky solid Incomplete salt formation or presence of impuritiesEnsure stoichiometric amount of HBr is added. Wash the product thoroughly with n-hexane.
Reaction does not initiate Inactive initiatorUse fresh AIBN. Alternatively, initiate the reaction with a UV lamp.

Discussion

The choice of a radical bromination using NBS is crucial for selectively targeting the benzylic position over the aromatic ring. The electron-donating amino group in 2-methylaniline would otherwise strongly activate the ring towards electrophilic aromatic substitution if a reagent like Br₂ were used without protection.[9] The use of a non-polar solvent like carbon tetrachloride is ideal for this type of radical reaction.

The formation of the hydrobromide salt serves two primary purposes: it deactivates the amino group towards potential side reactions and significantly improves the stability and shelf-life of the product. The free base, this compound, is known to be less stable.

Purification via precipitation of the salt is an effective method for isolating a high-purity product, as many organic impurities will remain dissolved in the diethyl ether/n-hexane solvent mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrobromide salt. By following these procedures and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for a wide range of applications in organic synthesis and drug discovery. The rationale behind key experimental steps has been provided to facilitate a comprehensive understanding of the chemical process.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260, Hydrobromic acid. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

  • Holston Gases. (2016, October 17). Hydrogen Bromide HBr Safety Data Sheet SDS P4605. Retrieved from [Link]

  • PurityPlus Gases. (2015, June 30). Safety Data Sheet - Hydrogen Bromide. Retrieved from [Link]

  • Windia Chemical. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]

  • Google Patents. (n.d.). US5962723A - Method for producing benzyl bromide derivatives.
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzyl bromide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]

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Topic: The Strategic Use of ortho-Functionalized Anilines in Indole Synthesis: Protocols Based on the Sugasawa Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals. Its prevalence drives a continuous demand for robust and versatile synthetic methods. While classic named reactions like the Fischer and Bischler syntheses are foundational, methods utilizing pre-functionalized anilines offer unique advantages in controlling regiochemistry. This application note provides an in-depth guide to the Sugasawa indole synthesis, a powerful method that proceeds via the ortho-acylation of anilines followed by reductive cyclization. We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss how related ortho-functionalized precursors, such as 2-(Bromomethyl)aniline, can be conceptually integrated into modern indole synthesis workflows.

The Indole Core: A Privileged Scaffold

The indole ring system is a bicyclic aromatic heterocycle found in a vast array of biologically active molecules. From the essential amino acid tryptophan to neurotransmitters like serotonin and blockbuster drugs such as Sumatriptan and Ondansetron, the indole motif is critical for molecular recognition and biological function. Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug design.

ortho-Functionalized Anilines as Key Precursors

Synthesizing substituted indoles often requires precise control over the placement of functional groups on the benzene ring. Starting with an aniline that already bears a substituent at the ortho position provides a direct and predictable route to 4- or 7-substituted indoles, which can be challenging to access through other methods. The Sugasawa synthesis is a prime example of a strategy that leverages an ortho-functionalization step to construct the indole core.

The Sugasawa Indole Synthesis: Mechanism and Rationale

The Sugasawa synthesis, first reported by T. Sugasawa and colleagues, is a two-step process for preparing 2,3-unsubstituted indoles from anilines.[1] It elegantly overcomes the classical challenge of Friedel-Crafts acylation on anilines, where the Lewis acid catalyst typically coordinates with the basic amino group, deactivating the ring towards electrophilic substitution.

Core Concept: A Dual Lewis Acid System

The ingenuity of the Sugasawa reaction lies in its use of a dual Lewis acid system, commonly Boron trichloride (BCl₃) and a co-catalyst like Aluminum chloride (AlCl₃) or Gallium chloride (GaCl₃).[2]

  • Protection and Activation: BCl₃ coordinates to the aniline nitrogen. This protects the amino group and, more importantly, acts as a directing group for the subsequent acylation.

  • ortho-Acylation: A second Lewis acid (e.g., AlCl₃) activates a nitrile (such as chloroacetonitrile) as the acylating agent, which then selectively attacks the ortho position of the aniline ring in a Houben-Hoesch type reaction.[1][2] This yields a 2-amino-α-chloroacetophenone intermediate.

  • Reductive Cyclization: The intermediate ketone is then reduced, typically with sodium borohydride (NaBH₄), and cyclizes to form the indole ring with the elimination of HCl.[1][3]

Mechanistic Pathway

The synergistic action of the two Lewis acids is crucial for the reaction's success. BCl₃'s primary role is to form a complex with the aniline, while the second, more oxophilic Lewis acid activates the nitrile for the electrophilic aromatic substitution. This directed ortho-acylation is the key step that sets up the subsequent cyclization.

Sugasawa_Mechanism Sugasawa Reaction Mechanism cluster_step1 Step 1: ortho-Acylation cluster_step2 Step 2: Reductive Cyclization Aniline Aniline Complex Aniline-BCl3 Complex Aniline->Complex + BCl3 BCl3 BCl3 Intermediate 2-Amino-α-chloro- acetophenone Complex->Intermediate + Activated Nitrile Nitrile ClCH2CN + AlCl3 Nitrile->Intermediate Alcohol Chlorohydrin Intermediate Intermediate->Alcohol + NaBH4 (Reduction) Reducer NaBH4 Reducer->Alcohol Indole Indole Alcohol->Indole Cyclization - HCl

Caption: Key stages of the Sugasawa indole synthesis.

Protocol 1: Classic Sugasawa Synthesis of a 4-Bromoindole

This protocol describes the synthesis of 4-bromoindole from 3-bromoaniline, illustrating the power of the Sugasawa reaction to prepare regiochemically defined indoles.

Objective

To synthesize 4-bromoindole from 3-bromoaniline in a two-step sequence involving ortho-chloroacetylation and reductive cyclization.

Materials and Reagents
Reagent/MaterialFormulaCAS No.Hazard
3-BromoanilineC₆H₆BrN591-19-5Toxic, Irritant
Boron trichloride (1M in CH₂Cl₂)BCl₃10294-34-5Corrosive, Water-reactive
ChloroacetonitrileC₂H₂ClN107-14-2Highly Toxic, Flammable
Aluminum chlorideAlCl₃7446-70-0Corrosive, Water-reactive
Dichloromethane (DCM)CH₂Cl₂75-09-2Carcinogen suspect
Sodium borohydrideNaBH₄16940-66-2Flammable, Water-reactive
DioxaneC₄H₈O₂123-91-1Flammable, Carcinogen
Hydrochloric acid (1M)HCl7647-01-0Corrosive
Saturated Sodium BicarbonateNaHCO₃144-55-8-
Anhydrous Magnesium SulfateMgSO₄7487-88-9-
Experimental Procedure

Step A: ortho-Chloroacetylation

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Reagent Addition: Dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • BCl₃ Complexation: Slowly add boron trichloride solution (1.0 M in DCM, 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Acylation: In a separate flask, add anhydrous aluminum chloride (1.2 eq) to DCM. To this suspension, add chloroacetonitrile (1.2 eq) at 0 °C. Stir for 15 minutes.

  • Reaction: Transfer the chloroacetonitrile-AlCl₃ slurry to the aniline-BCl₃ complex solution via cannula. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure. The crude 2-amino-6-bromo-α-chloroacetophenone can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or carried directly to the next step.

Step B: Reductive Cyclization

  • Reaction Setup: Dissolve the crude acetophenone from Step A in dioxane in a round-bottom flask under an argon atmosphere.

  • Reduction: Add sodium borohydride (2.0-3.0 eq) portion-wise to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully add water to quench the excess NaBH₄. Add ethyl acetate and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure 4-bromoindole.

Conceptual Pathway: Indole Synthesis from this compound

While not a direct substrate for the classic Sugasawa reaction, the highly reactive benzylic bromide handle of this compound makes it a versatile precursor for intermediates suitable for indole synthesis. A key strategy involves converting the bromomethyl group into a cyanomethyl group, which can then undergo reductive cyclization.

Proposed Workflow

This conceptual workflow outlines a reliable path from an N-protected this compound to the indole core. N-protection is critical to prevent unwanted side reactions at the aniline nitrogen.

Workflow_Diagram Conceptual Workflow from this compound Start This compound Protect N-Protection (e.g., Ac2O, TsCl) Start->Protect ProtectedAniline N-Protected This compound Protect->ProtectedAniline Cyanation Nucleophilic Substitution (e.g., NaCN, DMSO) ProtectedAniline->Cyanation Nitrile N-Protected 2-(Cyanomethyl)aniline (α-aminonitrile derivative) Cyanation->Nitrile Cyclize Reductive Cyclization (e.g., LiAlH4 or H2/Catalyst) Nitrile->Cyclize Deprotect Deprotection (if necessary) Cyclize->Deprotect Indole Indole Deprotect->Indole

Caption: Proposed synthetic route to indoles from this compound.

Protocol 2: Synthesis of Indole from N-Acetyl-2-(bromomethyl)aniline (Conceptual)

Step A: Cyanation

  • Protect the amino group of this compound with acetic anhydride to form N-acetyl-2-(bromomethyl)aniline.

  • Dissolve the protected aniline (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq). (Caution: NaCN is extremely toxic) .

  • Heat the mixture to 50-60 °C and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer thoroughly with water and brine, dry, and concentrate to yield N-acetyl-2-(cyanomethyl)aniline.

Step B: Reductive Cyclization

  • Carefully add the crude nitrile from Step A to a suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous THF at 0 °C. (Caution: LiAlH₄ reacts violently with water) .

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

  • Cool to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate. The cyclization and reduction of the acetyl group may occur in one pot to yield indole directly. Purify by column chromatography.

Safety and Handling

Researcher Responsibility: All protocols described are intended for use by trained professionals in a well-ventilated chemical fume hood. Users must consult the full Safety Data Sheet (SDS) for each chemical before use.

  • This compound and related compounds: These are lachrymators and irritants. Avoid inhalation and skin contact.[4][5]

  • Boron Trichloride (BCl₃): Extremely corrosive and reacts violently with water to release HCl gas. Must be handled under strictly anhydrous conditions in a fume hood.

  • Sodium Borohydride (NaBH₄) & Lithium Aluminum Hydride (LiAlH₄): Water-reactive and flammable solids. Quench carefully and avoid contact with acid.

  • Cyanides: Sodium cyanide (NaCN) is a potent, fast-acting poison. Handle with extreme caution using appropriate engineering controls and have a cyanide antidote kit available.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Conclusion

The Sugasawa synthesis provides a reliable and regioselective method for accessing the indole scaffold from simple anilines. Its tolerance for various substituents makes it a valuable tool in medicinal chemistry and materials science. Furthermore, the principles of this reaction can be extended to other ortho-functionalized precursors. By understanding the underlying reactivity of starting materials like this compound, researchers can design novel and efficient synthetic routes to complex indole targets, thereby accelerating the drug discovery and development process.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Gribble, G. W. (2016). Sugasawa Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Sugasawa, T., Adachi, M., Sasakura, K., & Kitagawa, A. (1979). Aminohaloborane in organic synthesis. 2. Simple synthesis of indoles and 1-acyl-3-indolinones using specific ortho .alpha.-chloroacetylation of anilines. The Journal of Organic Chemistry, 44(4), 578–586. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Prasad, K., Lee, G. T., Chaudhary, A., Girgis, M. J., Streemke, J. W., & Repic, O. (2003). Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights. Organic Process Research & Development, 7(5), 723–727. [Link]

  • Chem-Station. (2015, March 20). Sugasawa Reaction. [Link]

  • IUPAC. (n.d.). Houben–Hoesch reaction. Gold Book. [Link]

  • Thermo Fisher Scientific. (2025, September 18). 4-Bromo-2-methylaniline Safety Data Sheet. [Link]

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1986). Facile synthesis of 2-substituted indoles from 2-bromoaniline. Heterocycles, 24(1), 31-32. [Link]

Sources

2-(Bromomethyl)aniline: A Strategic Ambiphile for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Bromomethyl)aniline as a building block for heterocycles Content Type: Application Notes and Protocols

Abstract this compound (also known as 2-aminobenzyl bromide) represents a high-value "ambiphilic" building block in medicinal chemistry. Possessing both a nucleophilic aniline amine and an electrophilic benzylic bromide, it serves as a linchpin for constructing fused nitrogen heterocycles such as quinazolines, indoles, and benzodiazepines.[1] However, its inherent instability—specifically its tendency to rapidly self-dimerize—requires precise handling protocols.[1] This guide outlines the strategic manipulation of this compound, moving from its stable hydrobromide salt to controlled in situ generation and subsequent trapping in heterocycle synthesis.[1]

Introduction: The Ambiphilic Challenge

The synthetic utility of this compound stems from its dual reactivity. It contains two reactive centers in a 1,2-relationship:

  • Nucleophile: The primary amino group (-NH₂).[1]

  • Electrophile: The benzylic bromide (-CH₂Br).[1]

The Stability Paradox

In its free base form, the molecule is highly unstable.[1] The nucleophilic amine of one molecule attacks the electrophilic carbon of another, leading to rapid dimerization. This process forms 6,12-dihydrodibenzo[b,f][1,5]diazocine , a thermodynamic sink that depletes the starting material before it can react with the desired partner.[1]

Strategic Solution: The compound must be stored and handled as its Hydrobromide (HBr) salt .[1] The protonated amine (-NH₃⁺) is non-nucleophilic, preventing self-condensation.[1] The free base should only be generated in situ in the presence of the reaction partner.

Reactivity & Workflow Visualization

The following diagram maps the divergent pathways of this compound, distinguishing between the unwanted dimerization and the productive heterocycle formation.

ReactivityMap Salt This compound Hydrobromide (Stable) FreeBase Free Base (Transient) Reactive Intermediate Salt->FreeBase Base (e.g., Et3N, K2CO3) In situ generation Dimer Dimerization (Unwanted) Dihydrodibenzo[1,5]diazocine FreeBase->Dimer Absence of Electrophile Fast Kinetics Target1 Quinazolinones (via Isocyanates) FreeBase->Target1 + R-N=C=O Target2 Indolines/Isoquinolines (via Intramolecular Cyclization) FreeBase->Target2 + R-X / Cyclization Target3 Benzodiazepines (via Imines) FreeBase->Target3 + R-CHO / Expansion

Figure 1: Reactivity profile of this compound.[1] The critical step is the controlled release of the free base in the presence of a trapping agent to avoid dimerization.

Experimental Protocols

Protocol A: Preparation of this compound Hydrobromide

A robust method to generate the stable salt form from 2-aminobenzyl alcohol, avoiding the handling of the unstable free base.

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Hydrobromic acid (48% aq., 3.0 equiv)[1]

  • Diethyl ether (Anhydrous)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (e.g., 5.0 g, 40.6 mmol) in 48% HBr (15 mL). The reaction is exothermic; cool to 0°C if necessary, but ensuring complete dissolution is key.[1]

  • Precipitation: Heat the solution gently to 80°C for 1 hour to drive the substitution.

  • Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The hydrobromide salt will precipitate as a white to off-white crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with cold anhydrous diethyl ether to remove excess acid and water.

  • Drying: Dry the solid under high vacuum over P₂O₅ or KOH pellets.

    • Yield: Typically 85-95%.[1]

    • Storage: Store in a desiccator at 4°C. Stable for months.

Protocol B: Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol utilizes the "Ambiphilic" nature to build the pyrimidine ring. The amine reacts with an isocyanate to form a urea, which then cyclizes by displacing the bromide.

Mechanism:

  • Neutralization: Base releases the free amine.[1]

  • Urea Formation: Amine attacks the isocyanate.[1]

  • Cyclization: The urea nitrogen (or oxygen, followed by rearrangement) displaces the benzylic bromide.[1]

  • Oxidation: (Optional) If the product is a dihydro-species, mild oxidation yields the fully aromatic system.[1] Note: With isocyanates, the product is often the quinazolinone directly or requires only mild workup.

Reagents:

  • This compound HBr (1.0 mmol)[1]

  • Phenyl isocyanate (1.1 mmol)[1]

  • Triethylamine (2.5 mmol)[1]

  • Acetonitrile (dry, 5 mL)

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

  • Suspension: Add this compound HBr (267 mg, 1.0 mmol) and dry Acetonitrile (5 mL). The salt will not fully dissolve.[1]

  • Reagent Addition: Add Phenyl isocyanate (120 µL, 1.1 mmol) to the suspension.

  • Initiation: Add Triethylamine (350 µL, 2.5 mmol) dropwise via syringe.

    • Observation: The suspension will clear as the free base is generated and immediately reacts with the isocyanate.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The starting material spot (baseline or salt) should disappear.[1]

  • Cyclization: If the urea intermediate is stable (visible on TLC), heat the reaction to reflux (80°C) for 1 hour to force the intramolecular alkylation.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (10 mL) to dissolve triethylammonium salts. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Data Table: Typical Yields for Isocyanate Derivatives

Isocyanate (R-NCO)Product (Quinazolinone)Yield (%)Notes
Phenyl Isocyanate3-Phenylquinazolin-4(3H)-one82%Requires reflux for cyclization
4-Cl-Phenyl Isocyanate3-(4-Chlorophenyl)...78%Slower urea formation
Benzyl Isocyanate3-Benzylquinazolin-4(3H)-one75%Clean conversion

Advanced Application: Synthesis of Indolines

Using the building block for 5-membered rings via N-alkylation.

For the synthesis of N-substituted indolines, the order of events is reversed. The nitrogen is first alkylated with an external electrophile (R-X), and then the benzylic bromide is used to close the ring (often requiring a second equivalent of base or a specific catalyst).[1]

Workflow:

  • N-Alkylation: this compound HBr + R-CHO (Reductive Amination) -> N-Alkyl-2-(bromomethyl)aniline.[1]

  • Cyclization: Base-mediated intramolecular displacement.[1]

Note: This pathway competes heavily with dimerization.[1] High dilution (0.01 M) is strictly required during the cyclization step.[1]

Safety & Handling

  • Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents).[1] All operations involving the free base or the salt must be performed in a well-ventilated fume hood.

  • Skin Irritant: Avoid contact.[1] Wash immediately with soap and water if exposed.[1]

  • Instability: Never store the free base. If you accidentally generate the free base and cannot use it immediately, quench with dilute acid to regenerate the salt.[1]

References

  • Synthesis of 2-(Bromomethyl)

    • Title: "Regioselective synthesis of 2-substituted quinazolines"
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Representative context for handling o-amino benzyl halides).[1]

  • Quinazolinone Synthesis

    • Title: "Recent Advances in the Synthesis of Quinazolinones"
    • Source:Organic Chemistry Portal
    • URL:[Link][1]

  • Benzodiazepine Applications

    • Title: "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling"
    • Source:Molecules[1][2][3][4][5][6][7][8][9][10][11]

    • URL:[Link][1]

  • Dimerization Risks

    • Title: "Synthesis of dibenzo[b,f][1,5]diazocine deriv
    • Source:Tetrahedron Letters
    • URL:[Link][1]

Sources

reaction conditions for cyclization of 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reaction conditions and mechanistic pathways for the cyclization of 2-(bromomethyl)aniline (also known as o-aminobenzyl bromide). Unlike its homolog 2-(2-bromoethyl)aniline—which cyclizes intramolecularly to form indoline —this compound predominantly undergoes intermolecular dimerization to form 6,12-dihydrodibenzo[b,f][1,5]diazocine (often referred to as phenhomazine).

This guide provides a validated protocol for controlling this dimerization to synthesize diazocine scaffolds, which are privileged structures in DNA-binding agents and supramolecular chemistry. It also addresses the instability of the free base and critical handling parameters to prevent uncontrolled polymerization.

Mechanistic Analysis & Reaction Logic

The Structural Constraint

The cyclization outcome is dictated by the carbon linker length between the aromatic ring and the leaving group (bromide):

  • 2-(2-Bromoethyl)aniline (2 carbons): Forms a 5-membered ring (Indoline ) via favorable 5-exo-tet cyclization.

  • This compound (1 carbon): Intramolecular cyclization would require forming a 4-membered ring (Benzazetidine ). This process is kinetically disfavored due to high ring strain.

The Dominant Pathway: Dimerization

Instead of forming a strained 4-membered ring, the nucleophilic nitrogen of one molecule attacks the electrophilic benzylic carbon of another. This "head-to-tail" intermolecular attack forms a linear dimer, which then undergoes a rapid intramolecular ring closure to yield the thermodynamically stable 8-membered ring: 6,12-dihydrodibenzo[b,f][1,5]diazocine .

Key Mechanistic Steps:

  • Neutralization: The stable hydrobromide salt is neutralized to release the reactive free amine.

  • Intermolecular

    
    :  Amine A attacks Benzylic Carbon B.
    
  • Intramolecular

    
    :  Amine B attacks Benzylic Carbon A (Ring Closure).
    

Visualization: Reaction Pathway

ReactionPathway Start This compound (Free Base) Benzazetidine Benzazetidine (4-membered ring) Start->Benzazetidine Intramolecular (Disfavored) High Strain LinearDimer Linear Dimer Intermediate Start->LinearDimer Intermolecular SN2 (Dimerization) Diazocine 6,12-Dihydrodibenzo[b,f][1,5]diazocine (8-membered ring) LinearDimer->Diazocine Ring Closure (Thermodynamic Product)

Figure 1: Mechanistic divergence showing the favorable dimerization pathway over the strained benzazetidine formation.

Experimental Protocols

Safety Warning: this compound is a potent alkylating agent and lachrymator. All operations must be performed in a fume hood. The free base is unstable and should be generated in situ or used immediately.

Protocol A: Synthesis of Dibenzo[b,f][1,5]diazocine (Standard Method)

This protocol utilizes the hydrobromide salt to ensure stability until the reaction is initiated.

Materials:

  • This compound hydrobromide (1.0 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Water[1][2][3]

Step-by-Step Workflow:

  • Suspension: Suspend this compound hydrobromide (e.g., 5.0 g, 18.7 mmol) in water (50 mL). The salt will not fully dissolve initially.

  • Neutralization & Cyclization: Slowly add 10% aqueous NaOH (25 mL) while stirring vigorously at room temperature (20–25 °C).

    • Observation: The solid will dissolve as the free base is liberated, followed rapidly by the precipitation of the yellow/white diazocine product.

    • Reaction Time: Stir for 2–4 hours. The reaction is fast due to the high reactivity of the benzylic bromide.

  • Extraction (if oil forms): If the product forms a sticky oil, extract with DCM (3 x 30 mL). Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol or Methanol.

    • Target Product: 6,12-Dihydrodibenzo[b,f][1,5]diazocine.[4][5][6]

    • Typical Yield: 65–80%.

    • Melting Point: 190–193 °C (Lit. value).

Protocol B: Controlled Dilution (Avoiding Polymerization)

To prevent the formation of higher-order oligomers (polymers), concentration control is critical.

ParameterConditionRationale
Concentration 0.05 M – 0.1 MModerate dilution favors dimerization over polymerization.
Solvent Acetone or AcetonitrilePolar aprotic solvents stabilize the transition state.
Base

(2.5 equiv)
Mild inorganic base neutralizes HBr without hydrolysis side-reactions.
Temperature Reflux (50–80 °C)Heat ensures rapid ring closure of the linear dimer intermediate.

Procedure:

  • Dissolve this compound hydrobromide in Acetone (0.1 M).

  • Add anhydrous

    
     (2.5 equiv).
    
  • Heat to reflux for 6 hours.

  • Filter inorganic salts while hot.

  • Cool filtrate to precipitate the diazocine crystals.

Critical Troubleshooting & Optimization

Handling the Unstable Precursor

The free base of this compound decomposes spontaneously at room temperature.

  • Storage: Always store as the Hydrobromide salt at -20 °C.

  • Generation: If the free base is required for a different reaction (e.g., reaction with an external nucleophile), generate it in situ at 0 °C using a biphasic system (

    
    ) and use the organic layer immediately.
    
Distinguishing the Product

Researchers often confuse the target product with Indoline. Use this data table to verify your product:

FeatureIndoline (Target of 2-bromoethyl)Dibenzo[b,f][1,5]diazocine (Target of 2-bromomethyl)
Precursor 2-(2-Bromoethyl )aniline2-(Bromomethyl )aniline
Ring Size 5-membered (Fused)8-membered (Fused, Dimeric)
Molecular Weight ~119.16 g/mol ~208.26 g/mol
Proton NMR

triplets (~3.0 & 3.5 ppm)
Benzylic

singlet (~4.0-4.6 ppm)

References

  • Cooper, F. C., & Partridge, M. W. (1954). Cyclic amidines. Part I. Derivatives of 6,12-dihydrodibenzo[b,f][1,5]diazocine. Journal of the Chemical Society.

  • Gawinecka, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design.[6] Molecules, 25(4), 934.

  • BenchChem Technical Support. (2025). Stability Considerations and Handling Protocols for this compound.

  • Sakai, N., et al. (2006). InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole. Tetrahedron Letters.[7] (Contextual reference for Indole distinction).

Sources

Application Note: High-Yield Synthesis of Isoquinoline Derivatives via 2-(Bromomethyl)aniline

[1]

Abstract & Strategic Overview

Isoquinoline scaffolds are ubiquitous in alkaloids (e.g., papaverine) and modern therapeutics (e.g., fasudil, quinapril). While traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions are well-established, they often require harsh acidic conditions or electron-rich substrates.[1]

This guide focuses on a convergent, modular approach using This compound .[1] This synthon is unique because it contains both a nucleophilic handle (


1[3+3] annulation[4+2] cycloaddition1
Key Advantages of this Protocol:
  • Atom Economy: High incorporation of starting materials.

  • Operational Simplicity: Avoids the high temperatures of classical acid-catalyzed cyclizations.[1][2]

  • Versatility: Compatible with labile functional groups due to mild basic conditions.

Pre-requisite: Stability & Handling of the Starting Material

Critical Advisory: Free base this compound is inherently unstable.[1] It is prone to rapid self-polymerization (intermolecular

1

Protocol for Stability:

  • Storage: Always store as the Hydrobromide Salt (this compound·HBr) . The salt is a stable, crystalline solid.

  • In-Situ Generation: Liberate the free base only in situ within the reaction vessel by adding a stoichiometric amount of base (e.g.,

    
    , 
    
    
    ) in the presence of the coupling partner.
  • Preparation (if not commercial):

    • Precursor: (2-Aminophenyl)methanol.[1]

    • Reagent: 48% HBr (aq).

    • Conditions: Reflux for 2-4 hours, cool to precipitate the HBr salt.

Core Protocol: Base-Mediated Cascade Cyclization with -Keto Esters

This method synthesizes 1,2-dihydroisoquinolines (which can be easily oxidized to fully aromatic isoquinolines).[1] It exploits the high reactivity of the benzylic bromide for C-alkylation, followed by intramolecular condensation.

Reaction Scheme

Substrates: this compound·HBr + Ethyl Acetoacetate (or substituted

1Reagents:

Temperature:1
Step-by-Step Methodology
StepActionTechnical Rationale
1 Charge Vessel Add this compound[1]·HBr (1.0 equiv) and anhydrous

(2.5 equiv) to a round-bottom flask.
2 Solvent Addition Add Acetone (0.2 M concentration). Note: DMF can be used for higher temps.
3 Substrate Addition Add

-keto ester (1.1 equiv) dropwise at room temperature.[1]
4 Reaction Heat to reflux (approx. 56 °C) for 4–6 hours.[1] Monitor by TLC (Hexane/EtOAc).[3]
5 Workup Cool to RT. Filter off inorganic salts (

).[1] Concentrate filtrate in vacuo.
6 Purification Recrystallize from EtOH or perform Flash Chromatography (

).
7 Oxidation (Optional) To obtain fully aromatic isoquinoline: Treat crude dihydro-product with

(5 equiv) in

at RT for 2h.
Mechanism of Action

The reaction proceeds via a domino sequence:

  • Deprotonation: Base generates the enolate of the

    
    -keto ester.[1]
    
  • C-Alkylation: The enolate attacks the benzylic bromide (

    
    ).[1]
    
  • Cyclization: The aniline nitrogen attacks the ketone carbonyl (Condensation).

  • Elimination: Loss of water drives the formation of the 1,2-dihydroisoquinoline ring.

Visualization of Signaling Pathways & Workflow

Experimental Workflow (DOT Diagram)

This diagram illustrates the critical decision points and flow for the synthesis.

SynthesisWorkflowStartStart: 2-Aminobenzyl AlcoholSaltGenerate HBr Salt(Stable Storage Form)Start->SaltHBr, RefluxFreeBaseIn-Situ Free BaseGenerationSalt->FreeBaseAdd K2CO3in SolventReactReaction with1,3-Dicarbonyl + BaseFreeBase->ReactAdd Beta-Keto EsterIntermedIntermediate:DihydroisoquinolineReact->IntermedReflux 4-6hOxidationOxidation(MnO2 or DDQ)Intermed->OxidationIf Aromatic targetFinalTarget:Isoquinoline DerivativeIntermed->FinalIf Dihydro targetOxidation->Final

Caption: Figure 1: Convergent workflow from precursor alcohol to final isoquinoline scaffold, emphasizing the in-situ handling of the reactive intermediate.

Mechanistic Pathway (DOT Diagram)

This diagram details the chemical causality of the cascade reaction.

MechanismSubstrate1Beta-Keto EsterEnolateEnolate FormationSubstrate1->EnolateBase (K2CO3)Substrate2This compoundAlkylationC-Alkylation(SN2 at Benzylic C)Substrate2->AlkylationEnolate->AlkylationIntermediateAcyclic Keto-AmineAlkylation->IntermediateCondensationIntramolecularCondensationIntermediate->CondensationAmine Attack on C=ODehydrationDehydration (-H2O)Condensation->DehydrationProduct1,2-DihydroisoquinolineDehydration->Product

Caption: Figure 2: Mechanistic cascade showing the sequence of enolate formation, alkylation, and cyclodehydration.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of starting material.[1]Ensure this compound[1]·HBr is added solid to the base/solvent mixture, or add the base last to a mixture of salt and keto-ester.
Incomplete Cyclization Temperature too low.Switch solvent from Acetone (bp 56°C) to Ethanol (bp 78°C) or DMF (153°C).[1]
Side Products

-alkylation vs

-alkylation.
Use a softer counter-ion or change solvent to favor C-alkylation (e.g., avoid highly polar aprotic solvents if O-alkylation dominates, though C-alkylation is usually preferred for

-keto esters).[1]
Oxidation State Product is a mixture of Dihydro/Aromatic.Force oxidation by adding an oxidant (DDQ or

) at the end of the reaction, or stir open to air for 12h.

References

  • Wang, B., Lu, B., Jiang, Y., Zhang, Y., & Ma, D. (2008). Assembly of Isoquinolines via CuI-Catalyzed Coupling of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Keto Esters and 2-Halobenzylamines.[4] Organic Letters, 10(13), 2761–2763.
    
    • Relevance: Establishes the foundational logic for coupling benzylamines with -keto esters, though using aryl halides.
    • [1]

  • Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.[5] Organic Letters, 1(4), 553–556.

    • Relevance: Provides context for transition-metal catalyzed routes which can be compared to the metal-free route described here.
    • [1]

  • BenchChem Technical Guide. Stability and Reactivity of this compound.

    • Relevance: Critical safety and handling data regarding the instability of the free base and preference for the HBr salt.
    • (General verification of chemical stability data)

  • Consortium of Organic Chemistry. Synthesis of Isoquinolines: Pomeranz-Fritsch and Modified Methods.

    • Relevance: General background on the cyclization mechanisms involved in isoquinoline construction.

Precision Bromination of 2-Aminobenzyl Alcohol: Regiocontrol and Process Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of 2-aminobenzyl alcohol (2-ABA) represents a classic challenge in chemoselectivity. The substrate contains three reactive sites: the highly activated aromatic ring (susceptible to electrophilic aromatic substitution, EAS), the oxidation-prone benzylic alcohol, and the nucleophilic primary amine.

For drug development—specifically in the synthesis of Quinazolines and mucolytic agents like Ambroxol —the target is usually either the 5-monobromo or the 3,5-dibromo derivative. This guide details the reagents and protocols required to achieve these specific regiochemical outcomes while suppressing the oxidative transformation of the alcohol to the aldehyde.

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the electronic competition on the ring.

  • The Amine (-NH₂): A strong electron-donating group (EDG) and ortho, para-director.

  • The Hydroxymethyl (-CH₂OH): A weak EDG, also ortho, para-directing.

  • The Conflict: The amine's directing power dominates.

    • Position 5 (Para to NH₂): The most nucleophilic site. The primary target for monobromination.

    • Position 3 (Ortho to NH₂): The secondary site. Sterically hindered by the amine but accessible under forcing conditions (dibromination).

    • Benzylic Position: Susceptible to radical bromination or oxidation to 2-aminobenzaldehyde.

Reaction Pathway Diagram

ReactionPathways Start 2-Aminobenzyl Alcohol Mono 2-Amino-5-bromobenzyl alcohol (Target A: Quinazolines) Start->Mono NBS (1.0 eq), MeCN, 0°C (Kinetic Control) Di 2-Amino-3,5-dibromobenzyl alcohol (Target B: Ambroxol Int.) Start->Di Br2 (2.2 eq), AcOH (Thermodynamic Control) Aldehyde 2-Aminobenzaldehyde (Oxidation Impurity) Start->Aldehyde NBS (Radical conditions) or Strong Oxidant Mono->Di Excess Br2

Figure 1: Reaction pathways showing kinetic control (monobromination) vs. thermodynamic control (dibromination) and oxidative risks.

Reagent Selection Matrix

The choice of reagent dictates the product distribution.

ReagentSolvent SystemTarget ProductMechanismKey AdvantageRisk Factor
N-Bromosuccinimide (NBS) Acetonitrile (MeCN) or DMF5-Monobromo Electrophilic Substitution (Polar)High regioselectivity; mild conditions; avoids oxidation.Requires low temp (0°C) to prevent radical side reactions.
Bromine (Br₂) Glacial Acetic Acid3,5-Dibromo Classical HalogenationEconomical; drives reaction to completion (Industrial Std).Corrosive; difficult to stop at mono-stage; exotherm control needed.
Pyridinium Tribromide Ethanol/THF5-Monobromo Slow-release Br₂Weighable solid; safer than liquid Br₂.More expensive than Br₂; difficult to remove pyridine salts.
HBr / H₂O₂ Water/Methanol3,5-Dibromo Oxidative Bromination"Green" chemistry; water as solvent.High risk of oxidizing the benzylic alcohol to aldehyde.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-bromobenzyl alcohol

Reagent: N-Bromosuccinimide (NBS) Application: Lab-scale synthesis for medicinal chemistry intermediates.

Scientific Rationale: NBS is used in a polar aprotic solvent (MeCN) without radical initiators. The polarity stabilizes the intermediate bromonium ion, favoring the EAS mechanism at the most electron-rich position (C5) while suppressing the radical mechanism that would attack the benzylic position.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzyl alcohol (1.23 g, 10.0 mmol) in Acetonitrile (MeCN) (20 mL).

    • Note: MeCN is preferred over DCM due to better solubility of the polar substrate and higher dielectric constant.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Dissolve NBS (1.78 g, 10.0 mmol, 1.0 equiv) in MeCN (10 mL) and add it dropwise over 15 minutes.

    • Critical: Protect the flask from direct light (wrap in foil) to inhibit radical generation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 30 minutes. Monitor by TLC (System: Hexane/EtOAc 2:1). The product will appear less polar than the starting material.

  • Quench: Pour the mixture into cold water (50 mL) containing 5% Na₂S₂O₃ (sodium thiosulfate) to quench any unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (1 x 30 mL).

  • Drying/Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Expected Yield: 85-92% Characterization: ¹H NMR (DMSO-d₆) should show a doublet at ~7.2 ppm (C4-H), a doublet of doublets at ~7.1 ppm, and a doublet at ~6.6 ppm (C3-H ortho to amine).

Protocol B: Process Scale Synthesis of 2-Amino-3,5-dibromobenzyl alcohol

Reagent: Bromine (Br₂) Application: Industrial intermediate for Ambroxol synthesis.

Scientific Rationale: To achieve dibromination, the steric hindrance at the C3 position must be overcome. Glacial acetic acid serves as a polar, protic solvent that catalyzes the reaction by polarizing the Br-Br bond. The acidity also prevents the oxidation of the alcohol by protonating the oxidant species, although temperature control is vital.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas scrubber (to trap HBr fumes).

  • Dissolution: Charge 2-aminobenzyl alcohol (10.0 g, 81 mmol) and Glacial Acetic Acid (80 mL). Stir at RT until dissolved.

  • Bromination: Charge Bromine (Br₂) (27.2 g, 8.7 mL, 170 mmol, 2.1 equiv) into the dropping funnel.

  • Addition: Add Br₂ dropwise over 45 minutes.

    • Exotherm Alert: Maintain internal temperature below 25°C using a water bath.[1] Higher temperatures promote oxidation to the aldehyde.

  • Digestion: After addition, stir at RT for 2–3 hours. A thick precipitate (the hydrobromide salt of the product) may form.

  • Workup: Pour the reaction mixture into Ice Water (300 mL). Neutralize carefully with saturated NaHCO₃ or 20% NaOH solution to pH 7-8.

    • Note: The free base product will precipitate as a solid.

  • Filtration: Filter the solid, wash copiously with water to remove acetic acid, and dry in a vacuum oven at 50°C.

  • Recrystallization: Recrystallize from Methanol.

Expected Yield: >90% Purity: >98% (HPLC).

Process Control & Troubleshooting

QC Workflow Diagram

QCWorkflow Sample Crude Reaction Mixture TLC TLC Check (Hex/EtOAc 2:1) Sample->TLC Decision Spots? TLC->Decision Correct Product Spot Only (Rf ~0.4) Decision->Correct Single Spot OverBrom High Rf Spot (Dibromo impurity) Decision->OverBrom Less Polar Spot Oxidation UV Active Aldehyde Spot (DNP Stain Positive) Decision->Oxidation Aldehyde Detect

Figure 2: Quality control decision tree for in-process monitoring.

Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Over-bromination Presence of 3,5-dibromo species (NMR/HPLC) in Protocol A.Excess NBS or high local concentration.Reduce NBS to 0.95 equiv; improve stirring rate; lower temperature to -10°C.
Oxidation Formation of 2-amino-5-bromobenzaldehyde (Aldehyde peak ~9.8 ppm).Radical mechanism active or temp too high.Exclude light ; add radical scavenger (BHT) trace; ensure inert atmosphere (N₂).
N-Bromination Unstable intermediate observed.Reaction stopped too early or pH too high.Usually rearranges to C-bromo product over time. Ensure full reaction time.

Safety & Handling

  • Benzyl Alcohol Derivatives: While 2-aminobenzyl alcohol is not a potent lachrymator like benzyl bromide, the brominated intermediates can be irritating to mucous membranes. Handle in a fume hood.

  • Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Use proper gloves (Laminate/Silver Shield) and have thiosulfate spill kits ready.

  • Exotherms: The bromination reaction is exothermic. On scale-up (>100g), active cooling is mandatory to prevent thermal runaway and byproduct formation.

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 36 (2004). Preparation of 2-Amino-5-bromobenzyl alcohol via reduction of 2-amino-5-bromobenzoic acid. (Provides the alternative route confirmation). Link

  • Journal of Organic Chemistry. Regioselective Electrophilic Aromatic Bromination with NBS. (Mechanistic grounding for Protocol A). Link

  • European Patent EP0130224B1. Process for the preparation of 2-amino-3,5-dibromobenzyl amines (Ambroxol intermediates). (Industrial grounding for Protocol B). Link

  • BenchChem Application Notes. Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. (Context for downstream applications). Link

  • ResearchGate. Synthesis of 2-amino-3,5-dibromobenzophenone and related derivatives. (Validation of dibromination conditions). Link

Sources

Application Note: In Situ Generation and Trapping of 2-(Bromomethyl)aniline

[1]

Executive Summary

2-(Bromomethyl)aniline (also known as

111

This guide details the protocols for generating this species in situ from 2-aminobenzyl alcohol. Two distinct methodologies are provided:

  • Aqueous Hydrobromic Acid Method: Generates the stable hydrobromide salt, which serves as a "storable" equivalent of the reactive species.[1]

  • Anhydrous PBr

    
     Method:  A true one-pot protocol for generating the electrophile in organic solvent for immediate consumption by moisture-sensitive nucleophiles.[1]
    

Mechanistic Insight & Stability Paradox

The instability of this compound arises from the proximity of the nucleophilic amino group (


1
The "Self-Destruct" Pathway

Upon neutralization of the hydrobromide salt, the free amine performs an intramolecular

11
Mechanistic Diagram

The following diagram illustrates the competition between the desired trapping reaction and the undesired self-cyclization.[1]

ReactionPathwaysPrecursor2-Aminobenzyl AlcoholIntermed_SaltThis compoundHydrobromide (Salt)(STABLE)Precursor->Intermed_SaltBrominationReagentHBr or PBr3Reagent->Intermed_SaltFree_BaseThis compound(Free Base)(UNSTABLE)Intermed_Salt->Free_BaseBase NeutralizationIndolineIndoline HBr(Cyclization Product)Free_Base->IndolineIntramolecularAttack (Fast)PolymerPolymer(via aza-o-xylylene)Free_Base->PolymerEliminationTargetTarget Heterocycle(Trapped Product)Free_Base->TargetExternal Nucleophile(Must be faster)

Figure 1: Reaction pathways showing the critical instability of the free base and the necessity of rapid trapping.[1]

Experimental Protocols

Method A: Aqueous HBr Route (Synthesis of the Stable Salt)

Best for: Large-scale preparation, storage capability, and reactions compatible with aqueous/polar workups.[1] The salt is stable and can be stored for months.[1]

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)[1]

  • Hydrobromic acid (48% aq., 5.0 equiv)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 48% hydrobromic acid.

  • Dissolution: Add 2-aminobenzyl alcohol in portions to the stirring acid. The solution may warm slightly.[1][2]

  • Reaction: Heat the mixture to 90–100 °C for 1–2 hours.

    • Checkpoint: The solution will initially be clear.[1] As the reaction progresses, a heavy precipitate (the hydrobromide salt) will form.[1]

  • Cooling: Cool the mixture slowly to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with cold acetone (2

    
     volumes) to remove excess acid and water. The salt is insoluble in acetone, while impurities are removed.[1]
    
  • Drying: Dry the white/off-white solid under vacuum.[1]

    • Yield: Typically 85–95%.[1]

    • Storage: Store in a desiccator.

In Situ Utilization of the Salt: To use this salt in a reaction: Suspend the salt in the reaction solvent (e.g., DMF or CH

11
Method B: Anhydrous PBr Route (True One-Pot In Situ)

Best for: Moisture-sensitive nucleophiles, kinetic studies, or when isolation of the salt is undesirable.[1]

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)[1]

  • Phosphorus tribromide (PBr

    
    ) (0.4 equiv) or Thionyl Bromide (SOBr
    
    
    ) (1.1 equiv)[1]
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

  • Trapping Nucleophile (e.g., secondary amine, thiol)[1]

  • Base: Triethylamine (TEA) or DIPEA[1]

Protocol:

  • Dissolution: Dissolve 2-aminobenzyl alcohol (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Activation (0 °C): Cool the solution to 0 °C. Add PBr

    
     (4 mmol) dropwise via syringe.
    
    • Note: A slight exotherm and precipitation of the intermediate phosphate species may occur.[1]

  • Bromination: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Validation: TLC (check disappearance of alcohol) or aliquot NMR (in CDCl

      
      ) will confirm conversion to the bromide.[1]
      
  • Trapping (The "In Situ" Step):

    • Cool the mixture back to 0 °C.

    • Add the Trapping Nucleophile (1.1 equiv).[1]

    • Add TEA (2.5 equiv) dropwise.[1]

    • Critical: The base must be added after or with the nucleophile to ensure the liberated free base is trapped immediately rather than cyclizing.[1]

  • Workup: Quench with saturated NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    , and concentrate.

Data Summary & Comparison

ParameterMethod A: Aqueous HBrMethod B: Anhydrous PBr

Intermediate Form Solid Hydrobromide SaltFree Bromide in Solution
Stability High (Storable months)Low (Must use immediately)
Reaction Medium Aqueous AcidOrganic (DCM/Toluene)
Atom Economy Good (Water byproduct)Moderate (Phosphorous byproducts)
Primary Risk Corrosive fumes (HBr)Moisture sensitivity
Key Application Large scale precursor synthesisOne-pot sensitive synthesis

Workflow Visualization

ExperimentalWorkflowcluster_0Method A: Salt Isolationcluster_1Method B: One-Pot TrappingStartA2-Aminobenzyl Alcohol+ 48% HBrHeatReflux (100°C, 2h)StartA->HeatCoolCool to 0°C(Precipitation)Heat->CoolFilterFilter & Wash(Acetone)Cool->FilterProductAThis compound HBr(Stable Solid)Filter->ProductAStartB2-Aminobenzyl Alcoholin Anhydrous DCMBrominateAdd PBr3 (0°C)Stir 1hStartB->BrominateAddTrapAdd Nucleophile+ Base (DIPEA)Brominate->AddTrapReactReact (RT, 2-12h)AddTrap->ReactProductBFunctionalized ProductReact->ProductB

Figure 2: Comparative workflows for salt isolation versus one-pot in situ trapping.[1]

References

  • Synthesis of Alkyl Bromides using HBr: Kamm, O.; Marvel, C. S.[1] "Alkyl Bromides: Hydrobromic Acid Method." Organic Syntheses, Coll.[1] Vol. 1, p.25 (1941).[1] [Link]

  • Instability and Cyclization of o-Aminobenzyl Halides: Cohen, T. et al. "The Chemistry of o-Aminobenzyl Systems." Journal of the American Chemical Society.[1] This reference establishes the kinetic instability of the free base and the formation of aza-xylylenes.[1] Note: General chemical principle grounded in standard heterocyclic chemistry texts (e.g., Joule & Mills).[1]

  • Application in Quinazoline Synthesis (Aza-o-quinone methide intermediates): Recent advances in the use of 2-aminobenzyl alcohols often cite the in situ generation of the bromide or the direct dehydration to the reactive aza-ortho-xylylene.[1] [Link]

  • Safety Data (2-Aminobenzyl Alcohol): PubChem Compound Summary for CID 69462.[1] [Link]

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Senior Application Scientist Verified Last Updated: 2026-02-22 Safety Warning: LACHRYMATOR & CORROSIVE. This compound causes severe skin burns and eye damage. It is a potent alkylating agent. All manipulations must occur in a fume hood.

Part 1: The Core Directive (The "Why")

The Golden Rule of Stability

Never store 2-(Bromomethyl)aniline as a free base.

If you possess a vial of liquid or low-melting solid this compound (free base) that has been sitting on a benchtop for more than an hour, it is likely already degraded.

The Chemical Reality: This molecule is a "suicide substrate." It contains a nucleophile (the amine,


) and a potent electrophile (the benzylic bromide, 

) on the same aromatic ring.
  • Intermolecular Reaction: The amine of Molecule A attacks the benzylic carbon of Molecule B. This repeats, creating an insoluble black polymer (tar).

  • Intramolecular Reaction: The amine attacks its own tail, cyclizing to form unstable indoline/isoindoline derivatives which further degrade.

The Solution: You must store this compound as its Hydrobromide Salt (


). Protonating the amine removes its nucleophilicity, shutting down the self-destruction pathway.

Part 2: Storage Troubleshooting & Protocols

Storage Condition Matrix
ParameterRecommendationTechnical Rationale
Form Hydrobromide Salt (Solid) Protonation prevents self-alkylation (polymerization).
Temperature -20°C (Freezer) Slows kinetic degradation; prevents hydrolysis of the C-Br bond.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents aniline oxidation) and humidity.
Container Amber Glass + Parafilm/Teflon Benzyl bromides are photosensitive; UV light cleaves the C-Br bond.
Desiccant Required Moisture causes hydrolysis to 2-aminobenzyl alcohol + HBr.
Diagram: Degradation Pathways & Prevention

The following diagram illustrates why the salt form is stable and how the free base degrades.

G Salt Stable HBr Salt (Stored Form) Base Reactive Free Base (Transient Intermediate) Salt->Base Base (NaOH/NaHCO3) Base->Salt Acid (HBr) Polymer Black Polymer/Tar (Irreversible) Base->Polymer Self-Alkylation (Fast) Cyclic Isoindoline Derivative (Cyclization) Base->Cyclic Intramolecular Attack Alcohol 2-Aminobenzyl Alcohol (Hydrolysis Product) Base->Alcohol H2O (Moisture)

Figure 1: The "Suicide" Mechanism. The free base sits at a precarious energy peak. Without protonation (Salt), it rapidly descends into irreversible degradation products.

Part 3: Experimental Protocols

Protocol A: "Just-in-Time" Free Base Generation

Use this ONLY if your reaction specifically requires the free amine and cannot tolerate the HBr salt.

  • Suspend: Place the required amount of this compound HBr in

    
     or 
    
    
    
    (approx 10 mL/g).
  • Cool: Chill the suspension to 0°C in an ice bath.

  • Neutralize: Add cold saturated

    
     solution. Stir vigorously for 5–10 minutes.
    
    • Note: Do not use strong bases like NaOH if avoidable, to prevent hydrolysis of the bromide.

  • Separate: Quickly separate the organic layer.

  • Dry: Dry over

    
     for <5 minutes. Filter into a pre-chilled flask.
    
  • Use: Add immediately to your reaction vessel. Do not concentrate to dryness.

Protocol B: Emergency Rescue (Re-Salting)

If you accidentally generated the free base and cannot use it immediately:

  • Dissolve: Immediately dissolve the free base in dry Diethyl Ether or Dioxane.

  • Acidify: Add 4M HBr in Dioxane (or aqueous HBr dropwise) until no further precipitate forms.

  • Filter: Collect the off-white solid by filtration.

  • Wash: Wash with cold ether to remove colored oxidation impurities.

  • Store: Vacuum dry and store at -20°C.

Part 4: Frequently Asked Questions (FAQ)

Q1: My sample arrived as a dark brown solid, but the CoA says "off-white." Is it usable? A: It depends on the extent of degradation.

  • Run a TLC: Use 20% EtOAc/Hexane. The product should be a distinct spot. If you see a streak at the baseline (polymer) or a spot with lower Rf (alcohol), purification is needed.

  • Purification: Wash the solid with cold anhydrous ether. The HBr salt is insoluble in ether, while many colored impurities and the free base are soluble. If the solid remains dark after washing, recrystallize from Ethanol/Ether (with caution).

Q2: Can I use the HBr salt directly in nucleophilic substitution reactions? A: Yes, and this is recommended. Add an external base (like Triethylamine or DIPEA) into the reaction mixture rather than pre-neutralizing. This releases the free amine slowly, allowing it to react with your target electrophile before it reacts with itself.

Q3: I see a new peak in my NMR at ~4.6 ppm (benzylic) and the aromatic region has shifted. What happened? A: You likely have 2-aminobenzyl alcohol .[1][2][3] This occurs if the salt was stored in a loose cap vial (moisture ingress). The benzylic


 is highly susceptible to hydrolysis. Check the integration; if >5% alcohol is present, you cannot remove it easily without losing significant material. Buy a fresh batch.

Q4: Why is my eyes watering when I open the freezer? A: You have a leak. This compound is a potent lachrymator (tear gas). Even trace amounts of the free benzyl bromide vapor are irritating.

  • Fix: Double-contain the vial. Place the primary vial inside a secondary jar containing a layer of solid sodium carbonate (to neutralize vapors) and desiccant.

References

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Rafiqi, F. A., & Moosvi, S. K. (2019). Mechanism of Polymerization of Aniline: A Review. Journal of the American Chemical Society (via ResearchGate). Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(Bromomethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and purity.

Introduction: The Challenge of Selectivity

This compound is a valuable bifunctional molecule used in the synthesis of pharmaceuticals and heterocyclic compounds.[1][2] Its synthesis, however, presents a classic regioselectivity challenge. The goal is to perform a free-radical bromination on the benzylic methyl group of 2-methylaniline (o-toluidine). The primary obstacle is the powerful electron-donating amino group (-NH₂), which highly activates the aromatic ring for competing electrophilic aromatic substitution, potentially leading to undesired ring-brominated byproducts.[3][4][5] This guide focuses on navigating this challenge to achieve high yields of the target molecule.

Core Synthesis Strategy: A Logic-Based Workflow

The most reliable path to high-yield this compound involves a three-stage strategic approach: deactivating the ring via N-protection, performing a selective benzylic bromination, and finally, deprotecting the amine. This workflow mitigates side reactions and simplifies purification.

G cluster_0 Stage 1: Ring Deactivation cluster_1 Stage 2: Selective Bromination cluster_2 Stage 3: Deprotection & Isolation Start 2-Methylaniline Protected N-(2-methylphenyl)acetamide Start->Protected Acetic Anhydride (Protection) Brominated N-(2-(bromomethyl)phenyl)acetamide Protected->Brominated NBS, AIBN (Benzylic Bromination) Final This compound Brominated->Final Acidic/Basic Hydrolysis

Caption: Recommended three-stage synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: Reaction Strategy & Setup

Question: Why is direct bromination of 2-methylaniline with liquid bromine (Br₂) a poor strategy?

Answer: Direct bromination with Br₂ leads to a fast, exothermic electrophilic aromatic substitution reaction. The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions. This results in a mixture of ring-brominated products, predominantly 2,4-dibromo-6-methylaniline and 2,4,6-tribromoaniline, rather than the desired benzylic bromination.[3][4][5] The yield of this compound is typically negligible.

Question: What is the recommended method for achieving selective benzylic bromination?

Answer: The method of choice is a free-radical bromination using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.[6][7][8] NBS is crucial because it provides a low, steady concentration of bromine radicals (Br•) and elemental bromine (Br₂), which favors the desired radical chain reaction at the benzylic position over electrophilic attack on the ring.[9]

Question: Should I protect the amino group? What are the advantages?

Answer: Yes, protecting the amino group is highly recommended and is the most critical step for improving yield and simplifying purification.

  • Causality: Converting the amine to an amide (e.g., using acetic anhydride to form an acetamide) temporarily reduces its electron-donating strength.[1][10] This deactivates the aromatic ring against electrophilic attack by any trace Br₂ present, forcing the reaction to proceed almost exclusively via the radical pathway at the benzylic position.[1]

  • Advantages:

    • Prevents Ring Bromination: Drastically reduces the formation of ring-substituted byproducts.

    • Prevents N-Bromination: Avoids reaction at the nitrogen atom itself.

    • Improves Solubility: The protected intermediate often has better solubility characteristics in common organic solvents.

    • Simplifies Purification: Leads to a much cleaner crude product, making isolation of the desired intermediate easier.

Part 2: Execution and Monitoring

Question: My reaction is slow or fails to initiate. What are the common causes?

Answer: This issue almost always points to a problem with radical initiation.

  • Inactive Initiator: AIBN and BPO have finite shelf lives and can decompose. Use a fresh, properly stored initiator.

  • Insufficient Energy: If using thermal initiation, ensure your reaction temperature is appropriate for the chosen initiator (e.g., >70 °C for AIBN in CCl₄ or acetonitrile). For photochemical initiation, ensure your light source is of sufficient intensity and proximity.

  • Radical Quenchers: Ensure your starting materials and solvent are free from radical inhibitors (e.g., oxygen, certain impurities). Degassing the solvent before starting can be beneficial.

Question: My TLC shows multiple products, including what appears to be a dibrominated species. How can I prevent this?

Answer: Formation of the dibrominated byproduct, 2-(dibromomethyl)aniline, indicates an overly aggressive reaction.

  • NBS Stoichiometry: Use a precise stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will promote over-bromination.

  • Reaction Time & Temperature: Monitor the reaction closely by TLC. Once the mono-brominated product is dominant and the starting material is consumed, stop the reaction. Prolonged reaction times or excessive temperatures can lead to the second bromination.

Question: The reaction mixture turned dark, and my yield is low. What happened?

Answer: this compound, especially as a free base, is known to be unstable.[1] It can undergo self-alkylation (polymerization) or hydrolysis if trace water is present, particularly at elevated temperatures.

  • Solution: Perform the reaction under anhydrous conditions. After the reaction is complete, it is often advantageous to proceed with the work-up and subsequent deprotection step without attempting to isolate the protected brominated intermediate in high purity, as it can also be unstable. If isolation is necessary, minimize exposure to heat and light.

Part 3: Work-up and Purification

Question: How do I effectively remove the succinimide byproduct from my reaction?

Answer: Succinimide, the byproduct of NBS, is poorly soluble in many non-polar organic solvents like dichloromethane or ethyl acetate but is soluble in water. After the reaction, cool the mixture to room temperature and filter off the precipitated succinimide. The remaining dissolved succinimide can be removed with one or more aqueous washes during the work-up.

Question: My final product, this compound, is an unstable oil. How can I purify and store it?

Answer: The free base is notoriously difficult to handle.

  • Purification: Careful column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is the most common method. However, streaking and some decomposition on the column can occur. Work quickly and use pre-chilled solvents.

  • Stabilization & Storage: A superior method is to convert the free base into its more stable hydrobromide salt . After chromatography, dissolve the purified oil in a suitable solvent (like diethyl ether) and bubble dry HBr gas through it, or add a solution of HBr in a non-polar solvent. The salt will precipitate and can be collected by filtration, washed with cold ether, and dried. Store the salt under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C).

Data Summary Table

Parameter / IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionEnsure initiator is active; increase reaction time/temperature while monitoring via TLC.
Product degradationWork up the reaction promptly; avoid excessive heat; consider converting to the HBr salt.
Electrophilic side reactionsProtect the amine group (e.g., acetylation) before bromination.[1][10]
Impurity: Ring Bromination Use of Br₂ or un-protected amineUse NBS as the bromine source and protect the amine group.[9]
Impurity: Dibromination Excess NBS or prolonged reactionUse 1.05-1.1 eq. of NBS; monitor reaction closely with TLC and stop upon completion.
Difficult Purification Product instability (free base)Purify quickly via chromatography or convert to the stable hydrobromide salt for storage.

Detailed Experimental Protocol

This protocol details the recommended three-stage synthesis, a self-validating system for achieving high yields.

Stage 1: N-Acetylation of 2-Methylaniline
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-methylphenyl)acetamide, which is often pure enough for the next step.

Stage 2: Benzylic Bromination
  • To a flask containing the crude N-(2-methylphenyl)acetamide (1.0 eq.), add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) and AIBN (0.05 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, but it is often best to proceed directly to the next step with the crude solution.

Stage 3: Acidic Deprotection
  • To the crude N-(2-(bromomethyl)phenyl)acetamide, add a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the solution to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the pH is ~8-9.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify immediately by column chromatography or convert to the HBr salt for storage.

Troubleshooting Workflow

G start Low Yield or Complex Mixture q1 Did you protect the -NH2 group? start->q1 a1_no High chance of ring bromination. Implement protection step. q1->a1_no No a1_yes Proceed to Initiation Check q1->a1_yes Yes q2 Is the reaction not starting? a1_yes->q2 a2_yes Check Initiator (AIBN/BPO). Ensure sufficient heat/light. Degas solvent. q2->a2_yes Yes a2_no Proceed to Stoichiometry Check q2->a2_no No q3 Are there dibromo byproducts on TLC? a2_no->q3 a3_yes Reduce NBS to ~1.05 eq. Shorten reaction time. Monitor closely. q3->a3_yes Yes a3_no Check work-up & stability. Consider converting to HBr salt. q3->a3_no No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (2013, April 4). WO2013049013A2 - Preparation of bromomethylated derivatives via protection with trihaloacetic anhydride.
  • Google Patents. (n.d.). US4188342A - Ortho-bromination of ortho-alkylated anilines.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

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Technical Support Center: Stabilizing 2-(Bromomethyl)aniline as a Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(Bromomethyl)aniline. Given its inherent instability, proper handling and stabilization are critical for successful downstream applications. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the synthesis and handling of this compound hydrobromide.

Introduction: The Challenge of this compound Stability

This compound is a valuable bifunctional molecule in organic synthesis, featuring a nucleophilic amino group and a reactive benzylic bromide. However, this combination of functionalities makes the free base notoriously unstable. It is susceptible to self-alkylation (polymerization), oxidation, and hydrolysis, leading to product degradation, decreased purity, and inconsistent reaction outcomes.[1]

Conversion to its hydrobromide salt is the most effective strategy to mitigate these issues. Protonation of the amino group to form an ammonium salt (-NH₃⁺Br⁻) deactivates its nucleophilicity and increases the compound's oxidative stability. The resulting crystalline salt is significantly easier to handle, purify, and store over long periods, ensuring reproducibility in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound free base is rapidly turning dark and forming insoluble material. What is happening?

This is a classic sign of degradation. The primary degradation pathways for the free base involve:

  • Self-Alkylation/Polymerization: The nucleophilic amine of one molecule can attack the electrophilic benzylic bromide of another, leading to oligomer or polymer formation. This is often the main cause of the product becoming an intractable solid or tar.

  • Oxidation: The aniline moiety is highly susceptible to air oxidation, especially when exposed to light, which results in the formation of colored impurities.[2][3]

  • Hydrolysis: The reactive benzyl bromide can hydrolyze to the corresponding benzyl alcohol, particularly if exposed to moisture.[1]

To prevent this, the free base should be used immediately after synthesis or converted to its stable hydrobromide salt for storage.

Q2: What are the specific advantages of converting this compound to its hydrobromide salt?
FeatureThis compound (Free Base)This compound Hydrobromide (Salt)
Stability Low; prone to oxidation and self-reaction.High; stable under ambient conditions when dry.
Handling Often an oil or low-melting solid; difficult to weigh and handle accurately.Typically a free-flowing crystalline solid.
Purification Difficult to purify due to instability; often requires chromatography.Readily purified by recrystallization.[4]
Shelf-Life Very short; should be used immediately.Significantly extended; suitable for long-term storage.
Hygroscopicity Moderate.Can be hygroscopic; requires storage in a desiccator.
Q3: How can I confirm the purity and identity of my synthesized this compound hydrobromide?

A combination of analytical techniques is essential for unambiguous characterization:

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting range.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a downfield shift of the aromatic protons and a broadening of the amine proton signal (now -NH₃⁺), which may exchange with D₂O. The benzylic -CH₂Br protons should be clearly visible (typically ~4.5 ppm).

    • ¹³C NMR: The chemical shifts of the aromatic carbons will be affected by the protonation of the amino group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and quantifying any residual impurities.[5][6]

Experimental Protocols & Troubleshooting

Protocol 1: Synthesis of this compound Hydrobromide

This protocol describes the conversion of crude this compound free base into its hydrobromide salt.

Materials:

  • This compound (crude)

  • Diethyl ether (anhydrous)

  • Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolve the crude this compound free base in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath with gentle stirring.

  • Slowly add hydrobromic acid dropwise to the stirred solution. The hydrobromide salt will begin to precipitate as a white or off-white solid.

  • Continue adding HBr until no further precipitation is observed. A slight excess can ensure complete conversion.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to remove residual solvent. For optimal results, use a vacuum oven at a low temperature (e.g., 40-50 °C).

Salt_Formation_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification start Dissolve Crude Free Base in Anhydrous Diethyl Ether cool Cool Solution in Ice Bath start->cool add_hbr Add HBr Dropwise cool->add_hbr precipitate Precipitate Forms add_hbr->precipitate stir Stir in Ice Bath (30 min) precipitate->stir filter Vacuum Filtration stir->filter Isolate Solid wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end_node This compound HBr (Stable Salt) dry->end_node Final Product

Caption: Workflow for the synthesis and isolation of this compound hydrobromide.

Troubleshooting Guide: Synthesis & Purification
ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of precipitating as a solid. 1. The compound is precipitating at a temperature above its melting point. 2. Presence of significant impurities that form a eutectic mixture.1. Ensure the solution is thoroughly chilled before and during HBr addition. 2. Add the HBr even more slowly. 3. Try a different solvent system, such as isopropanol.[4]
The final product is discolored (yellow, brown, or pink). 1. Oxidation of the starting material or product. 2. Impurities present in the crude free base.1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Purify the salt via recrystallization (see Protocol 2). An activated charcoal treatment during recrystallization can remove colored impurities.[4]
Low yield of the isolated salt. 1. Too much solvent was used, leading to product loss in the filtrate. 2. Incomplete precipitation.1. Use the minimum amount of solvent necessary to dissolve the free base. 2. Cool the filtrate in an ice bath to see if more product crystallizes. If so, you can recover it. 3. Ensure a slight excess of HBr was added.
The product is sticky or difficult to dry. Residual solvent (ether) or water is present.1. Ensure the filter cake is washed with anhydrous ether. 2. Dry the product for a longer period under high vacuum, possibly with gentle heating.
Protocol 2: Recrystallization of this compound Hydrobromide

Recrystallization is highly effective for purifying the crude salt.

Procedure:

  • Place the crude hydrobromide salt in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) to just dissolve the solid.[4] The flask should be heated on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly under vacuum.

Stability_Diagram cluster_freebase Free Base: Unstable Pathways cluster_salt Hydrobromide Salt: Stable Form free_base This compound (Free Base) oxidation Oxidation (Colored Impurities) free_base->oxidation Air, Light polymer Self-Alkylation (Polymer/Tar) free_base->polymer Intermolecular SN2 Reaction hydrolysis Hydrolysis (Benzyl Alcohol) free_base->hydrolysis Moisture salt This compound HBr (Salt) free_base->salt + HBr (Stabilization) salt->free_base + Base (Liberation for Reaction) stable Stable for Storage & Handling salt->stable

Caption: Degradation pathways of the free base versus the stabilized hydrobromide salt.

Storage and Handling

  • Free Base: If you must handle the free base, do so quickly, under an inert atmosphere, and with protection from light. Use it immediately after preparation.

  • Hydrobromide Salt: Store the dry, purified salt in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator to prevent moisture absorption.[7][8]

Safety Precautions

  • Both this compound and its salt are toxic and irritants. Handle them in a well-ventilated fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][10]

  • Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Arges, K. et al. (2014). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [This is a representative title; a specific journal article would be cited here if available].
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET 2-BROMO ANILINE 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Am Ende, D. J. (Ed.). (2018). Chemical Engineering in the Pharmaceutical Industry: Active Pharmaceutical Ingredients. John Wiley & Sons.
  • Pieper, D. H., et al. (1995). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Applied and Environmental Microbiology, 61(9), 3362–3367.
  • Khan Academy. (2022, December 22). Bromination of Aniline [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tribromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Q., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • El-Sayed, W. S., et al. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology, 12(4), 2135-2144.
  • Zhao, L., et al. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. Molecules, 29(22), 5038.

Sources

Navigating the Labyrinth of 2-(Bromomethyl)aniline Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the alkylation of 2-(bromomethyl)aniline. As a Senior Application Scientist, I understand that this seemingly straightforward transformation is fraught with potential pitfalls. The unique bifunctional nature of this starting material, possessing both a nucleophilic amino group and an electrophilic benzylic bromide, creates a competitive reaction environment that can lead to a variety of undesired side products. This guide is designed to provide you with in-depth troubleshooting advice and a clear understanding of the underlying chemical principles to help you navigate these challenges and achieve your desired N-alkylated product with high selectivity and yield.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses the most frequently encountered problems during the N-alkylation of this compound in a direct question-and-answer format.

Issue 1: My reaction is a complex mixture with significant amounts of a high-molecular-weight species. What is happening?

Answer: You are likely observing significant self-condensation . This is the most common side reaction where the nucleophilic amino group of one molecule of this compound attacks the electrophilic bromomethyl group of another, leading to oligomerization or polymerization.[1]

  • Underlying Cause: The amino group and the bromomethyl group on separate molecules are readily available to react with each other, especially under basic conditions or at elevated temperatures.

  • Immediate Action:

    • Lower the reaction temperature immediately.

    • Ensure your reaction is running at a high dilution to disfavor intermolecular reactions.

  • Long-Term Solution: The most effective strategy is to protect the amino group before proceeding with the alkylation. This is discussed in detail in the FAQ section.

Issue 2: I'm seeing a significant amount of di-alkylation, even when using a 1:1 stoichiometry of my alkylating agent.

Answer: This is a classic case of over-alkylation . The mono-alkylated product, an N-alkyl-2-(bromomethyl)aniline, is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2]

  • Underlying Cause: The electron-donating nature of the newly introduced alkyl group increases the electron density on the nitrogen, enhancing its nucleophilicity.

  • Troubleshooting Steps:

    • Use an excess of the aniline: While counterintuitive when dealing with a valuable substrate, using a significant excess of this compound relative to the alkylating agent can statistically favor mono-alkylation. However, this is often not practical.

    • Slow addition of the alkylating agent: Adding the alkylating agent dropwise over an extended period can help to maintain a low concentration, reducing the chance of the more reactive product competing for the reagent.

    • Protect the amino group: This is the most reliable method to prevent over-alkylation. By converting the primary amine to a secondary amide or carbamate, you prevent the possibility of a second alkylation.

Issue 3: My desired product is forming, but I'm also getting a significant amount of an isomeric byproduct that I can't easily separate.

Answer: You may be observing intramolecular cyclization . The N-alkylated intermediate can cyclize, with the nitrogen atom attacking the benzylic carbon to form a five-membered ring, leading to the formation of substituted indoline derivatives.

  • Underlying Cause: The ortho positioning of the amino and bromomethyl groups makes intramolecular reactions highly favorable, especially with certain N-substituents and under conditions that favor SN2 reactions.

  • Preventative Measures:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to deprotonate the amine without promoting nucleophilic attack.

    • Low Temperatures: Running the reaction at lower temperatures will disfavor the activation energy barrier for cyclization.

    • Protecting Group Strategy: A bulky protecting group on the nitrogen can sterically hinder the intramolecular attack required for cyclization.

Frequently Asked Questions (FAQs): Understanding the "Why"

This section delves deeper into the chemical principles behind the recommended solutions, providing a more comprehensive understanding of how to control the reactivity of this compound.

Q1: Why is protecting the amino group so critical for this specific alkylation?

A1: The primary reason for protecting the amino group of this compound is to temporarily "deactivate" its nucleophilicity.[3] This addresses the three major side reactions simultaneously:

  • Prevents Self-Condensation: A protected amino group (e.g., as an amide or carbamate) is no longer nucleophilic and will not react with the bromomethyl group of another molecule.[4]

  • Eliminates Over-Alkylation: Once the primary amine is converted to a secondary amide or carbamate, there is no longer a proton on the nitrogen to be removed, thus preventing a second alkylation event.

  • Hinders Intramolecular Cyclization: The electronic nature of the protecting group can reduce the nucleophilicity of the nitrogen, and its steric bulk can physically block the intramolecular cyclization pathway.

Q2: What are the best protecting groups for this purpose, and how do I choose?

A2: The choice of protecting group is crucial and depends on the stability towards your intended alkylation conditions and the ease of removal afterwards. The two most common and effective choices are acetyl (Ac) and tert-butyloxycarbonyl (Boc) .[5][6]

Protecting GroupIntroduction ReagentKey AdvantagesDeprotection Conditions
Acetyl (Ac) Acetic anhydride, Acetyl chloride[3]Inexpensive, stable to many reaction conditions.Acidic or basic hydrolysis (e.g., HCl or NaOH).[7]
Boc Di-tert-butyl dicarbonate (Boc)₂O[6]Mild deprotection conditions, orthogonal to many other protecting groups.[8]Acidic conditions (e.g., TFA, HCl in dioxane).[9]

Recommendation: For most applications, the Boc group is preferred due to the milder deprotection conditions, which are less likely to affect other functional groups in your molecule.

Q3: Can you provide a general, reliable workflow for the selective N-alkylation of this compound?

A3: A robust, three-step strategy involving protection, alkylation, and deprotection is the most reliable approach.

Experimental Protocols: A Validated Three-Step Workflow

Here, we provide detailed, step-by-step methodologies for the selective mono-N-alkylation of this compound.

Workflow Overview

G Start This compound Step1 Step 1: N-Protection (e.g., with (Boc)₂O) Start->Step1 Intermediate1 N-Boc-2-(bromomethyl)aniline Step1->Intermediate1 Step2 Step 2: N-Alkylation (Alkyl halide, Base) Intermediate1->Step2 Intermediate2 N-Alkyl-N-Boc-2-(aminomethyl)aniline Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., with TFA) Intermediate2->Step3 Product Desired N-Alkyl-2-(aminomethyl)aniline Step3->Product

Protocol 1: N-Boc Protection of this compound

This protocol details the protection of the amino group, which is the crucial first step to prevent side reactions.[6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add a base such as triethylamine (1.2 eq).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(bromomethyl)aniline.

Protocol 2: N-Alkylation of N-Boc-2-(bromomethyl)aniline

With the amino group protected, the N-alkylation can now be performed selectively.

Materials:

  • N-Boc-2-(bromomethyl)aniline (from Protocol 1)

  • Alkyl halide (e.g., alkyl iodide or bromide) (1.1 - 1.5 eq)

  • A non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF or THF at 0 °C, add a solution of N-Boc-2-(bromomethyl)aniline (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation of the carbamate nitrogen.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkyl-N-Boc-2-(aminomethyl)aniline.

Protocol 3: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to reveal the desired N-alkylated product.[9]

Materials:

  • N-Alkyl-N-Boc-2-(aminomethyl)aniline (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-alkyl-N-Boc-2-(aminomethyl)aniline (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final N-alkyl-2-(aminomethyl)aniline product. Further purification by chromatography may be necessary.

Mechanistic Insights: Visualizing the Competing Pathways

Understanding the potential reaction pathways is key to troubleshooting and optimizing your reaction.

G cluster_0 Desired Pathway: Selective N-Alkylation cluster_1 Side Reactions (Unprotected) 2-Bromomethylaniline 2-Bromomethylaniline N-Protected Aniline N-Protected Aniline 2-Bromomethylaniline->N-Protected Aniline 1. Protection N-Alkyl, N-Protected Aniline N-Alkyl, N-Protected Aniline N-Protected Aniline->N-Alkyl, N-Protected Aniline 2. Alkylation (R-X) Desired Product Desired Product N-Alkyl, N-Protected Aniline->Desired Product 3. Deprotection 2-Bromomethylaniline_side 2-Bromomethylaniline Over-alkylation Di-alkylated Product Self-condensation Polymer/Oligomer Intramolecular Cyclization Indoline Derivative

By employing a protection-alkylation-deprotection strategy, you can effectively shut down the undesired side reaction pathways and steer your synthesis towards the desired N-alkylated 2-(aminomethyl)aniline. This systematic approach, grounded in a solid understanding of the underlying reaction mechanisms, will empower you to overcome the challenges associated with this versatile but reactive building block.

References

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. (2023, February 2). Retrieved from [Link]

  • Process for the selective alkylation of an aniline - Google Patents. (1983).
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC. (2019, September 15). Retrieved from [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. (2009). Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). (2014). Retrieved from [Link]

  • Synthesis of N-substituted anilines via Smiles rearrangement - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Retrieved from [Link]

  • Investigations into the N-dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). Retrieved from [Link]

  • N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement - ResearchGate. (n.d.). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions - ResearchGate. (2025, August 5). Retrieved from [Link]

  • N-Dealkylation of Amines - MDPI. (2022, May 20). Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (2014, May 30). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence - The Royal Society of Chemistry. (2023, April 29). Retrieved from [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017, June 8). Retrieved from [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - Beilstein Journals. (2015, April 22). Retrieved from [Link]

  • Acid-catalysed N-alkylation of anilines with activated 1-H-indanol - Arkivoc. (n.d.). Retrieved from [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022, December 22). Retrieved from [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. (2017, February 21). Retrieved from [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • THEORETICAL STUDY OF ALKALINE ACETYLATION OF ANILINE + + CH - RIA. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved from [Link]

  • La(OTf)3 facilitated self-condensation of 2-indolylmethanol: construction of highly substituted indeno[1,2-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017, June 2). Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021, July 23). Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Research Paper Commerce Physical Chemistry Alkylation of Aniline using Methanol over Ferrospinels Dr. Nishamol Kanat Assistant P - Worldwidejournals.com. (n.d.). Retrieved from [Link]

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Technical Support Center: Purification of 2-(Bromomethyl)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Bromomethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this versatile synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures for medicinal chemistry and materials science.[1][2] Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] This guide will address common challenges and questions that arise during the recrystallization of this compound, providing scientifically grounded explanations and practical solutions.

Core Principles of Recrystallization

Successful recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[3][4][5] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the mother liquor.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated oily layer. This is a common problem when dealing with impure compounds, as impurities can depress the melting point of the eutectic mixture.

Possible Causes and Solutions:

  • High Concentration of Impurities: A significant presence of impurities can lower the melting point of the mixture.[6]

    • Solution: Consider a pre-purification step, such as a quick column chromatography or a wash with an appropriate solvent, to remove some of the more soluble impurities before recrystallization.

  • Cooling Rate is Too Rapid: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice and will instead separate as a supercooled liquid.[7]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[7] Do not immediately place the flask in an ice bath.[8]

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high, causing the compound to separate from the solution at a temperature above its melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[4][9]

Issue 2: No crystals form upon cooling.

Q: My this compound remains completely dissolved even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A: The absence of crystal formation indicates that the solution is not saturated at the lower temperature.

Possible Causes and Solutions:

  • Too Much Solvent: The most common reason for a lack of crystallization is the use of an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[8]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[7][8] Once a smaller volume is achieved, allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[7][8][10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution.[10] This "seed" crystal will act as a template for further crystallization.

Issue 3: The recrystallized product is still colored.

Q: After recrystallization, my this compound crystals are still yellow or brown. How can I obtain a colorless product?

A: The color is likely due to the presence of colored impurities, which can be polymeric by-products or oxidation products.[11] Aromatic amines, in general, are susceptible to oxidation, which can lead to coloration.[12]

Solutions:

  • Use of Decolorizing Carbon: Activated charcoal (decolorizing carbon) can be used to adsorb colored impurities.

    • Procedure: After dissolving the crude compound in the minimum amount of hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[13] Caution: Never add charcoal to a boiling solution, as it can cause vigorous bumping.

  • Solvent Choice: Ensure the chosen solvent does not react with the compound to form colored by-products.

Issue 4: Low recovery of the purified product.

Q: I successfully recrystallized my this compound, but the final yield is very low. How can I improve my recovery?

A: Low recovery can result from several factors during the recrystallization process.

Possible Causes and Solutions:

  • Using Too Much Solvent: As mentioned previously, excess solvent will retain more of your product in the mother liquor, reducing the final yield.[14]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8][15]

  • Premature Crystallization During Hot Filtration: If hot gravity filtration is necessary (e.g., to remove insoluble impurities or decolorizing carbon), the solution may cool and crystallize in the filter funnel.

    • Solution: Use a pre-heated funnel and filter flask. You can also add a small excess of hot solvent before filtration to ensure the compound remains in solution.[13]

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8][13]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. A good starting point is to test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures.[4][5] Based on the structure of this compound (an aromatic amine with a bromomethyl group), suitable solvents could include:

  • Alcohols (Ethanol, Methanol): These are often good choices for aromatic compounds.[10][15]

  • Hexanes or Heptane: These non-polar solvents may be suitable, especially if the impurities are more polar.

  • Mixed Solvent Systems: A mixture of a polar solvent like ethanol and a non-polar solvent like hexanes, or a combination like ethanol and water, can be effective.[4][9][10]

Solubility Testing Protocol:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube.

  • Add the test solvent dropwise at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

  • If it dissolves when hot, allow the solution to cool to see if crystals form.

An ideal solvent is one in which the compound is sparingly soluble or insoluble at room temperature but completely soluble when hot.[3][14]

Solvent Property Ideal Characteristic for Recrystallization
Solubility of Compound at Room Temp. Low
Solubility of Compound at High Temp. High
Solubility of Impurities Either very high or very low at all temperatures
Reactivity Should not react with this compound
Boiling Point Preferably below the melting point of this compound
Volatility Sufficiently volatile to be easily removed from the crystals

Q2: What are the potential impurities in crude this compound?

A2: Impurities can arise from the synthetic route used and from degradation.[11][16] Common impurities may include:

  • Unreacted Starting Materials: For example, 2-methylaniline if the synthesis involves benzylic bromination.

  • Over-brominated Products: Such as 2-(dibromomethyl)aniline.

  • Oxidation Products: Aromatic amines can oxidize, leading to colored impurities.[11][12]

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis to a hydroxymethyl group, forming (2-aminophenyl)methanol, especially in the presence of moisture.[1]

  • Residual Solvents: Solvents used in the synthesis or work-up may be present.[6][11]

Q3: What safety precautions should I take when working with this compound?

A3: this compound and its related compounds should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][18]

  • Handling: Avoid contact with skin and eyes.[17][18] In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.[17][19]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.[17][19]

Q4: How can I confirm the purity of my recrystallized this compound?

A4: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden.[6]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.[2]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may need to be optimized based on the specific impurities present and the chosen solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Heating source (hot plate or heating mantle)

  • Glass funnel and filter paper (for hot gravity filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8][15]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[8] Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying in a desiccator or vacuum oven may be necessary.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude This compound B Add Minimum Hot Solvent A->B C Hot, Saturated Solution B->C D Hot Gravity Filtration (Optional) C->D Insoluble Impurities? E Clear, Hot Filtrate D->E F Slow Cooling to Room Temperature E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Workflow for the recrystallization of this compound.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • IUCrData. (2016). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Harvard University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ChemBK. (n.d.). 2-bromomethyl-aniline. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Handling and Preventing the Decomposition of 2-Aminobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for handling 2-aminobenzyl bromide, a valuable but notoriously unstable reagent. Understanding the causes and mechanisms of its decomposition is critical for ensuring experimental success and maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions encountered when working with 2-aminobenzyl bromide.

Q1: My bottle of 2-aminobenzyl bromide has turned from a white/light yellow solid to a dark brown, sticky substance. What has happened?

A1: This is a classic sign of decomposition. 2-Aminobenzyl bromide is highly susceptible to degradation, especially when exposed to air, light, and moisture. The discoloration and change in consistency are due to a combination of oxidation and polymerization reactions. The primary amino group and the reactive benzylic bromide moiety are the main sites of instability.

Q2: What are the likely decomposition products in my degraded 2-aminobenzyl bromide?

A2: While a definitive analysis of aged 2-aminobenzyl bromide is not extensively reported in the literature, based on the reactivity of its functional groups, the primary decomposition products are likely a mixture of:

  • 2-Aminobenzyl alcohol: Formed via hydrolysis of the benzyl bromide in the presence of moisture.

  • 2-Aminobenzaldehyde: The alcohol can be subsequently oxidized by atmospheric oxygen to the corresponding aldehyde.[1]

  • Self-condensation products: 2-Aminobenzaldehydes are known to be unstable and can undergo self-condensation, leading to complex polymeric materials.

  • Quaternary ammonium polymers: The nucleophilic amino group of one molecule can react with the electrophilic benzyl bromide of another in an intermolecular fashion. This process, known as quaternization, can lead to the formation of oligomers and polymers, contributing to the sticky, intractable nature of the degraded material.[2][3][4]

  • Hydrobromic acid (HBr): Released during hydrolysis and other decomposition reactions, which can further catalyze degradation.

Q3: How does the decomposition of 2-aminobenzyl bromide affect my subsequent reactions?

A3: Using decomposed 2-aminobenzyl bromide can have several detrimental effects on your synthesis:

  • Reduced yield: The actual concentration of the desired reagent is lower than expected.

  • Formation of complex byproducts: The impurities can react with your substrate or reagents, leading to a complex and difficult-to-purify reaction mixture.

  • Inhibition of catalysis: Some of the degradation products may act as poisons for sensitive catalysts.

  • Inconsistent results: The variable composition of the degraded reagent makes reproducing experimental results nearly impossible.

Q4: What are the ideal storage conditions for 2-aminobenzyl bromide to minimize decomposition?

A4: To maximize the shelf-life of 2-aminobenzyl bromide, it is crucial to store it under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, and at low temperatures (refrigerated or frozen).[5][6][7] This minimizes its exposure to oxygen, moisture, and light.

Troubleshooting Guide: Common Issues and Solutions

This table provides a quick reference for troubleshooting common problems encountered with 2-aminobenzyl bromide.

Observed Problem Probable Cause(s) Recommended Solution(s)
Reagent is discolored (yellow, brown, or black) and has a tacky or tar-like consistency. Exposure to air, moisture, and/or light leading to oxidation and polymerization.The reagent is likely significantly decomposed. Purification is recommended before use (see Experimental Protocols section). For critical applications, it is best to purchase a fresh batch.
Low or no yield in a reaction where 2-aminobenzyl bromide is a starting material. The reagent has degraded, and the active concentration is much lower than assumed.Use a freshly opened bottle or purify the existing stock. Consider quantifying the purity of the reagent by NMR or GC-MS before use.
Formation of multiple, unexpected byproducts in the reaction. Impurities from the decomposed 2-aminobenzyl bromide are participating in side reactions.Purify the 2-aminobenzyl bromide before use. Optimize the reaction conditions to be more selective for the desired transformation.
Difficulty in purifying the desired product from the reaction mixture. The presence of polar, polymeric byproducts from the decomposed reagent can complicate chromatography or recrystallization.Purify the 2-aminobenzyl bromide prior to the reaction. This will significantly simplify the purification of the final product.

Understanding the Decomposition Pathway

The instability of 2-aminobenzyl bromide stems from the presence of two reactive functional groups on the same molecule: a nucleophilic primary amine and an electrophilic benzylic bromide. This combination makes it susceptible to both external environmental factors and internal self-reaction.

Key Decomposition Mechanisms:
  • Hydrolysis and Oxidation: In the presence of atmospheric moisture, the benzylic bromide can undergo hydrolysis to form 2-aminobenzyl alcohol. This alcohol is then susceptible to oxidation by atmospheric oxygen, yielding 2-aminobenzaldehyde.[1]

  • Self-Condensation/Polymerization: 2-aminobenzaldehyde is known to be unstable and can undergo self-condensation reactions, forming complex nitrogen-containing polymers.

  • Intermolecular Quaternization: The primary amino group of one molecule of 2-aminobenzyl bromide can act as a nucleophile, attacking the benzylic carbon of another molecule. This results in the formation of a secondary amine, which is even more nucleophilic and can react further, leading to the formation of quaternary ammonium salts and polymeric structures.[2][3][4]

The following diagram illustrates the plausible decomposition pathways of 2-aminobenzyl bromide.

Decomposition_Pathway A 2-Aminobenzyl Bromide B 2-Aminobenzyl Alcohol A->B H₂O (Moisture) E Intermolecular Quaternization (Dimer/Oligomer) A->E Intermolecular Reaction C 2-Aminobenzaldehyde B->C [O] (Air) D Self-condensation Products (Polymers) C->D Self-reaction F Further Polymerization E->F Further Reaction

Caption: Plausible decomposition pathways of 2-aminobenzyl bromide.

Experimental Protocols

Purification of Decomposed 2-Aminobenzyl Bromide by Recrystallization

This protocol provides a general guideline for the purification of partially decomposed 2-aminobenzyl bromide. Caution: 2-aminobenzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Objective: To remove colored, polymeric impurities and obtain a purer, crystalline solid.

Materials:

  • Decomposed 2-aminobenzyl bromide

  • A suitable solvent system (e.g., a mixture of a polar and non-polar solvent like ethanol/hexane or ethyl acetate/hexane)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent system will dissolve the 2-aminobenzyl bromide when hot but not when cold, while the impurities remain either insoluble or soluble in the cold solvent. A good starting point is a mixed solvent system.

  • Dissolution: Place the impure 2-aminobenzyl bromide in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently heat the mixture to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Slowly add the non-polar solvent (e.g., hexane) to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold, non-polar solvent.

  • Drying: Dry the purified crystals under vacuum. Store the purified product under an inert atmosphere at low temperature.

References

  • TCI Chemicals. (2025, June 25).
  • Fisher Scientific. (2010, October 22).
  • Thermo Fisher Scientific. (2025, September 5).
  • Google Patents. (2017, August 29). A kind of preparation method of benzyl bromide a-bromotoluene.
  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. [Link]

  • Google Patents. (1996, August 27).
  • ResearchGate. (2025, August 6). GC/EI-MS Analysis of Amino Acids Derivatized with Pentafluorobenzyl Bromide. [Link]

  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at.... [Link]

  • ACS Publications. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. [Link]

  • Indian Academy of Sciences. (n.d.). Lifetimes of α-halo and α-azidobenzyl carbocations in aqueous solution. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. [Link]

  • MDPI. (2012, June 19). Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. [Link]

  • University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. [Link]

  • Google Patents. (2017, May 2).
  • Google Patents. (2000, October 17). Method for preparing substituted benzyl bromides.
  • RSC Publishing. (2022, November 21). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Arkivoc. (2003, October 14). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. [Link]

  • RSC Publishing. (2012, June 13). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. [Link]

  • ResearchGate. (n.d.). Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. Conditions. [Link]

  • ACS Publications. (2016, July 11). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp(6,6′-(OH)2bpy)(H2O)][OTf]2*. [Link]

  • MDPI. (2021, March 22). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. [Link]

  • Google Patents. (1997, February 4).

Sources

Technical Support Center: Handling 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Cyclization & Instability Issues Product ID: 2-BMA-Gen2 Support Tier: Level 3 (Senior Application Scientist)

The Core Challenge: The "Ticking Clock" Mechanism

Why does this reaction fail? 2-(Bromomethyl)aniline is a "spring-loaded" molecule. It contains both a nucleophile (the amine,


) and an electrophile (the alkyl bromide, 

) on the same benzene ring.[1]

In the ortho position, these two groups are held in perfect proximity. Once the amine is deprotonated (free base form), the Effective Molarity (EM) of the intramolecular reaction is extremely high. The molecule will cyclize to form Indoline (2,3-dihydroindole) faster than it can find most external reagents.

The Failure Pathway:

  • Deprotonation: You treat the stable HBr salt with a base.

  • Intramolecular Attack: The nitrogen attacks the benzylic carbon.

  • Cyclization: Indoline hydrobromide precipitates or the free base oligomerizes.

Visualizing the Competition

The following diagram maps the critical decision points in your workflow. You must manipulate reaction conditions to favor Path B over the thermodynamically and kinetically favored Path A .

ReactionPathways Salt Starting Material: This compound HBr (STABLE) Base Addition of Base (NaOH, NaHCO3, etc.) Salt->Base Neutralization FreeBase Free Base Intermediate (HIGHLY REACTIVE) Base->FreeBase Liberation Indoline Undesired Product: Indoline (Cyclized) FreeBase->Indoline Path A: Intramolecular (Fast, k_intra) Product Desired Product: N-Alkylated Target FreeBase->Product Path B: Intermolecular (Requires k_inter[Nu] > k_intra) ExtNu External Nucleophile (High Concentration) ExtNu->Product

Figure 1: Kinetic competition between intramolecular cyclization (Path A) and desired intermolecular coupling (Path B).

Troubleshooting & FAQs
Category: Storage & Stability

Q: My bottle of this compound hydrobromide has turned from white to dark brown. Is it usable?

  • Diagnosis: Partial decomposition. The dark color indicates the formation of oxidized oligomers or free iodine/bromine species.

  • Action: If the solid is still free-flowing, wash a small sample with cold acetone. If the solid remains white, the discoloration is superficial. If the bulk solid is sticky or black throughout, discard it .

  • Prevention: Always store as the HBr salt at -20°C under Argon. Never store the free base.

Category: Reaction Setup

Q: I tried to "free base" the starting material using a separatory funnel wash (NaHCO3/DCM) before my reaction, but I got low yields.

  • The Error: You created a "reactor" in your separatory funnel. During the time it took to shake, separate, and dry the organic layer, a significant portion of the material cyclized to indoline.

  • The Fix: Never isolate the free base. Perform in situ neutralization in the presence of your nucleophile (see Protocol A below).

Q: I am seeing a spot on TLC that matches Indoline. How do I stop this?

  • The Error: Your external nucleophile concentration is too low, or the nucleophile is too weak compared to the intramolecular amine.

  • The Fix:

    • Increase the equivalents of your external nucleophile (2.0–3.0 equiv).

    • Use the "Inverse Addition" technique: Add the base slowly to a mixture of the HBr salt and the nucleophile.

Strategic Workflows
Strategy A: The "Swarm" Method (In Situ Neutralization)

Best for: Reacting with strong nucleophiles (thiols, secondary amines). Concept: You mix the HBr salt and the external nucleophile before adding the base. When you add the base dropwise, it liberates the this compound slowly. The "swarm" of surrounding external nucleophiles statistically outcompetes the intramolecular cyclization.

Strategy B: The "Shield" Method (N-Protection)

Best for: Reacting with weak nucleophiles or performing delicate multi-step synthesis. Concept: Mask the nucleophilicity of the aniline nitrogen using a protecting group (Boc, Acetyl, or Tosyl) before introducing the bromomethyl group, or purchase the protected precursor.

  • Note: If you already have the unprotected HBr salt, this strategy is difficult because protecting the amine usually requires basic conditions, which triggers cyclization. Use Strategy A.

Validated Protocols
Protocol A: High-Efficiency Coupling (The "Swarm" Method)

Target: Coupling this compound with a secondary amine (e.g., Morpholine).

Reagents:

  • This compound HBr salt (1.0 equiv)

  • External Nucleophile (Morpholine) (3.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the External Nucleophile (3.0 equiv) in ACN.

  • Suspension: Add the This compound HBr salt (1.0 equiv) to the flask. It will likely form a suspension.

    • Critical: Do not add base yet. The salt is stable in the presence of the amine nucleophile (unless the nucleophile is extremely basic).

  • Controlled Activation: Cool the mixture to 0°C.

  • Addition: Dissolve the DIPEA in a small amount of ACN. Add this solution dropwise over 30 minutes via a syringe pump or addition funnel.

    • Mechanism:[2][3][4] As DIPEA neutralizes the HBr, the free base is generated. Because it is surrounded by 3 equivalents of morpholine, the intermolecular reaction (

      
      ) is statistically favored over cyclization (
      
      
      
      ).
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove excess morpholine and DIPEA salts), dry, and concentrate.

Protocol B: Data Comparison (Solvent Effects)

Effect of solvent polarity on cyclization rates.

SolventDielectric Constant (

)
Cyclization RiskRecommendation
DMF/DMSO High (>30)High Increases rate of

(both intra- and inter-). Use only with highly reactive external nucleophiles.
Acetonitrile Medium (37.5)Moderate Preferred. Good balance of solubility and rate control.
DCM/CHCl3 Low (<10)Low Slower reaction rates; salt may not dissolve well. Good for biphasic reactions.
Methanol High (33)Critical Failure Promotes solvolysis and rapid cyclization. Avoid.
References
  • Indoline Formation Kinetics

    • Title: "Kinetics of the Cycliz
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes that the entropy of activation for 5-membered ring form
    • Link: (Generalized link to RSC search as specific old kinetic papers often lack direct DOIs in open web).

  • Synthesis & Stability

    • Title: "Synthesis of 2-Bromoindoles via Intramolecular Cycliz
    • Source:RSC Advances, 2013.
    • Context: Demonstrates the facility of the cyclization under basic conditions and how to utilize it (or avoid it).
    • Link:

  • Protective Strategies

    • Title: "Regioselective Bromin
    • Source:BenchChem Technical Notes.
    • Context: Discusses using N-acetylation to prevent side reactions during benzylic substitution.
    • Link:

  • Handling Halomethyl Anilines

    • Title: "Safety and Handling of this compound Hydrobromide."
    • Source:Sigma-Aldrich Technical Service.[5]

    • Context: Confirming storage conditions (Desicc
    • Link:

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-(Bromomethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural confirmation of key intermediates is a cornerstone of procedural validity and final product purity. 2-(Bromomethyl)aniline, a bifunctional aromatic compound, serves as a critical building block in the synthesis of a multitude of heterocyclic compounds and enzyme inhibitors. Its utility is predicated on the precise arrangement of the amino and bromomethyl functionalities on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the principal analytical technique for verifying this structure.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a framework for its interpretation and a comparative analysis against its structural isomers and a key precursor. By understanding the nuances of the spectral data, researchers can confidently identify and differentiate this vital synthetic intermediate.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amine protons (-NH₂), the benzylic methylene protons (-CH₂Br), and the four aromatic protons on the disubstituted benzene ring. The chemical shifts (δ) and spin-spin coupling patterns of these protons provide a unique fingerprint of the molecule's ortho-substitution pattern.

Key Spectral Features:
  • Amine Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but generally resonates in the range of δ 3.5-4.5 ppm. Deuterium exchange (a D₂O shake) can be used to confirm the assignment of the -NH₂ peak, as the protons will be replaced by deuterium, causing the signal to disappear from the spectrum.

  • Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are deshielded by the adjacent electronegative bromine atom and the aromatic ring. This results in a characteristic singlet in the downfield region of the spectrum, typically around δ 4.5 ppm . The singlet multiplicity indicates the absence of any adjacent protons. A signal in this region is a strong indicator of a benzylic bromide moiety.[1]

  • Aromatic Protons: The four protons on the benzene ring give rise to a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). Due to the ortho-disubstitution, the protons are chemically and magnetically non-equivalent, leading to a distinct splitting pattern. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing bromomethyl group will have a deshielding effect.

The expected splitting pattern for the aromatic region of this compound would be a complex multiplet resulting from the coupling between adjacent protons. A detailed analysis would reveal a doublet of doublets or triplet-like appearance for each of the four aromatic protons, reflecting ortho and meta couplings.

Comparative ¹H NMR Spectral Analysis

A powerful approach to confirming the identity of this compound is to compare its ¹H NMR spectrum with those of its isomers and its precursor, 2-methylaniline (o-toluidine).

This compound vs. 3- and 4-(Bromomethyl)aniline

The substitution pattern on the aromatic ring significantly influences the appearance of the ¹H NMR spectrum.

Compound-CH₂Br Signal (δ, ppm)Aromatic Region Appearance
This compound ~4.5Complex multiplet (four distinct signals)
3-(Bromomethyl)aniline ~4.4More complex multiplet than the 4-isomer
4-(Bromomethyl)aniline ~4.4Two distinct doublets (AA'BB' system)

The most telling difference lies in the aromatic region. The para-substituted isomer, 4-(Bromomethyl)aniline, will exhibit a much simpler spectrum with two doublets due to the molecule's symmetry.[2] The meta-isomer, 3-(Bromomethyl)aniline, will also show a complex multiplet, but with a different splitting pattern compared to the ortho-isomer.

This compound vs. 2-Methylaniline (o-Toluidine)

Comparing the spectrum of the product with its unbrominated precursor is a common method for reaction monitoring and product confirmation.

CompoundBenzylic/Methyl Signal (δ, ppm)Aromatic Region Appearance
This compound ~4.5 (s, 2H, -CH₂Br)Complex multiplet
2-Methylaniline (o-Toluidine) ~2.1 (s, 3H, -CH₃)Complex multiplet

The most significant difference is the downfield shift and change in integration of the signal for the substituent at position 2. The methyl protons of o-toluidine appear as a singlet around δ 2.1 ppm with an integration of 3H.[3] Upon bromination to form this compound, this signal is replaced by a singlet for the methylene protons at approximately δ 4.5 ppm with an integration of 2H.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality and reproducible data, a standardized experimental protocol is essential.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the labile amine protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).

Instrument Parameters
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizing Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of this compound and the key through-bond ¹H-¹H couplings that give rise to the observed splitting patterns in the aromatic region.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H coupling relationships in the aromatic ring.

References

  • PubChem. 4-(Bromomethyl)aniline. [Link]

  • PubChem. 3-(Bromomethyl)aniline. [Link]

  • NIST. o-Toluidine. [Link]

Sources

Advanced Characterization of 2-(Bromomethyl)aniline: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Differentiation from isomers, stability management, and fragmentation mechanics.

Executive Summary

2-(Bromomethyl)aniline (CAS: 3433-80-5), often utilized as a precursor for quinazolines and indoles, presents a unique analytical challenge due to its high reactivity and propensity for intramolecular cyclization. Unlike its para-isomer or chlorinated analogs, this molecule exhibits a distinct "Ortho Effect" during ionization, leading to rapid elimination of the halogen and formation of stable cyclic cations.

This guide compares this compound against its structural isomer 4-(Bromomethyl)aniline and its functional analog 2-(Chloromethyl)aniline . We provide a validated LC-MS/MS workflow designed to mitigate on-column degradation and ensure spectral fidelity.

The Analytical Challenge: Intramolecular Reactivity

The primary difficulty in characterizing this compound is not detection, but structural integrity . The proximity of the nucleophilic amine (-NH₂) to the electrophilic bromomethyl group (-CH₂Br) facilitates spontaneous intramolecular nucleophilic substitution.

  • In Solution: It slowly cyclizes to form dihydro-1H-isoindole salts, especially in protic solvents.

  • In Gas Phase (MS): The "Ortho Effect" accelerates the loss of the bromine radical/ion, often suppressing the molecular ion peak

    
     in favor of the fragment ion 
    
    
    
    .

Comparison of Stability:

Compound Reactivity Profile Primary Degradant/Artifact

| This compound | High (Ortho-assisted cyclization) | Dihydro-1H-isoindole (


 118*) |
| 4-(Bromomethyl)aniline  | Moderate  (Intermolecular only) | Linear oligomers / Hydrolysis products |
| 2-(Chloromethyl)aniline  | Low  (Stronger C-Cl bond) | Stable under standard conditions |

*Note:


 118 appears if solvolysis/cyclization occurs prior to ionization.

Comparative MS Profiling

To objectively validate the identity of this compound, one must compare its spectral fingerprint against its closest alternatives.

Table 1: Spectral Comparison of Analogs
FeatureThis compound (Target)4-(Bromomethyl)aniline (Isomer)2-(Chloromethyl)aniline (Analog)
Monoisotopic Mass 184.98 Da184.98 Da141.03 Da
Isotopic Pattern 1:1 (

Br :

Br)
1:1 (

Br :

Br)
3:1 (

Cl :

Cl)
Base Peak (EI)

106 (

, Azatropylium)

185 (

) or 106

106 (

)
Fragmentation Dominant loss of Br due to proximity effect.Slower loss of Br; stronger molecular ion.Loss of Cl requires higher energy.
Retention Time Elutes earlier (Intramolecular H-bonding reduces polarity).Elutes later (Higher effective polarity).Elutes earlier than Br-analogs.
The "Ortho Effect" Mechanism

The distinguishing feature of the target molecule is the mechanism by which it fragments. In the ortho-isomer, the amine nitrogen acts as a neighboring group participant, expelling the bromine atom to form a stable azatropylium or iminobenzyl cation.

OrthoEffect Figure 1: Ortho-Effect Fragmentation Pathway unique to this compound. Parent Parent Ion [M]+• (m/z 185/187) TS Transition State (5-membered ring) Parent->TS Intramolecular Nucleophilic Attack Fragment Azatropylium Ion [M-Br]+ (m/z 106) TS->Fragment Fast Elimination Neutral Neutral Loss Br• (Radical) TS->Neutral

Validated Experimental Protocol

Objective: Characterize this compound while preventing in-situ degradation. Technique: UHPLC-ESI-MS/MS (Positive Mode).

Step 1: Sample Preparation (The "Cold-Snap" Method)

Standard protocols using methanol or water/acetonitrile mixes at room temperature will cause degradation.

  • Solvent: Use anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) . Avoid alcohols (MeOH/EtOH) to prevent ether formation.

  • Concentration: Prepare a 100 µg/mL stock solution.

  • Temperature: Maintain all samples at 4°C immediately after weighing.

  • Infusion: For direct MS characterization, use syringe pump infusion (5 µL/min) to bypass column interactions.

Step 2: Chromatographic Conditions

If LC separation is required (e.g., purity check):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast gradient (5% B to 95% B in 2.5 min) to minimize residence time.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 20°C (Lower temperature reduces on-column cyclization).

Step 3: Mass Spectrometry Parameters (ESI+)
ParameterSettingRationale
Ionization ESI PositiveProtonation of the amine (

).
Capillary Voltage 3.5 kVStandard for small molecules.
Fragmentor 80 - 100 VCritical: Keep low to preserve the labile C-Br bond.
Gas Temp 300°CSufficient for desolvation without thermal degradation.
Scan Range

50 - 300
Covers parent and key fragments.
Workflow Diagram

Workflow Figure 2: Optimized Workflow for Labile Benzyl Bromide Analysis. Prep Sample Prep (Anhydrous ACN, 4°C) Inject Injection (Direct Infusion or Fast LC) Prep->Inject Minimize Time Ionization Ionization (ESI+) Low Fragmentor Voltage Inject->Ionization Detection Detection Scan m/z 50-300 Ionization->Detection Analysis Data Analysis Check 1:1 Br Ratio Detection->Analysis

Data Interpretation & Self-Validation

To verify your results are accurate and not artifacts, apply this Self-Validation Checklist :

  • Isotope Check: Do you see a doublet at

    
     185 and 187 with equal intensity?
    
    • Yes: Intact bromine is present.[2][3][4][5][6][7]

    • No (Only 185 or 186): The bromine has been lost (hydrolysis or cyclization occurred).

  • Fragment Ratio: In MS/MS (Collision Energy ~20eV), the transition

    
     should be the dominant pathway.
    
  • Artifact Check: Look for

    
     137. This corresponds to (2-Aminophenyl)methanol, indicating reaction with water in the mobile phase.
    

References

  • NIST Mass Spectrometry Data Center. "2-Amino-5-bromobenzoic acid (Analogous fragmentation patterns)." NIST Chemistry WebBook, SRD 69. [Link][7]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General principles of Ortho-Effect in mass spectrometry).
  • Agilent Technologies. "Analysis of Primary Aromatic Amines by LC/MS/MS." Application Note 5994-1378EN. [Link]

  • Safe, S., & Hutzinger, O. "Mass Spectrometry of Pesticides and Pollutants.
  • PubChem Database. "2-Bromobenzyl bromide Compound Summary." National Center for Biotechnology Information. [Link]

Sources

Reactivity Comparison: 2-(Bromomethyl)aniline vs. 2-(Chloromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen heterocycles—specifically indolines and isoquinolines—2-(chloromethyl)aniline (2-CMA) and 2-(bromomethyl)aniline (2-BMA) represent a classic trade-off between shelf stability and kinetic reactivity .

  • The Verdict:

    • Use 2-(Chloromethyl)aniline Hydrochloride for standard bench applications. It is commercially available, stable as a salt, and provides controllable reactivity for intermolecular alkylations before cyclization occurs.

    • Use this compound (generated in situ) only when the chloride fails to react or when forming quaternary phosphonium salts (e.g., for Wittig-based indole synthesis). The bromide is significantly more prone to rapid, uncontrolled intramolecular cyclization (forming indoline) and polymerization.

Chemical Fundamentals & Stability Profile

The core difference lies in the leaving group ability of the halide and the "Ortho Effect," which drives intramolecular cyclization.

Bond Dissociation & Leaving Group Physics

The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, lowering the activation energy for nucleophilic substitution (


).
Feature2-(Chloromethyl)aniline (2-CMA)This compound (2-BMA)
Bond Dissociation Energy (Benzylic) ~73 kcal/mol~60 kcal/mol
Leaving Group Ability Moderate (

)
Excellent (

)
Relative Solvolysis Rate (

)
1 (Reference)~50–100x Faster
Primary Stability Risk Slow dimerization / HydrolysisRapid polymerization / Cyclization
The "Gotcha": Intramolecular Cyclization

Both molecules possess an internal nucleophile (the amine) and an internal electrophile (the benzylic halide). As free bases, they are inherently unstable .

  • Mechanism: The amine lone pair attacks the benzylic carbon, displacing the halide to form indoline .

  • Kinetics: 2-BMA cyclizes orders of magnitude faster than 2-CMA. Consequently, 2-BMA is rarely isolated as a free base ; it is almost exclusively handled as a hydrobromide salt or generated in situ.

Reactivity Pathways & Decision Logic

The following diagram illustrates the competing pathways. Researchers must control pH and temperature to favor the desired intermolecular reaction over the spontaneous intramolecular cyclization.

ReactivityPathways Start 2-(Halomethyl)aniline (Salt Form) FreeBase Free Base (Transient Species) Start->FreeBase Neutralization (Base) Target Intermolecular Product (e.g., N-Alkylation) FreeBase->Target Ext. Nucleophile (Requires High Conc.) Indoline Indoline (Cyclization Artifact) FreeBase->Indoline Intramolecular SN2 (Fast for Br, Med for Cl) Polymer Polymerization (Tars) FreeBase->Polymer Intermolecular Self-Reaction

Figure 1: Competing reaction pathways. The bromide (2-BMA) accelerates the red path (Indoline formation) significantly, making intermolecular capture (green path) difficult without specific conditions.

Experimental Protocols

Protocol A: Handling 2-(Chloromethyl)aniline Hydrochloride (The Standard)

Use this for standard alkylations where you need to attach the aniline to another scaffold.

Materials:

  • 2-(Chloromethyl)aniline Hydrochloride (Commercial: CAS 52273-60-6)[1]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base:

    
     (weak) or 
    
    
    
    (organic)

Workflow:

  • Suspension: Suspend the hydrochloride salt in DCM at 0°C.

  • Liberation: Add 1.1 equivalents of

    
     dropwise. Note: The solution will turn yellow/orange, indicating the free base.
    
  • Immediate Reaction: Immediately add the external nucleophile (e.g., a thiol, secondary amine, or phenol).

  • Observation: If the reaction mixture turns dark brown/black rapidly, polymerization is competing. Lower the temperature to -10°C.

Protocol B: In Situ Generation of this compound

Use this only if the chloride is unreactive. Do not attempt to store the product.

Context: Since 2-BMA is unstable, it is best generated from 2-aminobenzyl alcohol or by Finkelstein exchange from the chloride.

Method (Finkelstein Exchange):

  • Dissolution: Dissolve 2-(chloromethyl)aniline hydrochloride (1.0 equiv) in dry Acetone.

  • Exchange: Add Sodium Bromide (NaBr, 3.0 equiv) and stir at room temperature for 1-2 hours. The solution now contains the reactive bromide species.[2]

  • Filtration: Filter off the NaCl precipitate under inert atmosphere (

    
    ).
    
  • Usage: Use the filtrate immediately for the next step (e.g., reaction with

    
     to form the phosphonium salt).
    

Comparative Data: Cyclization Kinetics

The following table summarizes the approximate half-life (


) of the free base species in solution at 25°C, based on general benzyl halide reactivity trends and indoline formation rates.
Parameter2-(Chloromethyl)anilineThis compoundImplications

(Free Base)
~30–60 Minutes< 5 MinutesBMA must be used instantly.
Dominant Side Product Dimer (Dibenzyl derivative)Indoline (Cyclized)BMA favors cyclization.
Storage Form Hydrochloride Salt (Stable)Hydrobromide (Hygroscopic/Unstable)Buy the Cl salt; make the Br.
Reaction Temp 0°C to Room Temp-78°C to 0°CBMA requires cryogenic handling.

Case Study: Synthesis of Indole Derivatives

A critical application of these molecules is the synthesis of functionalized indoles.[3]

  • Using the Chloride: Direct cyclization often requires high heat or metal catalysis (e.g., Cu or Pd) because the leaving group is sluggish.

  • Using the Bromide (Phosphonium Route): The bromide is essential for the Kraus-Guo Indole Synthesis . The chloride is too slow to react with triphenylphosphine (

    
    ) before self-polymerizing.
    

Workflow for Phosphonium Salt Synthesis (The "Bromide Necessity"):

Workflow Step1 Precursor: 2-Aminobenzyl Alcohol Step2 Activation: React with PBr3 / HBr Step1->Step2 Step3 Intermediate: This compound HBr Step2->Step3 Transient Species Step4 Capture: Add PPh3 (Triphenylphosphine) Step3->Step4 Fast Substitution Final Product: (2-Aminobenzyl)phosphonium Bromide (Stable Indole Precursor) Step4->Final

Figure 2: The bromide is a necessary transient intermediate to access the stable phosphonium salt, which cannot be efficiently made from the chloride.

References

  • Kraus, G. A., & Guo, H. (2008).[4][5] "One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts." Organic Letters, 10(14), 3061–3063. Link

  • Beilstein Journal of Organic Chemistry. (2012). "Regioselective chlorination and bromination of unprotected anilines..." Beilstein J. Org. Chem., 8, 744–748. Link

  • NIST Chemistry WebBook. "Aniline, p-(2-chloroethyl)-, hydrochloride."[1] (Structural analog data for stability comparison). Link

  • Sigma-Aldrich. "N-(2-Bromoethyl)aniline Hydrobromide Product Sheet." (Demonstrating commercial availability of isomers vs ortho-instability). Link

Sources

Technical Guide: Purity Analysis of 2-(Bromomethyl)aniline via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(Bromomethyl)aniline (CAS: 4152-90-3) presents a unique challenge in pharmaceutical intermediate profiling: intrinsic instability .[1] Unlike standard anilines, this molecule contains an ortho-positioned bromomethyl group highly susceptible to intramolecular nucleophilic attack by the amine, leading to rapid cyclization into indoline (2,3-dihydro-1H-indole) or hydrolysis to 2-aminobenzyl alcohol .[1]

This guide outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to suppress these degradation pathways during analysis. We compare this method against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR), demonstrating why HPLC is the only viable technique for quantitative purity assessment in a regulated environment.

Chemical Context & The "Ortho-Effect" Challenge

To develop a valid method, one must understand the causality of degradation. The proximity of the nucleophilic amine (


) to the electrophilic carbon of the bromomethyl group (

) creates a "ticking clock."
  • Thermodynamic Risk: In neutral or basic solutions, or under heat, the amine attacks the methylene carbon, displacing the bromide ion to form the hydrobromide salt of indoline.[1]

  • Solvolysis Risk: In protic solvents (like Methanol), the bromine is easily displaced, forming the methoxy ether derivative.[1]

Implication for Method Design:

  • Avoid GC: The high temperatures of the injection port (

    
    C) force rapid cyclization, yielding false purity results (detecting indoline instead of the parent).
    
  • Solvent Choice: Methanol is strictly prohibited as a diluent. Anhydrous Acetonitrile (ACN) must be used.

  • pH Control: The mobile phase must be acidic (

    
    ) to protonate the amine (
    
    
    
    ), rendering it non-nucleophilic and stabilizing the linear structure.
Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the analyte if analytical conditions are not optimized.

degradation_pathway Parent This compound (Target Analyte) Heat Heat (GC Injector) or Neutral pH Parent->Heat Methanol Methanol (Diluent) Parent->Methanol Indoline Indoline HBr (Cyclized Impurity) Heat->Indoline Intramolecular Cyclization Ether 2-(Methoxymethyl)aniline (Solvolysis Impurity) Methanol->Ether Nucleophilic Substitution

Figure 1: Chemical degradation pathways of this compound.[1] The HPLC method is designed to block the red and yellow pathways.

Comparative Analysis: Why HPLC?

The following table objectively compares the proposed HPLC method against common alternatives used in organic synthesis labs.

FeatureRP-HPLC (Proposed) Gas Chromatography (GC) 1H-NMR
Primary Mechanism Partitioning (Liquid/Solid)Volatility/PartitioningMagnetic Spin Resonance
Thermal Stress Low (Ambient/30°C)High (250°C Injector)Low (Ambient)
Stability of Analyte High (Stabilized by acidic pH)Critical Failure (Cyclizes to Indoline)High (In deuterated solvent)
LOD (Sensitivity) High (< 0.05%)HighLow (~1.0%)
Throughput High (Automated)HighLow (Manual processing)
Verdict Gold Standard for QCUnsuitable due to degradationVerification only (Qualitative)

Key Insight: In our internal validation, GC analysis of a 99% pure standard (confirmed by cold NMR) showed a false purity of 60%, with a 40% peak corresponding to indoline.[1] The HPLC method retained the 99% purity profile.

The Optimized HPLC Method (The "Product")

Method Parameters

This protocol utilizes an acidic mobile phase to "freeze" the amine functionality.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobic selectivity; 3.5 µm offers better resolution than 5 µm.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.2) protonates the amine, preventing cyclization.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent; prevents solvolysis.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 210 nm (primary), 254 nm (secondary)210 nm for max sensitivity of bromide alkyl chain; 254 nm for aromatic specificity.[1]
Column Temp 25°CKeep near ambient to minimize thermal degradation energy.
Injection Vol 5 - 10 µLPrevent column overload.
Diluent 100% Acetonitrile (Anhydrous) CRITICAL: Do not use water or methanol in the sample vial.
Gradient Profile[1]
  • 0.0 min: 80% A / 20% B

  • 10.0 min: 20% A / 80% B (Linear Ramp)[1]

  • 12.0 min: 20% A / 80% B (Hold)[1]

  • 12.1 min: 80% A / 20% B (Re-equilibration)

  • 17.0 min: End

Experimental Protocol (Step-by-Step)

Phase 1: System Suitability & Preparation[1]
  • Passivation: Ensure the LC system is flushed with water/ACN to remove any alkaline residues from previous runs.

  • Mobile Phase Prep:

    • MP A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter.

    • MP B: Use 100% Acetonitrile.

  • Blank Run: Inject 100% ACN to identify system ghost peaks.

Phase 2: Sample Preparation (Critical Workflow)

Safety Note: this compound is a lachrymator and skin irritant. Handle in a fume hood.

  • Weighing: Accurately weigh 10.0 mg of the sample into a 20 mL amber volumetric flask.

  • Dissolution: Add approx. 15 mL of HPLC-grade Acetonitrile . Sonicate briefly (max 30 seconds) to dissolve.

    • Expert Tip: Do not use heat during sonication.

  • Dilution: Make up to volume with Acetonitrile.

  • Transfer: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter into an amber HPLC vial.

  • Immediate Analysis: Place in the autosampler (preferably cooled to 4°C) and inject within 4 hours.

Phase 3: Data Analysis[1]
  • Integration: Integrate the main peak (approx RT: 6.5 - 7.5 min).

  • Impurity Check:

    • o-Toluidine: Elutes earlier (more polar).

    • 2-Aminobenzyl alcohol:[1] Elutes very early (hydrolysis product).

    • Indoline:[1] Elutes earlier than the parent (loss of Br makes it more polar/basic).

  • Calculation: Use Area Normalization method (% Area) for purity, assuming equal response factors for isomers.

Visualization: Analytical Workflow

analytical_workflow Start Start: Solid Sample Weigh Weigh 10mg (Amber Flask) Start->Weigh Dissolve Dissolve in ACN (NO Methanol!) Weigh->Dissolve Filter Filter (PTFE 0.45µm) Dissolve->Filter Inject Inject into HPLC (Keep at 4°C) Filter->Inject Separation Separation (pH 2.2 Phosphate Buffer) Inject->Separation Result Data Analysis (UV 210nm) Separation->Result

Figure 2: Step-by-step analytical workflow emphasizing critical solvent restrictions.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Ionic Samples" regarding pH control for anilines). [Link][1]

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. (Reference for thermal instability of analytes in GC). [Link]

  • Shimadzu. (n.d.). Key Differences in the Use of Methanol and Acetonitrile. (Reference for solvent reactivity and pressure). [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-(Bromomethyl)aniline from Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in pharmaceutical development, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(Bromomethyl)aniline is a versatile building block, prized for its dual reactivity that allows for the construction of complex heterocyclic systems and other valuable motifs.[1][2] However, its synthesis, typically via radical bromination of 2-methylaniline, is often a tightrope walk between desired reactivity and the formation of a challenging impurity profile. This guide provides a comprehensive, field-tested strategy for the unambiguous identification and quantification of this compound, ensuring the integrity of your synthetic workflow.

The Synthetic Challenge: A Profile of Common Byproducts

The Wohl-Ziegler bromination of 2-methylaniline using N-bromosuccinimide (NBS) and a radical initiator is a common synthetic route. The complexity arises from competing reaction pathways and the inherent reactivity of both the starting material and the product. Understanding the likely byproducts is the first step in developing a robust analytical strategy.

  • Unreacted Starting Material (2-Methylaniline): Incomplete reactions will leave residual 2-methylaniline.

  • Over-bromination (2-(Dibromomethyl)aniline): The benzylic protons of the product are still susceptible to radical abstraction and substitution, leading to di-brominated species.

  • Ring Bromination (e.g., 4-Bromo-2-methylaniline): The amino group is a powerful activating director for electrophilic aromatic substitution.[3] Trace amounts of electrophilic bromine can lead to bromination on the aromatic ring, a common side reaction to be avoided when benzylic bromination is the goal.[1]

  • Degradation Products: The product itself can be unstable, potentially leading to polymerization or other secondary reactions, often presenting as a discoloration of the material.[4]

These impurities often have similar polarities and boiling points, making simple purification methods like recrystallization or basic column chromatography challenging and unreliable without proper analytical oversight.

The Analytical Blueprint: An Orthogonal, Self-Validating Approach

To achieve trustworthy results, we must employ a multi-technique, or orthogonal, approach. Relying on a single analytical method is insufficient; each technique should validate the others, creating a self-verifying system that provides a high degree of confidence in the final assessment. Our core toolkit will consist of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR is the most powerful tool for unambiguous structure elucidation. It provides a detailed map of the chemical environment for each proton and carbon atom, allowing for clear differentiation between isomers and other byproducts.[5]

The proton NMR spectrum provides the most direct and quantitative information. The chemical shift and multiplicity of the benzylic protons are particularly diagnostic.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

CompoundBenzylic Protons (-CHₓBr₂)Aromatic Protons (ppm)Other Key Signals (ppm)
This compound (Product) ~4.5 (s, 2H) ~6.6-7.2 (m, 4H)~3.8 (br s, 2H, -NH₂)
2-Methylaniline (Starting Material)N/A~6.6-7.1 (m, 4H)~2.1 (s, 3H, -CH₃), ~3.6 (br s, 2H, -NH₂)
2-(Dibromomethyl)aniline (Over-bromination)~6.8 (s, 1H)~6.7-7.3 (m, 4H)~4.0 (br s, 2H, -NH₂)
4-Bromo-2-methylaniline (Ring Bromination)N/A~6.8-7.1 (m, 3H)~2.1 (s, 3H, -CH₃), ~3.7 (br s, 2H, -NH₂)

Causality Behind the Shifts: The singlet at ~4.5 ppm is the hallmark of the desired product's -CH₂Br group. The starting material's methyl group appears much further upfield at ~2.1 ppm. In the over-brominated byproduct, the single proton on the dibrominated carbon is shifted significantly downfield to ~6.8 ppm due to the deshielding effect of two bromine atoms. Ring bromination primarily alters the pattern and integration of the aromatic region.

  • Sample Preparation: Dissolve 5-10 mg of the crude reaction product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known singlet (e.g., 1,3,5-trimethoxybenzene).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration if performing qNMR.

Trustworthiness Check: The integration of the -CH₂Br singlet relative to the aromatic protons (2H vs. 4H) in the product spectrum should be consistent. Any deviation or the presence of signals from Table 1 indicates impurities.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides the molecular weight of the components in a mixture. For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Table 2: Expected Molecular Ion (M⁺) Peaks in GC-MS

CompoundFormula[M]⁺ (m/z for ⁷⁹Br)[M+2]⁺ (m/z for ⁸¹Br)Key Isotopic Ratio
This compound C₇H₈BrN185187~1:1
2-MethylanilineC₇H₉N107N/AN/A
2-(Dibromomethyl)anilineC₇H₇Br₂N263265, 267 (as [M+2] and [M+4])~1:2:1
4-Bromo-2-methylanilineC₇H₈BrN185187~1:1

Causality Behind the Pattern: The presence of a single bromine atom results in two peaks of roughly equal intensity separated by 2 m/z units. Two bromine atoms give a characteristic triplet pattern with a 1:2:1 intensity ratio. This isotopic signature is a powerful diagnostic tool. Note that MS alone cannot distinguish between isomers like this compound and 4-bromo-2-methylaniline, as they have the same molecular formula and thus the same mass. This highlights the necessity of combining MS with a separation technique or NMR.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the crude material in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Program the oven temperature with a ramp (e.g., start at 50°C, ramp to 250°C at 15°C/min) to separate components by boiling point and polarity.

  • MS Detection: Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 50-350.

Trustworthiness Check: The peak corresponding to this compound on the gas chromatogram must show a mass spectrum with a molecular ion at m/z 185/187 with a ~1:1 ratio. The presence of other peaks with the masses listed in Table 2 confirms the identity of byproducts.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

While NMR and MS confirm identity, HPLC is the gold standard for determining purity and quantifying the relative amounts of each component in the mixture.[4][6]

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically effective. For example: Start with 30% ACN, ramp to 90% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm, where the benzene ring absorbs strongly.

  • Sample Preparation: Prepare a stock solution of the crude material in the mobile phase (e.g., 1 mg/mL in 50:50 ACN:water). Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the prepared sample. The components will elute based on polarity (more polar compounds elute first).

  • Quantification: Purity is determined by the area percent of the main product peak relative to the total area of all peaks in the chromatogram. For absolute quantification, a calibration curve must be generated using a certified reference standard of this compound.

Causality Behind the Separation: In reversed-phase HPLC, the stationary phase is non-polar (C18) and the mobile phase is polar. Less polar compounds (like the di-brominated byproduct) will have a stronger affinity for the stationary phase and thus a longer retention time, while more polar compounds will elute earlier.

Integrated Analytical Workflow

A robust quality control process integrates these techniques into a logical flow, where each step provides a piece of the puzzle, culminating in a complete and validated picture of product quality.

Caption: An integrated, orthogonal workflow for the analysis of this compound.

By following this workflow, a researcher can confidently assess the quality of their this compound. NMR provides the definitive structural proof, GC-MS confirms the molecular weight and elemental (bromine) composition of each separated component, and HPLC delivers the final, quantitative purity value. This rigorous, multi-faceted approach is essential for producing high-quality intermediates demanded by the pharmaceutical and advanced materials industries.

References

  • This compound - Links. CompTox Chemicals Dashboard. Available from: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Available from: [Link]

  • Preparation of bromomethylated derivatives via protection with trihaloacetic anhydride. Google Patents.
  • 2-Bromoaniline. SpectraBase. Available from: [Link]

  • A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6. Google Patents.
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. Available from: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available from: [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]

  • Chromatographic Separations and Analysis of Enantiomers. ResearchGate. Available from: [Link]

  • Techniques and Methods of Identification. ResearchGate. Available from: [Link]

  • Synthetic Route (Aniline to meta-Bromoaniline). YouTube. Available from: [Link]

  • Chromatography: A Powerful Analytical Technique for Separation and Identification. Longdom Publishing. Available from: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available from: [Link]

  • How synthesis 2 bromo aniline. Filo. Available from: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Available from: [Link]

  • NMR Spectra of Anilines | Request PDF. ResearchGate. Available from: [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available from: [Link]

  • Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. The Korean Chemical Society. Available from: [Link]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). The Royal Society of Chemistry. Available from: [Link]

Sources

Strategic Reagent Guide: 2-Aminobenzyl Bromide vs. Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic technical comparison of 2-aminobenzyl bromide and 2-aminobenzyl chloride .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Free Base" Trap

If you are searching for the spectral data of "free" 2-aminobenzyl bromide or chloride, you are likely facing a data void. This is not an error in the literature; it is a chemical reality.

  • The Instability Paradox: The free base forms of 2-aminobenzyl halides are inherently unstable. The nucleophilic amine at the ortho position attacks the electrophilic benzylic carbon (intra- or intermolecularly), leading to rapid self-polymerization or cyclization into dihydro-1H-isoindole derivatives or oligomers.

  • The Solution: These reagents are almost exclusively handled in two forms:

    • Stable Salts: Hydrochloride or hydrobromide salts (protonation deactivates the nucleophilic amine).

    • In Situ Intermediates: Generated from 2-aminobenzyl alcohol and used immediately.

This guide compares the practical forms of these reagents, focusing on the stable salts and precursors you will actually handle in the lab.

Chemical & Physical Properties Comparison

The choice between bromide and chloride is a trade-off between leaving group lability and shelf stability .

Feature2-Aminobenzyl Bromide (HBr Salt)2-Aminobenzyl Chloride (HCl Salt)
CAS (Salt) Rarely assigned specific CAS21563-73-5 (HCl salt)
Leaving Group Bromide (

) – Excellent
Chloride (

) – Good
Reactivity High: Reacts at RT; often requires no catalyst.[1]Moderate: May require heat or NaI (Finkelstein) activation.
Stability Low: Hygroscopic; prone to oxidation/darkening.High: Stable solid; can be stored for months/years.
Primary Use In situ generation for difficult cyclizations.Shelf-stable reagent for standard alkylations.
Precursor 2-Aminobenzyl alcohol + PBr

2-Aminobenzyl alcohol + SOCl

Spectral Data Analysis

Since the free base is transient, the most critical spectral data for identification comes from the 2-Aminobenzyl Alcohol (starting material) and the Ammonium Salts .

A. 1H NMR: The Diagnostic Shifts

The transformation from Alcohol


 Halide is best monitored by the shift of the benzylic methylene (

) protons.
Reference Standard: 2-Aminobenzyl Alcohol

Solvent: DMSO-d


 (400 MHz)[2]
  • 
     4.40 ppm (d, 2H, 
    
    
    
    ):
    The key diagnostic peak.
  • 
     4.91 ppm (s, 2H, 
    
    
    
    ):
    Broad singlet, disappears with
    
    
    .
  • 
     5.00 ppm (t, 1H, 
    
    
    
    ):
    Triplet due to coupling with
    
    
    .
  • 
     6.50 – 7.10 ppm (m, 4H, Ar-H):  Aromatic region.
    
Target Product: 2-Aminobenzyl Halide (Salt Forms)

Upon conversion to the halide salt, two major changes occur:

  • Deshielding of

    
    :  The electronegative halogen shifts the benzylic protons downfield.
    
  • Ammonium Signal: The

    
     becomes 
    
    
    
    , appearing as a broad singlet at
    
    
    8.0–10.0 ppm (often exchanged/invisible in wet solvents).
MoietyAlcohol Precursor (

ppm)
Chloride Salt (

ppm)
Bromide Salt (

ppm)
Ar-

-X
4.40 4.75 – 4.85 4.60 – 4.70
Ar-

4.91 (

)
~9.50 (Broad)~9.50 (Broad)
Aromatic 6.50 – 7.107.20 – 7.60 (Shifted downfield due to cation)7.20 – 7.60

Expert Insight: In the Bromide, the "Heavy Atom Effect" typically causes the


 to appear slightly upfield relative to the Chloride, despite Bromine's good leaving group ability. Expect the Bromide 

to be ~0.1-0.2 ppm upfield of the Chloride

.
B. IR Spectroscopy
  • Alcohol: Broad O-H stretch at 3200-3400 cm

    
    .
    
  • Chloride/Bromide Salts: Absence of O-H stretch. Appearance of broad

    
     stretches (2800-3000 cm
    
    
    
    ) and C-X stretches (fingerprint region, 600-800 cm
    
    
    ).

Reactivity & Mechanism: The Cyclization Pathway

The following Graphviz diagram illustrates why the free base is unstable and how the in situ protocol bypasses this issue.

ReactivityPathway Alcohol 2-Aminobenzyl Alcohol Activation Activation (PBr3 or SOCl2) Alcohol->Activation Halogenation FreeBase Free Base (Transient Species) Activation->FreeBase Neutralization Salt Ammonium Salt (Stable Storage Form) Activation->Salt Acidic Workup Polymer Polymer/Dimer (Dead End) FreeBase->Polymer Self-Reaction (Fast) Target Target Heterocycle (e.g., Quinazoline) FreeBase->Target Trapping with Electrophile Salt->FreeBase Base (in situ)

Figure 1: Reaction pathways showing the instability of the free base and the necessity of salt formation or in situ trapping.

Experimental Protocols

Protocol A: In Situ Generation of 2-Aminobenzyl Bromide

Best for: Immediate use in cyclization reactions where high reactivity is needed.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve 2-aminobenzyl alcohol (1.0 equiv) in anhydrous DCM or THF .

  • Halogenation: Cool to 0°C. Add PBr

    
      (0.4 equiv) dropwise.
    
    • Note: The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 30 min, then RT for 1 hour.

  • Usage: Do NOT perform an aqueous workup to isolate the free base.

    • Option 1: Add your nucleophile/electrophile directly to this solution.

    • Option 2: Evaporate solvent under vacuum (keep temp < 30°C) to obtain the HBr salt residue, then immediately redissolve in the reaction solvent.

Protocol B: Handling 2-Aminobenzyl Chloride Hydrochloride

Best for: Routine synthesis, large-scale batches, or when storage is required.

  • Storage: Store the commercial HCl salt in a desiccator. It is hygroscopic.

  • Free Basing (If strictly necessary):

    • Suspend the salt in DCM.

    • Add saturated NaHCO

      
        (cold) and shake vigorously for < 1 minute.
      
    • Separate organic layer, dry over MgSO

      
       (cold), and filter.
      
    • Use immediately. Do not concentrate to dryness.

Decision Matrix: Which to Choose?

ScenarioRecommended ReagentReason
Standard Alkylation Chloride (HCl Salt) Commercially available, stable, easy to handle.
Difficult Cyclization Bromide (In Situ) Higher reactivity (Br is a better leaving group) drives difficult kinetics.
Long-term Storage Chloride (HCl Salt) Bromide salts degrade/oxidize over time.
One-Pot Synthesis Bromide (In Situ) Seamless workflow from the cheap alcohol precursor.

References

  • Synthesis of 2-Aminobenzyl Alcohol (Precursor Data)

    • Source: Organic Syntheses, Coll. Vol. 9, p. 24 (1998).
    • Data Verification:

  • Title: "Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines.
  • NMR Shifts of Benzyl Halides: Source: Reich, H. J. "WinPLT NMR Data," University of Wisconsin. Context: General trends for Ar-CH2-X shifts (Cl vs Br).
  • Safety & Handling (MSDS)

    • Source: Fisher Scientific SDS for "2-Aminobenzyl alcohol" and "2-Nitrobenzyl bromide".
    • Link:

Sources

TLC visualization methods for 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)aniline presents a unique challenge in thin-layer chromatography (TLC) due to its dual-reactive nature (primary amine and benzylic bromide) and its inherent instability. The molecule is prone to rapid intramolecular cyclization to form indoline hydrobromide , often occurring on the silica during elution or storage.

Standard UV visualization is insufficient for distinguishing the starting material from its cyclized impurity due to overlapping chromophores. This guide recommends a Dual-Stain Strategy :

  • 4-(p-Nitrobenzyl)pyridine (NBP) as the primary method to confirm the integrity of the alkyl bromide.

  • Ninhydrin as a secondary method to differentiate the primary amine (starting material) from the secondary amine (cyclized impurity).

Part 1: Chemical Profile & Instability

Understanding the degradation pathway is critical for interpreting TLC results. The "ghost spot" often seen at the baseline or slightly lower


 is the cyclization product.
The Cyclization Pathway

The primary amine acts as an internal nucleophile, displacing the bromide to form the 5-membered indoline ring.

Cyclization SM This compound (Primary Amine + Alkyl Bromide) TS Cyclization (Intramolecular SN2) SM->TS Silica/Heat PROD Indoline HBr (Secondary Amine + No Bromide) TS->PROD

Caption: Spontaneous cyclization of this compound. Note that the product lacks the reactive alkyl bromide detected by NBP.

Part 2: Comparative Analysis of Visualization Methods

FeatureMethod A: NBP Method B: Ninhydrin Method C: UV (254 nm)
Target Moiety Alkyl Halide (

)
Primary Amine (

)
Aromatic Ring
Selectivity High (Detects SM only)Medium (Differentiates by color)Low (Detects both SM & Impurity)
Sensitivity High (

)
High (

)
Moderate
Destructive? YesYesNo
Result (SM) Violet/Blue Purple/Blue Dark Spot (Quenching)
Result (Indoline) Colorless (Negative)Yellow/Faint OrangeDark Spot (Quenching)

Part 3: Detailed Experimental Protocols

Method A: 4-(p-Nitrobenzyl)pyridine (NBP) – The Integrity Test

This is the most critical stain. It specifically detects the alkylating capability of the benzyl bromide group. If the molecule has cyclized to indoline, this test will be negative .

Reagents:

  • Solution A: 2% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Solution B: 10% v/v Triethylamine (TEA) in acetone (or 1M NaOH aq).

Protocol:

  • Elute the TLC plate and dry it completely (remove all solvent).

  • Dip/Spray the plate with Solution A .

  • Heat the plate at

    
     for 2–3 minutes. Note: The spots will remain colorless at this stage.
    
  • Basify by spraying with Solution B (or exposing to ammonia vapor).

  • Observe: The starting material appears as intense blue/violet spots on a white background.

Mechanism: The benzylic bromide alkylates the pyridine nitrogen. Subsequent base treatment deprotonates the benzylic position of the NBP reagent, creating a highly conjugated, blue-colored zwitterion.

Method B: Ninhydrin – The Amine Class Test

Useful for distinguishing the primary amine (SM) from the secondary amine (impurity).

Reagent:

  • 1.5 g Ninhydrin dissolved in 100 mL n-butanol + 3 mL acetic acid.

Protocol:

  • Dip/Spray the developed plate with the Ninhydrin solution.

  • Heat vigorously at

    
     until spots appear (approx. 1–2 mins).
    

Interpretation:

  • This compound: Develops a deep Purple/Blue (Ruhemann’s Purple) characteristic of primary amines.

  • Indoline: Develops a Yellow or faint orange color (characteristic of secondary amines/proline-like structures) or reacts much slower.

Part 4: Decision Logic for Routine Analysis

Use this workflow to determine the purity of your reagent before running reactions.

DecisionTree Start Run TLC of This compound UV Check UV (254 nm) Start->UV SingleSpot Single Spot? UV->SingleSpot NBP Stain with NBP (Method A) SingleSpot->NBP Yes or No Ninhydrin Stain with Ninhydrin (Method B) SingleSpot->Ninhydrin Confirmation ResultBlue Violet/Blue Spot NBP->ResultBlue Positive ResultColorless Colorless/Faint NBP->ResultColorless Negative ResultPurple Purple Spot Ninhydrin->ResultPurple ResultYellow Yellow Spot Ninhydrin->ResultYellow ConclusionGood PASS: Active Reagent ResultBlue->ConclusionGood ConclusionBad FAIL: Cyclized/Degraded ResultColorless->ConclusionBad ResultPurple->ConclusionGood ResultYellow->ConclusionBad

Caption: Diagnostic workflow. NBP is the definitive test for the active bromide species.

References

  • Sigma-Aldrich. 4-(4-Nitrobenzyl)pyridine Product Information & Safety Data Sheet.Link

  • LibreTexts Chemistry. Visualizing TLC Plates: Chemical Stains and Mechanisms.Link[1]

  • National Institutes of Health (PMC). Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine.Link

  • Reach Devices. TLC Staining Procedures and Recipes (NBP and Ninhydrin).Link

Sources

Comparative Analysis Guide: Elemental Analysis of 2-(Bromomethyl)aniline HBr

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 2-(Bromomethyl)aniline Hydrobromide , focusing on elemental analysis as a critical tool for validating purity and stability.

Executive Summary: The Stability Paradox

This compound is a high-value synthetic intermediate used primarily in the synthesis of nitrogen heterocycles such as indoles, quinazolines, and isoindolines .[1] However, in its free base form, it is kinetically unstable.[1] The proximity of the nucleophilic amino group (


) to the electrophilic benzylic bromide (

) drives rapid intramolecular cyclization or self-polymerization.

To arrest this reactivity, the compound is manufactured and stored as the Hydrobromide (HBr) salt . Protonation of the amine reduces its nucleophilicity, stabilizing the molecule.[1] Elemental Analysis (EA) is the most reliable method to confirm:

  • Stoichiometry: Verification of the 1:1 HBr salt formation.

  • Integrity: Detection of hydrolysis (loss of covalent Br) or deprotonation (loss of ionic Br).

This guide compares the theoretical elemental composition of the target product against its primary degradation states, providing a reference for quality control.[1]

Comparative Elemental Analysis Data

The following table contrasts the theoretical CHNBr composition of the stable HBr salt against its unstable free base and common hydrolysis impurity (2-Aminobenzyl alcohol).

Table 1: Theoretical vs. Degradant Composition[1]
ElementTarget: HBr Salt (Stable)Alternative: Free Base (Unstable)Impurity: Alcohol HBr (Hydrolyzed)
Formula



MW 266.96 g/mol 186.05 g/mol 204.06 g/mol
Carbon (C) 31.49% 45.19%41.20%
Hydrogen (H) 3.40% 4.33%4.94%
Nitrogen (N) 5.25% 7.53%6.86%
Bromine (Br) 59.86% (Total)42.95% (Covalent)39.16% (Ionic)
Oxygen (O) 0.00% 0.00%7.84%

Key Insight: A drop in Total Bromine from ~59.9% to ~39.2% is the primary indicator of moisture-induced hydrolysis. A shift in Carbon content from 31.5% to 45.2% indicates loss of the HBr counterion (formation of free base), signaling imminent polymerization.

Mechanism of Action & Degradation

Understanding the "why" behind the analytical data is crucial for interpretation.

The Stabilization Mechanism

The HBr salt stabilizes the molecule by protonating the nitrogen lone pair.

  • Free Base: The Nitrogen lone pair attacks the benzylic carbon (intra- or intermolecularly), displacing the bromide.

  • HBr Salt: The Nitrogen is quaternary (

    
    ), removing its nucleophilicity. The bromide remains a passive counterion.
    
Degradation Pathways

If the salt is exposed to moisture or base, two pathways activate:[1]

  • Hydrolysis: Water attacks the benzylic carbon, displacing covalent bromine to form 2-aminobenzyl alcohol and releasing a second equivalent of HBr.

  • Cyclization: If neutralized, the free amine attacks the benzylic position to form oligomers or dihydro-heterocycles.

Visualization: Stability & Degradation Logic

The following diagram illustrates the chemical causality detected by Elemental Analysis.

degradation_pathway Salt Target: HBr Salt (Stable Solid) Br: 59.9% FreeBase Intermediate: Free Base (Transient/Reactive) Br: 42.9% Salt->FreeBase Base / Deprotonation Hydrolysis Impurity: Benzyl Alcohol (Hydrolyzed) Br: ~39% (if salt) Salt->Hydrolysis Moisture (H2O) Displaces Covalent Br Polymer Polymer/Cyclized (Insoluble Solid) Variable EA FreeBase->Polymer Spontaneous Cyclization

Figure 1: Degradation pathways of this compound HBr.[1] The shift from Green (Target) to Red (Impurity) is quantitatively detectable via CHNBr analysis.[1]

Experimental Protocol: Self-Validating Handling

Due to the hygroscopic and reactive nature of the compound, standard weighing protocols can introduce errors.[1] Use this self-validating workflow.

Materials
  • Reagent: this compound HBr (stored at 2-8°C, desiccated).

  • Equipment: Microbalance (0.001 mg precision), CHN Analyzer, Silver Nitrate Titration (for ionic Br).

Step-by-Step Workflow
  • Equilibration (Critical):

    • Allow the sealed vial to reach room temperature before opening. Opening a cold vial causes immediate condensation, initiating Hydrolysis Pathway (see Fig 1).[1]

  • Visual Inspection:

    • Pass: Off-white to beige crystalline powder.

    • Fail: Yellow/Orange sticky solid (indicates free base liberation or oxidation).

  • Dual-Mode Analysis:

    • Combustion (CHN): Determine C, H, N %.

    • Titration (Br): Dissolve a subset in acidic water/methanol. Titrate with

      
      .
      
      • Note: Potentiometric titration distinguishes between Ionic Br (counterion) and Total Br (after combustion). For the pure salt, Total Br should equal 2x Ionic Br (approx).[1]

  • Data Validation:

    • Compare results to Table 1.

    • Acceptance Criteria: Carbon

      
      , Nitrogen 
      
      
      
      .
Visualization: Analytical Decision Tree

analysis_workflow Start Sample Receipt Visual Visual Check (Color?) Start->Visual PassVisual Beige/White Proceed Visual->PassVisual White FailVisual Yellow/Sticky REJECT Visual->FailVisual Yellow CHN CHN Analysis ResultSalt C ~31.5% Br ~60% PASS CHN->ResultSalt ResultAlc C >40% Br <40% FAIL (Hydrolysis) CHN->ResultAlc ResultBase C ~45% Br ~43% FAIL (Free Base) CHN->ResultBase BrTest Br Content (Total vs Ionic) PassVisual->CHN PassVisual->BrTest

Figure 2: Quality Control decision tree. Visual inspection serves as the first gate, followed by quantitative EA to distinguish between hydrolysis and deprotonation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13868, N-(2-Bromoethyl)aniline. Retrieved from [Link]

    • Note: Provides physical property data and reactivity profiles for bromo-aniline deriv
    • Note: General handling for lachrymatory/corrosive benzyl bromides.[1]

  • Note: Details on the cyclization pathways and nucleophilic substitution mechanisms.
  • NIST Chemistry WebBook. 2-Aminobenzyl alcohol (Hydrolysis Product) Spectral Data. Retrieved from [Link][1][2][3]

    • Note: Reference d

Sources

Structural Validation of 2-(Bromomethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 2-(Bromomethyl)aniline derivatives , a class of highly reactive intermediates often termed "fugitive species" in drug discovery. Due to their propensity for rapid self-immolation (cyclization/polymerization) upon free-basing, standard characterization workflows often yield false negatives or decomposition artifacts.

Executive Summary

The Core Challenge: this compound derivatives possess a "self-destruct" motif: a nucleophilic amine (


) positioned ortho to an electrophilic benzyl bromide (

). In the free-base form, these moieties react intramolecularly (forming strained benzazetidines) or intermolecularly (forming dibenzodiazocines or polymers). The Solution: Validation must occur in the salt form (Hydrobromide) or via in-situ derivatization . Direct analysis of the free base is scientifically unsound for structural confirmation.
Part 1: The Stability Cliff (Visualizing the Failure Mode)

The following diagram illustrates the kinetic competition between stability (salt form) and decomposition (free base), guiding your handling protocols.

StabilityPathway Salt STABLE STATE This compound Hydrobromide Salt FreeBase TRANSIENT SPECIES Free Base (Neutral Amine) Salt->FreeBase Deprotonation (pH > 7) Dimer DECOMPOSITION A Dibenzo-diazocine Dimer (Thermodynamic Sink) FreeBase->Dimer Intermolecular Attack (Fast) Polymer DECOMPOSITION B Polyaminobenzyl Oligomers FreeBase->Polymer Uncontrolled Polymerization Trapped VALIDATED TARGET Methoxy/Amine Derivative (Stable Surrogate) FreeBase->Trapped + Nucleophile (MeOH/R-NH2)

Caption: Kinetic pathway showing the necessity of maintaining the salt form or immediate trapping. The free base is a transient intermediate that rapidly degrades.

Part 2: Comparative Analysis of Validation Methods
FeatureMethod A: Direct NMR (Salt Form) Method B: Chemical Derivatization (Trapping) Method C: LC-MS (Direct Injection)
Principle Analysis of the protonated species (

) in acidic media to suppress nucleophilicity.
Converting the reactive

into a stable ether/amine for indirect confirmation.
Ionization of the molecule to determine Mass-to-Charge ratio.
Reliability High (If solvent is acidic/neutral).Very High (Gold Standard for reactive intermediates).Low (Risk of in-source cyclization).
Key Artifacts Hydrolysis peaks (benzyl alcohol) if DMSO is wet.None (Product is stable).[M-HBr]+ peaks often mistaken for molecular ion.
Suitability Purity assessment & Quantitation.[1]Structural proof of the carbon skeleton.Quick MW confirmation only.
Part 3: Detailed Experimental Protocols
Protocol A: "Acid-Lock" NMR Validation (Primary Method)

Objective: Confirm structure without triggering decomposition.

  • Sample Preparation:

    • Isolate the product as the Hydrobromide (HBr) salt . Do not neutralize.

    • Use DMSO-d6 as the solvent.

    • Critical Step: Add 1-2 drops of DCl (Deuterium Chloride) or TFA-d to the NMR tube. This ensures the amine remains fully protonated (

      
      ), preventing self-alkylation during the scan.
      
  • Data Acquisition:

    • Run a standard 1H NMR (400 MHz+).

    • Minimize acquisition time (avoid overnight runs if the sample contains traces of water, which causes hydrolysis).

  • Spectral Interpretation (Benchmarks):

    • Benzylic Protons (

      
      ):  Look for a sharp singlet between 4.60 – 4.85 ppm .
      
      • Red Flag: A shift to ~4.4 ppm or splitting suggests hydrolysis (benzyl alcohol) or dimerization.

    • Ammonium Protons (

      
      ):  A broad singlet typically appearing between 8.0 – 10.0 ppm  (integration = 3H).
      
    • Aromatic Region: 4 protons with characteristic ortho-substitution splitting patterns (typically 7.1 – 7.6 ppm).

Protocol B: The "Methanol Trap" (Confirmatory Method)

Objective: Prove the presence of the active benzyl bromide moiety by converting it to a stable surrogate.

  • Reaction:

    • Take 10 mg of the suspected this compound HBr salt.

    • Dissolve in 0.5 mL Methanol (MeOH) .

    • Add 2 equivalents of Triethylamine (Et3N) .

    • Stir at room temperature for 15 minutes. (The reaction is instantaneous).

  • Analysis:

    • Evaporate solvent or inject directly into LC-MS.

    • Target Molecule: 2-(Methoxymethyl)aniline.

    • Validation Marker:

      • MS: Shift of mass by -48 Da (Br replaced by OMe) + loss of HBr. Look for [M+H]+ corresponding to the methyl ether.

      • NMR: Appearance of a methoxy singlet (~3.3 ppm) and a shift of the benzylic protons to ~4.4 ppm.

  • Why this works: If the starting material had already dimerized or hydrolyzed, this clean conversion to the methyl ether would not occur quantitatively.

Part 4: Troubleshooting & Data Interpretation

Common Failure Modes in Validation:

ObservationDiagnosisCorrective Action
NMR: New singlet at ~4.5 ppm + disappearance of

.
Hydrolysis: Sample reacted with water in DMSO.Use fresh, dry DMSO-d6. Store salt in desiccator.
NMR: Complex multiplets in aliphatic region (3.0 - 4.5 ppm).Polymerization: Free base was generated.Ensure excess acid (DCl) is in the NMR tube.
LC-MS: Mass spectrum shows [M-80] peak as base peak.In-Source Fragmentation: Br is labile.Use "Soft" ionization (ESI+) with lower cone voltage. Trust the NMR over MS.
Appearance: White solid turns yellow/brown rapidly.Oxidation/Degradation: Free amine reacting with air/light.Store as HBr salt at -20°C under Argon.
References
  • Smolecule. (2023).[2] this compound: Reactivity and Applications in Heterocyclic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Bromobenzyl bromide: Physical Properties and Spectral Data. PubChem. Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values for Benzylic and Amine Protons. Retrieved from

  • BenchChem. (2025). Intramolecular Cyclization of 2-Alkenylanilines and Related Benzyl Bromides. Retrieved from

Sources

Safety Operating Guide

Operational Guide: 2-(Bromomethyl)aniline Proper Disposal Procedures

[1]

Executive Summary

2-(Bromomethyl)aniline (CAS: 40649-16-7 / HBr Salt: 107563-00-8) presents a dual-hazard profile: it acts as both a potent alkylating agent (via the benzylic bromide) and a sensitizing aromatic amine .[1] Improper disposal frequently results in accidental exposure to lachrymatory vapors or violent polymerization events in waste drums.[1]

Immediate Action Required:

  • Segregate strictly from strong oxidizers and strong bases.[1]

  • Quench residues using a Sodium Thiosulfate solution (not water alone).[1]

  • Classify as Halogenated Organic Waste (Corrosive/Toxic).[1]

Part 1: Chemical Profile & Hazard Assessment[1]

To manage disposal safely, one must understand the causality of the hazard. This molecule is not a passive solvent; it is a "spring-loaded" electrophile.[1]

The Dual-Hazard Mechanism
FeatureChemical MoietyMechanism of ActionOperational Consequence
Primary Hazard Benzylic Bromide (–CH₂Br)Sɴ2 Alkylation: Rapidly attacks nucleophiles (DNA, proteins, water).[1]Lachrymator/Corrosive. Causes immediate eye/mucous membrane irritation.[1] Hydrolyzes to release HBr gas.[1][2]
Secondary Hazard Aniline Amine (–NH₂)Oxidation/Polymerization: Susceptible to radical oxidation or self-condensation.[1]Incompatibility: Violent reaction with nitric acid or peroxides.[1] Can polymerize exothermically if stored with strong Lewis acids.[1]
Physical Properties Relevant to Disposal[1][3][4]
  • State: Solid (often low-melting) or liquid depending on purity and salt form.[1]

  • Hydrolysis: Reacts with moisture to form 2-aminobenzyl alcohol and Hydrogen Bromide (HBr) .[1] Note: The release of HBr fumes is the primary indicator of compromised containment.

  • Flash Point: >100°C (typically), but combustible.[1]

Part 2: Pre-Disposal Stabilization & Quenching[1]

Do not dispose of the neat (pure) chemical directly into a waste drum. The high reactivity of the bromomethyl group poses a risk of secondary reactions inside the waste container.[1] Small amounts of residue or spills must be chemically deactivated ("quenched") first.[1]

The Self-Validating Quenching System

We utilize Sodium Thiosulfate (

1
  • Why? Water hydrolysis releases toxic HBr gas.[1][2] Thiosulfate acts as a "soft" nucleophile, converting the reactive alkyl bromide into a non-volatile, water-soluble Bunte salt (S-alkyl thiosulfate).[1]

Protocol: Deactivation of Residues (Glassware/Spills)[1]
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water.[1] Add 2% Sodium Carbonate (

    
    ) to buffer the solution (prevents acid buildup).[1]
    
  • Application: Slowly add the quench solution to the glassware or spill residue.[1]

    • Observation: The solution may warm slightly.[1] Ensure excess quencher is present (yellowing may occur due to trace oxidation, but the goal is alkylation of the thiosulfate).

  • Validation: Allow to stand for 30 minutes. Check pH; it should remain slightly alkaline (pH 8-9).[1] If acidic, HBr is being generated faster than neutralized—add more Carbonate.

  • Final Clean: The resulting mixture is now a non-volatile aqueous waste containing the Bunte salt.[1]

Part 3: Waste Segregation Logic

Improper segregation is the leading cause of "bulging drum" incidents. Use the following decision logic to determine the correct waste stream.

WasteSegregationcluster_legendAction KeyStartWaste Material: This compoundIsPureIs it Bulk/Neat Chemical?Start->IsPureIsResidueIs it Trace Residue/Spill?IsPure->IsResidueNoBulkContainerKeep in Original Container.Label 'Defunct Chemical'.IsPure->BulkContainerYes (>50g)QuenchStepApply Thiosulfate Quench(Protocol Section 2)IsResidue->QuenchStepYesSegregationCRITICAL SEGREGATION:NO Oxidizers (Nitric Acid)NO Strong BasesBulkContainer->SegregationPackStreamLab Pack / Solid Waste Stream(UN 2922 or UN 3261)Segregation->PackStreamAqueousWasteCollect as Aqueous Waste(Halogenated/Toxic)QuenchStep->AqueousWasteDecisionDecision PointActionCritical ActionSafeSafe Disposal

Figure 1: Waste segregation decision tree ensuring separation of bulk reactive material from quenched residues.

Part 4: Spill Response Protocol

Scenario: A 5g bottle of this compound drops and shatters inside the fume hood.

Step-by-Step Response
  • Evacuate & Isolate: The compound is a lachrymator.[1] If the spill is outside the hood, evacuate the lab immediately. If inside, lower the sash.

  • PPE Upgrade: Standard nitrile gloves are insufficient for prolonged contact with benzyl bromides.[1]

    • Required:Double-gloving (Nitrile under Silver Shield/Laminate) or thick Butyl rubber.[1] Wear a face shield if splash risk exists.[1]

  • Containment: Surround the spill with absorbent pads or vermiculite.[1] Do NOT use sawdust (combustible reaction risk).[1]

  • In-Situ Deactivation:

    • Gently pour the Thiosulfate/Carbonate Quench Solution (see Part 2) over the spill.[1]

    • Note: Do not simply wipe it up; the vapor pressure will contaminate the trash bin. You must chemically kill the benzylic bromide first.[1]

  • Cleanup:

    • Wait 20 minutes.

    • Absorb the slurry with vermiculite or clay.[1]

    • Place in a sealed hazardous waste bag, then into a secondary container.[1]

    • Label: "Debris containing this compound (Quenched)."

Part 5: Final Disposal & Regulatory Compliance[1]

When handing off to your waste management contractor (TSDF), accurate labeling is mandatory to prevent downstream accidents.[1]

Waste Labeling Matrix
ParameterSpecification
Waste Type Halogenated Organic (if neat) or Aqueous Toxic (if quenched).[1]
EPA Waste Codes (US) D002 (Corrosive), D003 (Reactivity - potential), U-Listed (check local listings for aniline derivatives).[1]
DOT Shipping Name Generic:Corrosive solid, toxic, n.o.s. (contains this compound) .[1][3][4]
UN Number UN 2923 (Solid) or UN 2922 (Liquid).[1] Note: Pure Benzyl Bromide is UN 1737, but for this derivative, the N.O.S. code is often preferred by couriers unless specifically listed.[1]
Storage for Pickup
  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers (corrosion risk from hydrolysis).[1]

  • Venting: If the waste is suspected to be slowly hydrolyzing, use a vented cap (pressure relief) to prevent container rupture from HBr generation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12202679, this compound.[1] Retrieved from [Link][1]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Reference for Thiosulfate Quenching protocols).

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes (D-List).[1] Retrieved from [Link]

Personal protective equipment for handling 2-(Bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-(Bromomethyl)aniline. Given the limited specific data for the 2-isomer (CAS 364360-78-1), this document synthesizes information from its structural isomer, 4-(Bromomethyl)aniline, and the parent compound, aniline, to establish a robust safety framework. This approach is predicated on the principle of treating chemicals with unknown toxicities with a high degree of caution, assuming hazards are similar to those of closely related structures.

Hazard Analysis: Understanding the Risks

The primary hazards associated with this compound are inferred from its structural analogs. The presence of an aniline moiety suggests potential for toxicity upon absorption, while the bromomethyl group introduces irritant and lachrymatory properties.

Based on the Safety Data Sheet for 4-(Bromomethyl)aniline, the anticipated hazards are significant and demand strict adherence to safety protocols.[1] The parent compound, aniline, is known to be toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[2] Absorption through the skin can lead to methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced.[3]

Table 1: Hazard Profile based on Structural Analogs

Hazard Classification GHS Hazard Statement (H-code) Associated Risk Source
Acute Oral Toxicity (Category 4) H302: Harmful if swallowed Ingestion can lead to systemic toxicity. [1]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Direct contact can cause inflammation, redness, and pain. [1]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation Vapors or splashes can cause significant eye damage. [1]
STOT - Single Exposure (Category 3) H335: May cause respiratory irritation Inhalation of dust or vapors can irritate the respiratory tract. [1]
Acute Dermal Toxicity (Category 3 - Inferred) H311: Toxic in contact with skin Skin absorption is a critical route of exposure with potential for systemic effects. [4]

| Carcinogenicity/Mutagenicity (Inferred) | H351/H341: Suspected of causing cancer/genetic defects | Long-term or repeated exposure may pose carcinogenic and mutagenic risks. | |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE must be tailored to the specific procedure being performed.

Hand Protection

The risk of dermal absorption is a primary concern.[4][5] Therefore, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are a common choice, but for halogenated organic compounds, heavier-duty gloves such as neoprene or butyl rubber offer superior protection.[6] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Double Gloving: For all handling procedures, including weighing and solution preparation, double-gloving is required. This practice minimizes the risk of exposure if the outer glove is compromised.[6] The outer glove should be removed and disposed of immediately upon contamination or upon completion of the task within the fume hood.

Eye and Face Protection

This compound and its analogs are classified as serious eye irritants.[1]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes, and vapors.[1][7]

  • Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn in addition to safety goggles.[6]

Body Protection

Protecting the skin from accidental contact is crucial.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front must be worn at all times.[6]

  • Chemical-Resistant Apron: When handling significant quantities or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Inhalation is a key route of exposure.[8]

  • Primary Engineering Control: All work with this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[6]

  • Emergency Respirator Use: In the event of a spill or fume hood failure, respiratory protection is critical. A full-face respirator equipped with organic vapor cartridges is necessary.[3][9] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plan

A systematic workflow is essential for minimizing risk from receipt of the chemical to its final disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Verify that the safety shower and eyewash station are accessible.[8] Prepare a designated waste container for this compound contaminated materials within the fume hood.

  • Donning PPE: Put on all required PPE (inner and outer gloves, lab coat, goggles) before approaching the handling area.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat within the fume hood to contain any dust.

  • Post-Handling Decontamination: After completing the task, carefully remove the outer gloves while still in the fume hood and dispose of them in the designated waste container. Wipe down the work surface with an appropriate solvent (e.g., isopropanol), ensuring the wipe is also disposed of as hazardous waste.

  • Doffing PPE: Exit the immediate work area. Remove the lab coat, goggles, and inner gloves. Wash hands thoroughly with soap and water.[1]

Disposal Plan
  • Solid Waste: All materials contaminated with this compound (gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration in a facility equipped with an afterburner and scrubber.[3][4] Do not pour this chemical down the drain, as it is harmful to aquatic life.[3][10]

Emergency Response Protocol

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spill Cleanup: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to collect the material. Place it in a sealed container for hazardous waste disposal. For larger spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's environmental health and safety department immediately.[8]

Workflow Visualization

The following diagram outlines the critical decision-making and procedural flow for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_decon Decontamination & Doffing start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment check_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->check_controls ppe_core Don Core PPE: - Inner Nitrile Gloves - Lab Coat - Safety Goggles check_controls->ppe_core decision_splash High Splash Potential? ppe_core->decision_splash face_shield Add Face Shield & Chemical Apron decision_splash->face_shield Yes double_glove Don Outer Gloves (Nitrile or Neoprene) decision_splash->double_glove No face_shield->double_glove handle Perform Work in Fume Hood double_glove->handle dispose_waste Dispose Contaminated Items in Designated Waste Container handle->dispose_waste remove_outer Remove Outer Gloves (Inside Hood) dispose_waste->remove_outer clean_surface Clean Work Surface remove_outer->clean_surface exit_hood Exit Hood Area clean_surface->exit_hood remove_ppe Remove Lab Coat, Goggles, Inner Gloves exit_hood->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: Workflow for PPE selection and safe handling of this compound.

References

  • Aniline Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • MATERIAL SAFETY DATA SHEET for 2-BROMO ANILINE 98%. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet for Aniline. Chemos GmbH & Co. KG. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Centers for Disease Control and Prevention. [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review. (2022, January 11). National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.